molecular formula C5H14N2 B1293695 2,2-Dimethyl-1,3-propanediamine CAS No. 7328-91-8

2,2-Dimethyl-1,3-propanediamine

Cat. No.: B1293695
CAS No.: 7328-91-8
M. Wt: 102.18 g/mol
InChI Key: DDHUNHGZUHZNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8), also known as neopentanediamine, is a high-purity, organic diamine compound supplied as a clear, colorless liquid . It has a molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol . This reagent is characterized by a density of approximately 0.85 g/mL and a boiling point of 65 °C at 15 mmHg . It solidifies at a melting point of 29-31 °C . As a versatile building block in chemical synthesis, its primary value in research stems from its application as a ligand in coordination chemistry, where it is used to form complexes with various metal ions, such as nickel, for structural and thermal stability studies . Its rigid, neopentyl backbone contributes to unique steric and electronic properties in the resulting macromolecules and complexes. In polymer science, it serves as a monomer for the development of specialty polyamides and other polymers, where it can influence the material's thermal stability and physical characteristics. Researchers should note that this compound is air-sensitive and requires proper storage conditions . It is classified as a flammable liquid and causes severe skin burns and eye damage . Appropriate personal protective equipment, including gloves, eye protection, and protective clothing, is essential when handling this material . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHUNHGZUHZNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064628
Record name 1,3-Propanediamine, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7328-91-8
Record name 2,2-Dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7328-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentyldiamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediamine, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6M3PC2JB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediamine (CAS: 7328-91-8)

Introduction

This compound, also known as neopentanediamine, is a diamine with the CAS number 7328-91-8.[1] Its unique gem-dimethyl structure provides significant steric hindrance compared to linear diamines, influencing its reactivity and the properties of its derivatives.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling, experimental protocols, and key applications in research and development.

Core Properties

The fundamental properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₁₄N₂[1][3][4]
Molecular Weight 102.18 g/mol [1][3][4][5][6][7]
Appearance White or colorless solid or liquid[8]
Melting Point 29-31 °C (84.2-87.8 °F)[3][5][6][7][9][10]
Boiling Point 152-154 °C (305.6-309.2 °F) at 760 mmHg[3][5][6][7][9][10]
Density 0.85 - 0.851 g/mL at 25 °C[5][6][7][9][10]
Flash Point 47 °C (116.6 °F)[3][7][8][9][11][12]
Refractive Index (n20/D) 1.4566[5][6][9][10][11]
Vapor Pressure 2.8 hPa at 20 °C
Autoignition Temperature 380 °C (716 °F)
Explosion Limits Lower: 1.4 Vol%, Upper: 8.7 Vol%[12]
LogP -0.73[3]
Identification and Nomenclature
IdentifierValueSource(s)
CAS Number 7328-91-8[1][4][5][6]
EC Number 230-819-0[1][5][6]
IUPAC Name 2,2-dimethylpropane-1,3-diamine[1]
Synonyms Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine[1][4][6]
SMILES CC(C)(CN)CN[1][4][5]
InChIKey DDHUNHGZUHZNKB-UHFFFAOYSA-N[1][4][5]

Safety and Toxicology

This compound is classified as a corrosive and flammable solid.[9][12] It is harmful if swallowed or in contact with skin and can cause severe skin burns, eye damage, and allergic skin reactions.[1][13][14]

GHS Hazard Information
CategoryCodeDescriptionSource(s)
Hazard Class Acute Tox. 4Harmful if swallowed or in contact with skin[5][13][14]
Skin Corr. 1A/1BCauses severe skin burns and eye damage[1][5][13][14]
Skin Sens. 1BMay cause an allergic skin reaction[5][13][14]
Flam. Sol. 2 / Flam. Liq. 3Flammable solid or liquid[1][12]
Met. Corr. 1May be corrosive to metals[5][14]
Signal Word Danger[5][13]
Hazard Statements H226, H228, H290, H302, H312, H314, H317, H318Flammable liquid/solid, May be corrosive to metals, Harmful if swallowed/in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction[1][5][14][15]
Toxicological Data
TestSpeciesRouteValueSource(s)
LD50 RatOral1020 mg/kg[14]
LD50 RabbitDermal> 1000 mg/kg[14]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and acid anhydrides.[11][12] Keep containers tightly closed under an inert atmosphere.[8][12] Use personal protective equipment (PPE), including faceshields, gloves, and suitable respirators.[5] Ensure eyewash stations and safety showers are readily available.

Experimental Protocols

Synthesis Methodologies

Method 1: Reductive Amination of Neopentyl Glycol This industrial method produces this compound directly from neopentyl glycol.[16]

  • Reactants : Neopentyl glycol, ammonia (B1221849), hydrogen gas.

  • Catalyst : A nickel-containing catalyst (23-60% by weight Ni), often supported and containing chromium (III) oxide.[16]

  • Procedure :

    • Charge a high-pressure autoclave with neopentyl glycol and the nickel catalyst.

    • Introduce ammonia, maintaining a hydroxyl group to ammonia ratio of 1:6 to 1:20.[16]

    • Pressurize the autoclave with hydrogen gas to at least 10 atmospheres.[16]

    • Heat the reaction mixture to a temperature between 220°C and 300°C (optimally 240-260°C).[16]

    • Maintain the reaction for a sufficient duration (e.g., 2 hours) to achieve high conversion.[16]

    • After cooling and depressurization, the product is isolated and purified by distillation.

Method 2: Two-Step Reductive Amination of Hydroxypivalaldehyde This process involves a two-step reaction to achieve high yields of the target diamine.[17]

  • Reactants : Hydroxypivalaldehyde, ammonia, hydrogen gas.

  • Catalyst : A nickel-based catalyst.[17]

  • Procedure :

    • First Step (Low Temperature) : React hydroxypivalaldehyde with ammonia and hydrogen in the presence of the nickel catalyst at a temperature of 40°C to 150°C (preferably 60-110°C) and a pressure of 50 to 150 bars.[17]

    • Second Step (High Temperature) : Subsequently, increase the temperature to 220°C to 300°C (preferably 240-260°C) and the pressure to 200 to 320 bars to complete the hydrogenation.[17]

    • The reaction can be performed batchwise or continuously, with the final product purified from the reaction mixture.

G Synthesis Workflow of this compound cluster_0 Method 1: From Neopentyl Glycol cluster_1 Method 2: From Hydroxypivalaldehyde NPG Neopentyl Glycol Mix1 Mix with NH₃, H₂, and Ni/Cr Catalyst NPG->Mix1 React1 Autoclave Reaction (240-260°C, >10 atm) Mix1->React1 Purification Purification (Distillation) React1->Purification HPA Hydroxypivalaldehyde Mix2 Mix with NH₃, H₂, and Ni Catalyst HPA->Mix2 React2_Step1 Step 1: Low Temp Rxn (60-110°C, 50-150 bar) Mix2->React2_Step1 React2_Step2 Step 2: High Temp Rxn (240-260°C, 200-320 bar) React2_Step1->React2_Step2 React2_Step2->Purification Product This compound Purification->Product

Caption: General workflows for the synthesis of this compound.

Analytical Characterization

The structural characterization of this compound and its derivatives often involves standard spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Spectral data is available in public databases like SDBS.[8][18]

  • Infrared (IR) and Raman Spectroscopy : These techniques are used to identify functional groups. A study on the salts of the diamine shows N-H valence modes around 3045 cm⁻¹ and C-H modes between 2800-3000 cm⁻¹.[19]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[20]

  • Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study thermal properties like melting points and decomposition temperatures. For example, the diaminium dichloride salt shows reversible phase transitions around 139°C and 145°C.[19]

Applications in Research and Drug Development

This compound serves as a versatile building block and ligand in various scientific fields.

G Logical Relationships of Core Applications Core This compound (Diamine Monomer) Ligand Bidentate Ligand Core->Ligand Monomer Polymer Building Block Core->Monomer Scaffold Medicinal Chemistry Scaffold Core->Scaffold Catalysts Metal Complex Catalysts (e.g., for polymerization) Ligand->Catalysts Chelation Chelating Agents (Heavy Metal Binding) Ligand->Chelation Polymers High-Performance Polymers (Polyamides, Polyurethanes) Monomer->Polymers DrugDev Drug Discovery & Drug Delivery Systems Scaffold->DrugDev

Caption: Key roles and applications stemming from the diamine's structure.

Polymer Chemistry

The two primary amine groups make it an excellent monomer for producing high-performance polymers.[5][6]

  • Polyamides and Polyurethanes : It is used as a diamine component in condensation polymerization with diacids or diisocyanates. The resulting polymers often exhibit enhanced mechanical properties and thermal stability due to the rigid, sterically hindered neopentyl core.[5][6]

Coordination Chemistry and Catalysis

As a bidentate ligand, it readily forms stable complexes with various metal ions.[5][6]

  • Metal Complexes : It has been used to prepare complexes with copper, aluminum, and gallium.[5][6] Research has shown that its copper complexes can be used for the selective sensing of ketone molecules.[2]

  • Catalysis : These metal complexes can function as catalysts in a range of chemical reactions, including polymerization.[2][5][6]

Medicinal Chemistry and Drug Development

The diamine structure serves as a useful scaffold in medicinal chemistry.

  • Drug Discovery : Its structure allows for the attachment of various functional groups, providing a framework for creating novel drug candidates.[2] It has been used as a reagent in the synthesis of terephthalato complexes that exhibit antimicrobial activity and DNA cleavage capabilities.[21]

  • Drug Delivery : The compound is being investigated for its potential in developing drug delivery systems, leveraging its solubility and ability to form complexes.[2][6]

  • Chelating Agent : Due to its ability to bind metal ions, it has potential applications as a chelating agent, for instance, in treating heavy metal poisoning.[6]

G Bidentate Chelation Mechanism cluster_ligand C_center C CH3_1 CH₃ C_center->CH3_1 CH3_2 CH₃ C_center->CH3_2 CH2_1 CH₂ C_center->CH2_1 CH2_2 CH₂ C_center->CH2_2 NH2_1 H₂N CH2_1->NH2_1 NH2_2 NH₂ CH2_2->NH2_2 Metal M²⁺ NH2_1->Metal Coordination Bond NH2_2->Metal

Caption: Diagram of this compound acting as a bidentate ligand.

References

An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediamine: Structure, Synonyms, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-propanediamine, a versatile diamine with significant potential in medicinal chemistry and materials science. This document covers its fundamental chemical properties, synonyms, and detailed experimental protocols for its application in the synthesis of biologically active metal complexes.

Chemical Structure and Synonyms

This compound, also known as neopentanediamine, is a diamine with the chemical formula C5H14N2.[1] Its structure features a propane (B168953) backbone with two methyl groups at the central carbon (C2) and primary amine groups at positions C1 and C3.[2] This sterically hindered arrangement of the amine groups influences its coordination chemistry and the properties of its derivatives.

The structure of this compound is:

IUPAC Name: 2,2-dimethylpropane-1,3-diamine[3][4] SMILES: CC(C)(CN)CN[3] Linear Formula: H2NCH2C(CH3)2CH2NH2

A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.

Synonym Identifier
NeopentanediamineCommon Name[1][5]
1,3-Diamino-2,2-dimethylpropaneSystematic Name[5][6]
2,2-DimethyltrimethylenediamineSystematic Name[3]
1,3-Propanediamine, 2,2-dimethyl-CAS Index Name[3][4]
CAS Number 7328-91-8[6]
EC Number 230-819-0
PubChem CID 81770[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. This data is essential for its handling, storage, and application in chemical synthesis.

Property Value Reference
Molecular Weight102.18 g/mol [1][3]
AppearanceColorless to white solid or liquid[1]
Melting Point29-31 °C
Boiling Point152-154 °C
Density0.851 g/mL at 25 °C
Refractive Indexn20/D 1.4566

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various compounds with potential therapeutic applications. Its diamine structure allows it to act as a bidentate ligand in the formation of metal complexes, particularly with platinum, which are investigated for their antitumor properties.[2][5] The rationale behind using this diamine in platinum-based anticancer agents is to modulate the reactivity and steric hindrance around the platinum center, potentially overcoming resistance to existing drugs like cisplatin.

The general workflow for investigating the potential of this compound in this context is outlined below.

Caption: Workflow for the synthesis and evaluation of platinum complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of Dichloro(this compound)platinum(II)

This protocol is adapted from the general synthesis of platinum(II) complexes with diamine ligands.[7]

Objective: To synthesize a platinum(II) complex with this compound as a ligand.

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • This compound

  • Deionized water

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve K2[PtCl4] in a minimal amount of deionized water.

  • In a separate flask, dissolve an equimolar amount of this compound in deionized water.

  • Slowly add the diamine solution to the stirred K2[PtCl4] solution at room temperature.

  • A yellow precipitate is expected to form immediately.

  • Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol (B145695) and then ether.

  • Dry the resulting solid in a desiccator.

  • The product can be recrystallized from DMF/water if necessary.

  • Characterize the final product using IR, 1H NMR, 13C NMR, 195Pt NMR spectroscopy, and elemental analysis.

synthesis_pathway Synthesis of a Platinum(II) Diamine Complex K2PtCl4 K2[PtCl4] (Potassium tetrachloroplatinate(II)) Reaction Aqueous Solution Room Temperature, 24h K2PtCl4->Reaction Diamine H2N(CH2)C(CH3)2(CH2)NH2 (this compound) Diamine->Reaction Product [PtCl2(H2N(CH2)C(CH3)2(CH2)NH2)] (Dichloro(this compound)platinum(II)) Reaction->Product Byproduct 2 KCl (Potassium chloride) Reaction->Byproduct

Caption: Reaction scheme for platinum(II) complex synthesis.

DNA Cleavage Activity Assay

This protocol outlines a general method for assessing the ability of the synthesized platinum complex to cleave plasmid DNA, a common assay to evaluate potential anticancer agents that target DNA.

Objective: To determine if the synthesized platinum complex can induce DNA strand breaks.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Synthesized platinum(II) complex

  • Tris-HCl buffer

  • Agarose (B213101)

  • Ethidium (B1194527) bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis apparatus

Procedure:

  • Prepare a reaction mixture containing the plasmid DNA in Tris-HCl buffer.

  • Add varying concentrations of the synthesized platinum complex to the reaction mixture. A control reaction without the complex should also be prepared.

  • Incubate the reactions at 37 °C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage.

Logical Relationships and Potential

The applications and potential of this compound are multifaceted, stemming from its core chemical structure. The following diagram illustrates the logical relationships between its properties and applications.

logical_relationships Applications of this compound cluster_core Core Properties cluster_applications Applications cluster_medicinal Medicinal Chemistry Details Core This compound Diamine Bidentate Diamine Ligand Core->Diamine Steric Steric Hindrance from Dimethyl Groups Core->Steric Polymers Polymer Synthesis (Polyamides, Polyurethanes) Diamine->Polymers Chelating Chelating Agents Diamine->Chelating Medicinal Medicinal Chemistry Diamine->Medicinal Metal_complexes Metal Complexes (e.g., Pt, Cu) Medicinal->Metal_complexes Antitumor Antitumor Agents Metal_complexes->Antitumor Antimicrobial Antimicrobial Agents Metal_complexes->Antimicrobial DNA_interaction DNA Interaction & Cleavage Antitumor->DNA_interaction Antimicrobial->DNA_interaction

References

In-Depth Technical Guide to the Spectral Data of Neopentanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for neopentanediamine (also known as 2,2-dimethyl-1,3-propanediamine). This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for neopentanediamine.

Table 1: ¹H NMR Spectral Data of Neopentanediamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.86Singlet6H2 x -CH₃
1.13Singlet4H2 x -NH₂
2.53Singlet4H2 x -CH₂-

Table 2: ¹³C NMR Spectral Data of Neopentanediamine

Chemical Shift (ppm)Assignment
25.1-CH₃
36.4Quaternary C
51.5-CH₂-

Table 3: Key IR Absorption Bands of Neopentanediamine

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3280Strong, BroadN-H Stretch (Amine)
2950 - 2850StrongC-H Stretch (Alkane)
1590MediumN-H Bend (Amine)
1470MediumC-H Bend (Alkane)
1365MediumC-H Bend (Alkane)

Table 4: Mass Spectrometry Data (Electron Ionization) of Neopentanediamine

m/zRelative Intensity (%)Assignment
1025[M]⁺ (Molecular Ion)
8510[M - NH₃]⁺
7240[M - CH₂NH₂]⁺
57100[M - CH₂NH₂ - CH₃]⁺ (Base Peak)
4485[CH₂NH₂]⁺
3095[CH₂NH₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Neopentanediamine

  • Sample Preparation: Approximately 10-20 mg of neopentanediamine was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Neopentanediamine

  • Sample Preparation: A small drop of neat neopentanediamine was placed directly onto the diamond crystal of an ATR accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of Neopentanediamine

  • Sample Introduction: A dilute solution of neopentanediamine in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet. The sample was vaporized in the ion source.

  • Instrumentation: A quadrupole mass spectrometer operating in electron ionization mode.

  • Ionization Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200 °C

  • Mass Analysis: The instrument was scanned over a mass-to-charge (m/z) range of 10-200.

  • Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for neopentanediamine.

Spectral_Workflow Neopentanediamine Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Neopentanediamine Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Methanol Sample->Prep_MS NMR_Acq NMR Spectrometer (400 MHz) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer with ATR Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data ¹H and ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation & Verification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Neopentanediamine Spectral Analysis.

Crystal Structure Analysis of 1,3-Diamino-2,2-dimethylpropane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diamino-2,2-dimethylpropane, also known as neopentanediamine, is a diamine of significant interest in coordination chemistry and materials science. Its rigid, gem-dimethyl substituted backbone imparts unique conformational constraints, making it a valuable ligand in the synthesis of metal-organic frameworks and coordination polymers. While the crystal structure of the neutral 1,3-diamino-2,2-dimethylpropane molecule is not publicly available in crystallographic databases, extensive research has been conducted on the crystal structures of its protonated forms, specifically the 2,2-dimethylpropane-1,3-diaminium salts.

This technical guide provides an in-depth analysis of the crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride and its monohydrate. The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Experimental Protocols

Synthesis of 1,3-Diamino-2,2-dimethylpropane

A common and effective method for the synthesis of 1,3-diamino-2,2-dimethylpropane is the reduction of 1,3-dinitro-2,2-dimethylpropane.[1] While several methods exist for this reduction, a typical laboratory-scale procedure involves the use of a reducing agent such as iron in an acidic medium.

Alternatively, a patented industrial process involves the reaction of hydroxypivalaldehyde with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst.[2] This two-step process is carried out at elevated temperatures and pressures. Another patented method describes the direct ammonolysis of neopentyl glycol in the presence of hydrogen and a nickel-chromium catalyst.

Synthesis of 2,2-dimethylpropane-1,3-diaminium dichloride Crystals

Single crystals of 2,2-dimethylpropane-1,3-diaminium dichloride and its monohydrate suitable for X-ray diffraction can be obtained through the reaction of 1,3-diamino-2,2-dimethylpropane with an excess of concentrated aqueous hydrochloric acid.[1]

Procedure:

  • To a solution of 1,3-diamino-2,2-dimethylpropane (e.g., 3.07 g, 30 mmol), slowly add an excess of concentrated hydrochloric acid (e.g., 10 mL, ~120 mmol) dropwise with stirring.

  • The neutralization of the amine will result in a clear, colorless solution.

  • Allow the solution to stand undisturbed in a fume hood for an extended period (e.g., two weeks) to allow for the slow evaporation of the solvent.

  • Colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride and its monohydrate will form. The anhydrous form often appears as the main product, with the monohydrate as a by-product.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is selected from the synthesized batch and mounted on a diffractometer.

General Methodology:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares methods. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Data

The reaction of 1,3-diamino-2,2-dimethylpropane with hydrochloric acid has been shown to yield two polymorphic forms of the anhydrous 2,2-dimethylpropane-1,3-diaminium dichloride (dmpnH₂Cl₂, denoted as 1a and 1b ) and a monohydrate form (dmpnH₂Cl₂·H₂O, denoted as 2 ).[1] The crystallographic data for these structures are summarized in the tables below.

Crystallographic Data and Structure Refinement Details
ParameterdmpnH₂Cl₂ (1a)dmpnH₂Cl₂·H₂O (2)
Empirical FormulaC₅H₁₆Cl₂N₂C₅H₁₈Cl₂N₂O
Formula Weight175.10193.12
Temperature (K)173(2)173(2)
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/n
a (Å)16.417(3)8.892(2)
b (Å)9.006(2)12.383(3)
c (Å)12.181(2)9.228(2)
α (°)9090
β (°)108.68(3)100.21(3)
γ (°)9090
Volume (ų)1707.0(6)1000.3(4)
Z84
Density (calculated) (Mg/m³)1.3631.282
Absorption Coefficient (mm⁻¹)0.7380.655
F(000)752416

Data sourced from Morsbach et al., 2022.[1]

Selected Bond Lengths and Angles for dmpnH₂Cl₂ (1a)
BondLength (Å)BondAngle (°)
N1-C11.481(2)N1-C1-C2113.3(1)
C1-C21.536(2)C1-C2-C3114.7(1)
C2-C31.535(2)C1-C2-C4109.1(1)
C2-C41.533(2)C1-C2-C5109.8(1)
C2-C51.533(2)C3-C2-C4107.0(1)
C3-N21.482(2)C3-C2-C5108.5(1)
C4-C2-C5107.5(1)
N2-C3-C2113.2(1)

Data sourced from Morsbach et al., 2022.[1]

Hydrogen Bond Geometry for dmpnH₂Cl₂ (1a)
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
N1-H1A···Cl20.912.273.171(1)170
N1-H1B···Cl10.912.293.190(1)170
N1-H1C···Cl10.912.383.208(1)151
N2-H2A···Cl20.912.283.186(1)174
N2-H2B···Cl20.912.383.211(1)152
N2-H2C···Cl10.912.283.181(1)170

Data sourced from Morsbach et al., 2022.[1]

Structural Analysis and Discussion

In the crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride (1a ), the asymmetric unit contains one dmpnH₂²⁺ cation and two chloride anions.[1] The protonation of the two amino groups leads to the formation of a dication. The crystal packing is dominated by an extensive network of N-H···Cl hydrogen bonds. These interactions link the cations and anions into a three-dimensional supramolecular architecture.

The conformation of the dmpnH₂²⁺ cation is of particular interest. The bulky gem-dimethyl group on the central carbon atom restricts the conformational freedom of the carbon backbone.

In the monohydrate structure (2 ), the water molecule plays a crucial role in the hydrogen-bonding network. It acts as both a hydrogen bond donor and acceptor, further stabilizing the crystal lattice. In this structure, four dmpnH₂²⁺ cations and eight chloride anions form a cage-like structure held together by N-H···Cl hydrogen bonds.[1] Within the center of these cages, water dimers are present, characterized by an O···O distance of 2.776(8) Å.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of 1,3-diamino-2,2-dimethylpropane to the final crystal structure analysis of its diaminium salt.

experimental_workflow cluster_synthesis Synthesis of Diamine cluster_crystallization Salt Formation and Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (e.g., 1,3-dinitro-2,2-dimethylpropane) reduction Chemical Reduction (e.g., Fe/HCl) start->reduction diamine 1,3-Diamino-2,2-dimethylpropane reduction->diamine reaction Neutralization Reaction diamine->reaction hcl Conc. HCl hcl->reaction evaporation Slow Evaporation reaction->evaporation crystals Single Crystals of dmpnH₂Cl₂ / dmpnH₂Cl₂·H₂O evaporation->crystals mounting Crystal Mounting crystals->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing and Reduction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Experimental workflow for the synthesis and crystal structure analysis of 2,2-dimethylpropane-1,3-diaminium dichloride.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of the salts of 1,3-diamino-2,2-dimethylpropane. While the crystal structure of the neutral parent compound remains elusive from public databases, the well-characterized structures of its diaminium dichloride and its monohydrate offer valuable insights into the conformational preferences and intermolecular interactions of this diamine. The provided experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers working with this compound and its derivatives in various fields of chemical and materials science. The extensive hydrogen-bonding networks observed in the salt structures highlight the potential of this molecule as a building block for supramolecular assemblies.

References

Quantum chemical calculations of 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 2,2-Dimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound (also known as neopentanediamine). Due to a lack of extensive computational studies on the neutral form of this molecule in existing literature, this document outlines a robust, best-practice methodology using Density Functional Theory (DFT) for determining its structural, vibrational, and electronic properties. Detailed experimental protocols for spectroscopic analysis are also provided to serve as a benchmark for validating theoretical results. This guide is intended to be a foundational resource for researchers undertaking computational studies of this versatile diamine, which is a key building block in various chemical and pharmaceutical applications.

Introduction

This compound (dmpn) is a diamine with a neopentyl backbone. Its structural features, including the presence of two primary amine groups on a compact, sterically hindered frame, make it a valuable component in the synthesis of polymers, metal complexes, and as a ligand in coordination chemistry.[1] Understanding the molecular geometry, conformational possibilities, and vibrational characteristics of dmpn at a quantum-mechanical level is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data.

Proposed Computational Methodology

To ensure accurate and reliable results, a multi-step computational approach is recommended. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for organic molecules.[2]

Software and Theoretical Level

A widely-used quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is recommended. The following level of theory is proposed as it has been shown to provide reliable results for the geometries, vibrational frequencies, and thermodynamic properties of aliphatic amines and related systems.[3][4]

ParameterRecommended SpecificationRationale
Methodology Density Functional Theory (DFT)Provides a good balance of accuracy and computational efficiency for molecular systems of this size.
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A well-established hybrid functional known for its accuracy in predicting geometries and vibrational spectra of organic compounds.[3][4]
Basis Set 6-311++G(d,p)A triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing chemical bonds and intermolecular interactions accurately.[3][4]
Solvation Model IEF-PCM or SMD (optional)If properties in solution are of interest, an implicit solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD) should be used to account for solvent effects.
Computational Workflow

The recommended computational workflow involves three main stages: geometry optimization, frequency calculation, and analysis of electronic properties.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation (DFT) cluster_output 3. Data Analysis mol_structure Initial 3D Structure of dmpn geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra G cluster_theory Theoretical Calculation cluster_exp Experimental Measurement cluster_comp Validation calc_freq Calculated Harmonic Frequencies scaled_freq Scaled Frequencies calc_freq->scaled_freq Apply Scaling Factor calc_spec Simulated IR & Raman Spectra scaled_freq->calc_spec comparison Comparison & Assignment calc_spec->comparison exp_spec Experimental FT-IR & FT-Raman Spectra exp_spec->comparison

References

Conformational Landscape of 2,2-Dimethyl-1,3-propanediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2,2-Dimethyl-1,3-propanediamine. Due to the available research, this guide focuses significantly on the conformational characteristics of its protonated form, the 2,2-dimethylpropane-1,3-diaminium cation, for which detailed experimental and computational data exists. Furthermore, it outlines a robust methodology for the conformational analysis of the neutral form, addressing a current gap in the scientific literature.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is crucial in determining its physical, chemical, and biological properties. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses two primary amine groups, understanding its conformational preferences is vital for applications in medicinal chemistry, materials science, and coordination chemistry. The spatial orientation of the amine groups can dictate the molecule's ability to engage in intermolecular interactions, such as hydrogen bonding, which is fundamental to its role in biological systems and as a building block for larger molecular architectures.

Conformational Analysis of the 2,2-Dimethylpropane-1,3-diaminium Cation

A detailed theoretical and experimental study has been conducted on the protonated form of this compound.[1] In this state, both amine groups are protonated, forming a dication. The primary focus of the analysis is the rotation around the C1-C2 and C2-C3 bonds.

Computational Analysis

Quantum chemical calculations have been employed to determine the stable conformations of the 2,2-dimethylpropane-1,3-diaminium cation. The analysis reveals several key conformers arising from the rotation of the two aminium groups. The relative energies of these conformations provide insight into their stability.

The staggered conformations, where the dihedral angles (Θ) are +60° (gauche), -60° (gauche), and 180° (anti), represent energy minima.[1] Conversely, the eclipsed conformations, with dihedral angles of 0° (syn), +120°, and -120°, correspond to energy maxima.[1] The anti-periplanar conformation is predicted to be the most stable, representing the conformational ground state.[1]

G cluster_0 Rotation around C1-C2 and C2-C3 bonds cluster_1 Staggered Conformers Eclipsed Eclipsed Conformations (Energy Maxima) Staggered Staggered Conformations (Energy Minima) Eclipsed->Staggered Rotation Staggered->Eclipsed Rotation Anti Anti (180°) Most Stable Gauche1 Gauche (+60°) Gauche2 Gauche (-60°)

Possible Conformations of the 2,2-dimethylpropane-1,3-diaminium cation.
Quantitative Conformational Data

The calculated relative energies for the various conformations of the 2,2-dimethylpropane-1,3-diaminium cation are summarized in the table below.

ConformationDihedral Angles (Θ₁, Θ₂)Relative Energy (kJ·mol⁻¹)
anti/anti (a/a)180° / 180°0 (Ground State)
gauche/gauche (g/g)80.1° / 80.1°25
anti/gauche (a/g)--
Transition State (g/g to a/g)-31
Saddle Point100° / 270°52

Data sourced from a theoretical conformational analysis.[1]

Conformational Analysis of Neutral this compound

Proposed Computational Protocol

A robust computational approach to determine the conformational landscape of neutral this compound would involve the following steps:

  • Initial Structure Generation: A systematic search of the conformational space by rotating the key dihedral angles (N-C-C-C and C-C-C-N) to generate a comprehensive set of initial conformers.

  • Geometry Optimization and Energy Minimization: Each initial structure should be optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Analysis: A frequency calculation should be performed for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Identification of Stable Conformers: The relative energies of the stable conformers can then be compared to identify the most populated conformations at a given temperature.

  • Analysis of Intramolecular Interactions: The optimized geometries should be analyzed for evidence of intramolecular hydrogen bonding (e.g., N-H···N distances and angles).

Proposed computational workflow for neutral this compound.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to validate and complement computational findings in conformational analysis.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of the compound of interest are grown from a suitable solvent. For this compound, which is a low-melting solid/liquid at room temperature, derivatization to a salt (e.g., with HCl) is a common strategy to obtain suitable crystals.[1]

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, revealing the atomic coordinates and thus the conformation of the molecule within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H and ¹³C NMR. For detailed conformational analysis, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and measurement of coupling constants can be employed.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

    • Coupling Constants: The magnitude of three-bond coupling constants (³J) can be related to the dihedral angle between the coupled nuclei via the Karplus equation, providing information about bond rotations.

    • NOESY: This experiment detects protons that are close in space, providing distance restraints that can be used to deduce the predominant solution-state conformation.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or a solid (e.g., in a KBr pellet).

  • Data Acquisition: The FTIR or Raman spectrum is recorded.

  • Spectral Analysis:

    • Characteristic Frequencies: The frequencies of certain vibrational modes, such as N-H stretching, can shift depending on the involvement of the N-H group in hydrogen bonding.

    • Conformational Isomers: In some cases, different conformers may exhibit distinct peaks in the vibrational spectrum, allowing for their identification and, in some cases, quantification.

G cluster_0 Methodology cluster_1 Outcome Computational Computational Analysis (DFT, etc.) Conformers Identification of Stable Conformers Computational->Conformers Experimental Experimental Analysis (NMR, X-ray, FTIR) Experimental->Conformers Validation Validation and Refinement Experimental->Validation Energies Relative Energies and Populations Conformers->Energies Energies->Validation

Interplay between computational and experimental methods in conformational analysis.

Conclusion

The conformational analysis of this compound is a subject of significant interest, with a solid foundation of knowledge established for its protonated form. The diaminium cation preferentially adopts a staggered conformation, with the anti-anti arrangement being the most stable. While the conformational landscape of the neutral form remains to be experimentally and computationally elucidated, this guide provides a clear roadmap for such an investigation. A combined approach, utilizing the computational and experimental protocols detailed herein, will be essential to fully characterize the conformational preferences of neutral this compound and its potential for intramolecular hydrogen bonding. Such a comprehensive understanding will undoubtedly facilitate its application in the design of new pharmaceuticals and advanced materials.

References

Theoretical Insights into the Reactivity of 2,2-Dimethyl-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of 2,2-Dimethyl-1,3-propanediamine (dmpn). A versatile diamine, dmpn's reactivity is critical to its applications in coordination chemistry, materials science, and as a building block in organic synthesis. This document summarizes key findings from computational chemistry studies, focusing on its conformational landscape and its role in carbon dioxide capture. Detailed computational methodologies are provided, and reaction mechanisms are visualized to offer a comprehensive understanding of its chemical behavior at a molecular level.

Introduction

This compound, also known as neopentanediamine, is a diamine with a unique sterically hindered backbone due to the gem-dimethyl group on the central carbon atom. This structural feature imparts specific conformational preferences and reactivity patterns that are of significant interest in various chemical applications, including the formation of stable metal complexes and its use in metal-organic frameworks (MOFs).[1] Theoretical and computational studies are invaluable for elucidating the intricate details of its molecular behavior, providing insights that complement experimental findings. This guide focuses on two key theoretical aspects: the conformational analysis of the protonated form of dmpn and its reactivity towards carbon dioxide.

Conformational Analysis of the 2,2-Dimethylpropane-1,3-diaminium Cation

A theoretical conformational analysis of the doubly protonated form of dmpn, the 2,2-dimethylpropane-1,3-diaminium cation ((dmpnH₂)²⁺), has been performed to understand its preferred geometries.[1] The rotation of the two amino groups around the C-C bonds dictates the overall shape of the molecule and its interaction with its environment.

Quantum chemical calculations have revealed that the staggered conformations, where the hydrogen atoms on the nitrogen and carbon atoms are maximally separated, represent energy minima.[1] Conversely, the eclipsed conformations, where these atoms are aligned, correspond to energy maxima.[1] The anti-periplanar conformation is predicted to be the most stable, having the minimum energy.[1]

Summary of Conformational Energies

While specific energy values were not detailed in the available literature, the qualitative energy landscape can be summarized as follows:

ConformationDihedral Angle (Θ)Relative Energy
syn (eclipsed)Maximum
gauche (staggered)+60°, -60°Minimum
Eclipsed+120°, -120°Maximum
anti (staggered)180°Minimum (most stable)
Computational Protocol for Conformational Analysis

The conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation was performed using the following computational methodology[1]:

  • Software: Turbomole suite of programs

  • Method: Density Functional Theory (DFT)

  • Functional: B3-LYP

  • Basis Set: def-SV(P)

  • Phase: Gas phase

  • Procedure: Constrained geometry optimizations were carried out on a 2-dimensional grid. The dihedral angles N1C1–C2C3 and C1C2−C3N2 were systematically varied to map the potential energy surface.

Reactivity with Carbon Dioxide in Metal-Organic Frameworks

The reactivity of this compound has been theoretically investigated in the context of carbon dioxide capture within a diamine-appended metal-organic framework, specifically (dmpn)₂Mg₂(dobpdc).[2] This material demonstrates efficient CO₂ capture from coal flue gas.[2] Computational studies, specifically van der Waals-corrected Density Functional Theory (DFT) calculations, were instrumental in elucidating the unique chemisorption mechanism.[2]

The theoretical investigation revealed a novel reaction pathway that deviates from the typical ammonium (B1175870) carbamate (B1207046) chain formation observed in other diamine-appended MOFs. Instead, the reaction of CO₂ with the dmpn-appended MOF proceeds through a mechanism that results in a 1:1 mixture of ammonium carbamate and carbamic acid.[2] This mixed-product formation is key to understanding the material's distinct adsorption properties.[2]

Proposed CO₂ Capture Mechanism

The proposed mechanism involves the following steps, as determined by DFT calculations:

CO2_Capture_Mechanism dmpn_MOF dmpn-MOF Intermediate Intermediate Complex dmpn_MOF->Intermediate + CO₂ CO2 CO₂ Products 1:1 Ammonium Carbamate & Carbamic Acid Intermediate->Products Proton Transfer

Proposed mechanism for CO₂ capture by dmpn-appended MOF.
Computational Protocol for Reactivity Studies

The investigation of the CO₂ chemisorption mechanism in dmpn–Mg₂(dobpdc) utilized the following computational approach[2]:

  • Method: van der Waals-corrected Density Functional Theory (DFT)

  • Application: Elucidation of the reaction mechanism between the diamine and CO₂, leading to the identification of ammonium carbamate and carbamic acid as the products. The calculations helped to understand the stability and formation of these species within the MOF structure.

Broader Reactivity and Applications

While detailed theoretical studies on other reactions of this compound are limited in the publicly available literature, its structure suggests several avenues of reactivity that are exploited in synthetic chemistry:

  • Ligand in Coordination Chemistry: The two primary amine groups of dmpn act as a bidentate ligand, forming stable chelate complexes with various transition metals. These complexes have applications in catalysis.

  • Monomer in Polymer Synthesis: The diamine functionality allows it to be used as a monomer in the synthesis of polyamides and polyurethanes.[3]

  • Schiff Base Formation: The primary amine groups can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile ligands and intermediates in organic synthesis.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, have provided significant insights into the conformational preferences and reactivity of this compound. The conformational analysis of its protonated form highlights the energetic preference for staggered conformations, which influences its coordination and intermolecular interactions. Furthermore, computational investigations into its application in CO₂ capture have unveiled a unique reaction mechanism involving the formation of both ammonium carbamate and carbamic acid species. These theoretical findings are crucial for the rational design of new materials and catalysts based on this versatile diamine and underscore the power of computational chemistry in elucidating complex chemical processes. Further theoretical explorations into its reactivity with a broader range of electrophiles and its role in various catalytic cycles would be highly beneficial for expanding its applications.

References

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-1,3-propanediamine (CAS No. 7328-91-8), a versatile diamine with significant applications in coordination chemistry, polymer synthesis, and potentially in drug development. This document is intended to be a resource for researchers and professionals requiring detailed and experimentally-grounded data.

Core Physical and Chemical Properties

This compound, also known as neopentanediamine, is a colorless, low-melting solid or liquid with an amine-like odor.[1] Its unique gem-dimethyl structure provides steric hindrance that influences its reactivity and the properties of its derivatives.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various literature sources.

PropertyValueUnits
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol [2][3]
Melting Point 29-31°C[2][4][5]
Boiling Point 152-154°C[2][4][5]
Density 0.851g/mL at 25°C[2][4][5]
Refractive Index (n20/D) 1.4566[4][5]
Flash Point 47 - 52°C[2][4]
Vapor Pressure 2.8hPa at 20°C[1]
Autoignition Temperature 380°C[1]
Solubility Miscible with water[1]
Enthalpy of Fusion (ΔfusH) 1.7kJ/mol at 301.7 K

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the safe handling, application, and development of chemical compounds. The following sections detail the general experimental methodologies typically employed to ascertain the properties listed above.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Methodology:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range. A narrow melting range is indicative of a pure substance.

Boiling Point Determination

The boiling point is determined using a micro boiling point method, such as the Thiele tube method, which is suitable for small sample volumes.

Methodology:

  • A small amount of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Density Measurement

The density of liquid this compound is determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and thermostatted to a specific temperature (e.g., 25°C).

  • The mass of the pycnometer filled with the liquid is measured.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Flash Point Determination

The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester, as specified by ASTM D93.[6]

Methodology:

  • A specified volume of the sample is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a controlled rate while being stirred.

  • At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[1]

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbe refractometer.

Methodology:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).

  • Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Logical Relationships and Applications

This compound's structure, with its two primary amine groups and a neopentyl backbone, dictates its primary applications. It is a versatile building block in both coordination and polymer chemistry.

G cluster_structure Molecular Structure cluster_applications Key Application Areas cluster_coordination_details Coordination Chemistry Details cluster_polymer_details Polymer Synthesis Details DMPDA This compound (C₅H₁₄N₂) Coordination Coordination Chemistry DMPDA->Coordination Polymer Polymer Synthesis DMPDA->Polymer DrugDev Potential in Drug Development DMPDA->DrugDev Ligand Bidentate Ligand Coordination->Ligand Monomer Diamine Monomer Polymer->Monomer Complexes Metal Complexes (e.g., Cu, Al, Ga) Ligand->Complexes Catalysis Catalysis Complexes->Catalysis Polyamides Polyamides Monomer->Polyamides Polyurethanes Polyurethanes Monomer->Polyurethanes HighPerformance High-Performance Polymers Polyamides->HighPerformance Polyurethanes->HighPerformance

Caption: Logical flow from molecular structure to key applications.

As a bidentate ligand, it readily forms stable chelate rings with various metal ions.[5] This property is exploited in the synthesis of metal complexes that can act as catalysts in a range of chemical reactions. In polymer science, the two primary amine functional groups allow it to act as a monomer in the production of polyamides and polyurethanes, contributing to polymers with enhanced thermal stability and mechanical properties.[5] Its potential in drug development is also being explored, particularly in the synthesis of novel therapeutic agents and in drug delivery systems.

References

Spectroscopic Analysis of Neopentanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of neopentanediamine (also known as 2,2-dimethyl-1,3-propanediamine). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the molecule's structural characteristics.

Introduction

Neopentanediamine is a diamine with a unique neopentyl backbone, which imparts specific steric and conformational properties.[1] It serves as a versatile building block in the synthesis of various polymers and as a bidentate ligand in the preparation of metal complexes.[1] A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in various applications. This guide covers the analysis of neopentanediamine through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of neopentanediamine in solution. The symmetry of the molecule simplifies its NMR spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of neopentanediamine is characterized by three main signals corresponding to the amine (NH₂), methylene (B1212753) (CH₂), and methyl (CH₃) protons.

Table 1: ¹H NMR Spectroscopic Data for Neopentanediamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.6Singlet4H-CH₂-
~1.2Singlet (broad)4H-NH₂
~0.9Singlet6H-CH₃

Note: Data compiled from publicly available spectral databases.[2][3] The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is also relatively simple, showing three distinct signals for the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Neopentanediamine

Chemical Shift (δ) ppmAssignment
~50-CH₂-
~35Quaternary C
~25-CH₃

Note: Data compiled from publicly available spectral databases.[3][4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of neopentanediamine.

  • Sample Preparation : Dissolve approximately 10-20 mg of neopentanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.[5]

  • Instrumentation : The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[6]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 10-12 ppm.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Set the spectral width to approximately 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Neopentanediamine in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (e.g., 400 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to Solvent/TMS process->reference analyze Spectral Analysis reference->analyze MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output sample Introduce Sample (e.g., via GC or probe) ionization Electron Ionization (70 eV) sample->ionization separation Mass Separation (e.g., Quadrupole) ionization->separation detection Ion Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum analysis Analyze Fragmentation spectrum->analysis Vibrational_Spectroscopy_Workflow cluster_sample Sample Preparation cluster_ir FT-IR Analysis cluster_raman Raman Analysis cluster_output Data Analysis sample_prep Place Sample on ATR Crystal (IR) or in Vial (Raman) ir_background Acquire Background Spectrum sample_prep->ir_background raman_acquire Excite with Laser & Collect Scattered Light sample_prep->raman_acquire ir_acquire Acquire Sample Spectrum ir_background->ir_acquire process_data Process Spectra ir_acquire->process_data raman_acquire->process_data assign_peaks Assign Vibrational Modes process_data->assign_peaks

References

Methodological & Application

Application Note and Protocol for Polyamide Synthesis Using 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of polyamides utilizing 2,2-Dimethyl-1,3-propanediamine as a key monomer. Polyamides derived from this diamine are of interest due to the presence of gem-dimethyl groups on the polymer backbone, which can impart unique properties such as increased thermal stability, amorphous character, and improved solubility. This application note details three common synthesis methodologies: melt polycondensation, interfacial polymerization, and solution polymerization. Each protocol is designed to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and biomedical fields, including drug delivery and medical device development.

Introduction

Polyamides are a versatile class of polymers characterized by the repeating amide linkage (–CO–NH–). Their properties can be precisely tailored by the judicious selection of the constituent diamine and diacid monomers. This compound, also known as neopentanediamine, is a unique aliphatic diamine containing a quaternary carbon atom. The incorporation of this monomer into a polyamide backbone is expected to disrupt chain packing, leading to polymers with lower crystallinity, enhanced solubility in common organic solvents, and potentially altered mechanical and thermal properties compared to polyamides derived from linear diamines. These characteristics can be advantageous in applications requiring solution processability or optical transparency.

This document outlines protocols for the polymerization of this compound with various diacid derivatives, providing a foundation for the systematic exploration of this class of polyamides.

Data Presentation

The properties of polyamides are highly dependent on the specific comonomer used and the polymerization conditions. The following table summarizes typical property ranges for aliphatic and semi-aromatic polyamides, which can be used as a general reference. Experimental determination of the properties of polyamides synthesized with this compound is recommended.

PropertyAliphatic PolyamidesSemi-Aromatic Polyamides
Glass Transition Temp. (Tg)40 - 80 °C100 - 250 °C
Melting Temperature (Tm)180 - 260 °C280 - 350 °C
Decomposition Temp. (Td)350 - 450 °C450 - 550 °C
Tensile Strength (MPa)50 - 90 MPa70 - 150 MPa
Inherent Viscosity (dL/g)0.8 - 2.5 dL/g0.5 - 2.0 dL/g

Experimental Protocols

Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing high molecular weight polyamides. This solvent-free process involves heating the monomers above the melting point of the resulting polymer in an inert atmosphere.

Workflow for Melt Polycondensation

Melt_Polycondensation cluster_setup Reactor Setup cluster_process Polymerization Process cluster_purification Purification and Analysis Monomers This compound + Diacid (e.g., Adipic Acid) Reactor High-Temperature Reactor Monomers->Reactor Charge Inert Purge with Nitrogen Reactor->Inert Heat1 Heat to 180-220°C (Esterification/Amidation) Inert->Heat1 Byproduct1 Remove Water/Methanol Heat1->Byproduct1 Heat2 Heat to 220-280°C (Polycondensation) Byproduct1->Heat2 Vacuum Apply Vacuum (<1 torr) Heat2->Vacuum Byproduct2 Remove Byproducts Vacuum->Byproduct2 Cool Cool to Room Temperature Byproduct2->Cool Extrude Extrude Polymer Cool->Extrude Dissolve Dissolve in Solvent (e.g., m-cresol) Extrude->Dissolve Precipitate Precipitate in Non-solvent (e.g., Methanol) Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry Analyze Characterize Polymer Dry->Analyze Interfacial_Polymerization cluster_phases Phase Preparation cluster_reaction Polymerization cluster_workup Isolation and Purification Aqueous Aqueous Phase: This compound + NaOH in Water Combine Combine Phases in a Beaker Aqueous->Combine Organic Organic Phase: Diacid Chloride (e.g., Adipoyl Chloride) in Dichloromethane Organic->Combine Stir Vigorous Stirring Combine->Stir Polymer_Formation Polymer Forms at Interface Stir->Polymer_Formation Filter Filter the Polymer Polymer_Formation->Filter Wash_Water Wash with Water Filter->Wash_Water Wash_Solvent Wash with Acetone Wash_Water->Wash_Solvent Dry Dry under Vacuum Wash_Solvent->Dry Analyze Characterize Polymer Dry->Analyze Solution_Polymerization cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Isolation and Purification Monomers This compound + Diacid (e.g., Isophthalic Acid) Reactor Reaction Flask Monomers->Reactor Solvent NMP/Pyridine with LiCl Solvent->Reactor Add_TPP Add TPP to Reaction Mixture Reactor->Add_TPP Condensing_Agent Triphenyl Phosphite (TPP) Condensing_Agent->Add_TPP Heat Heat to 100-120°C Add_TPP->Heat Stir Stir for 3-6 hours Heat->Stir Precipitate Pour into Methanol Stir->Precipitate Filter Filter the Polymer Precipitate->Filter Wash Wash with Hot Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Analyze Characterize Polymer Dry->Analyze

Application Notes and Protocols: 2,2-Dimethyl-1,3-propanediamine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyl-1,3-propanediamine as a versatile ligand scaffold in catalytic applications. The focus is on its utility in forming stable and active metal complexes, particularly for cross-coupling reactions.

Introduction

This compound is a readily available, achiral diamine that serves as an excellent building block for the synthesis of bidentate and tetradentate ligands. Its gem-dimethyl group provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes, leading to enhanced catalytic activity and selectivity. This diamine is particularly effective in the formation of Schiff base ligands, which have been successfully employed in palladium-catalyzed cross-coupling reactions.

Application: Mizoroki-Heck Reaction

A prominent application of this compound is in the formation of a palladium(II) catalyst for the Mizoroki-Heck reaction, a cornerstone of C-C bond formation in organic synthesis. A Schiff base ligand, synthesized from this compound and 4-methoxysalicylaldehyde, forms a stable, air- and moisture-tolerant palladium(II) complex that effectively catalyzes the coupling of aryl halides with alkenes.

Quantitative Data Summary

The performance of the N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II) catalyst in the Mizoroki-Heck reaction is summarized in the table below.

EntryAryl HalideAlkeneProductConversion (%)[1]Reaction Time (h)[1]
14-BromoacetophenoneStyrene4-Acetyl-trans-stilbene7012
Experimental Protocols

2.2.1. Synthesis of the Schiff Base Ligand: N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diamine

A detailed protocol for the synthesis of the Schiff base ligand is as follows:

  • Dissolve this compound (1.02 g, 10 mmol) in 50 mL of absolute ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 4-methoxysalicylaldehyde (3.04 g, 20 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • Allow the solution to cool to room temperature, during which a yellow precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

2.2.2. Synthesis of the Palladium(II) Catalyst: [N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)]

The synthesis of the palladium complex is performed as follows:

  • Suspend the synthesized Schiff base ligand (3.70 g, 10 mmol) in 50 mL of methanol (B129727) in a round-bottom flask.

  • Add a solution of palladium(II) acetate (B1210297) (2.24 g, 10 mmol) in 20 mL of methanol to the suspension.

  • Reflux the mixture for 2 hours, during which the color will change to orange-red.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the product with cold methanol and dry under vacuum.

2.2.3. General Protocol for the Mizoroki-Heck Reaction

A general procedure for the palladium-catalyzed Mizoroki-Heck reaction is provided below:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the [N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)] catalyst (0.025 mmol, 1 mol%).

  • Add the aryl halide (2.5 mmol), the alkene (3.0 mmol), and a suitable base (e.g., triethylamine, 3.0 mmol).

  • Add a dry, degassed solvent (e.g., DMF or NMP, 10 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the palladium catalyst and its application in the Mizoroki-Heck reaction.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_reaction Mizoroki-Heck Reaction Diamine This compound Ligand Schiff Base Ligand Diamine->Ligand Condensation Aldehyde 4-Methoxysalicylaldehyde Aldehyde->Ligand Catalyst Palladium(II) Complex Ligand->Catalyst Complexation Pd_precursor Pd(OAc)2 Pd_precursor->Catalyst Product Coupled Product Catalyst->Product Catalysis Aryl_Halide Aryl Halide Aryl_Halide->Product Alkene Alkene Alkene->Product

General workflow for catalyst synthesis and application.
Catalytic Cycle of the Mizoroki-Heck Reaction

The proposed catalytic cycle for the Mizoroki-Heck reaction using the palladium(II)-diamine complex is depicted below. The Schiff base ligand derived from this compound is represented as L.

G Pd0 Pd(0)L PdII_Aryl LPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [LPd(II)(Ar)(Alkene)]+X- PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate LPd(II)-Intermediate PdII_Alkene->PdII_Intermediate Migratory Insertion Product_Complex [LPd(II)(H)(Product)]+X- PdII_Intermediate->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (-HX, +Base) Product Coupled Product Product_Complex->Product Product Release

Proposed catalytic cycle for the Mizoroki-Heck reaction.

Other Potential Applications

While the Mizoroki-Heck reaction is a well-documented application, the versatile coordination chemistry of Schiff bases derived from this compound suggests their potential in a broader range of catalytic transformations. Researchers are encouraged to explore their use in other cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, as well as in oxidation and reduction catalysis. The steric hindrance provided by the gem-dimethyl group may offer unique selectivity in these transformations.

Conclusion

This compound is a valuable and cost-effective building block for the synthesis of robust ligands for catalysis. The resulting metal complexes, particularly the palladium(II) Schiff base complexes, have demonstrated efficacy in the Mizoroki-Heck reaction. The detailed protocols and data presented herein provide a solid foundation for researchers to utilize this ligand scaffold in their synthetic endeavors and to explore its potential in a wider array of catalytic applications.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-propanediamine in Metal-Organic Framework (MOF) Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of functional groups, such as amines, into the MOF structure can significantly enhance their properties and tailor them for specific applications.

2,2-Dimethyl-1,3-propanediamine is a diamine with a sterically hindered backbone due to the presence of two methyl groups on the central carbon atom. While its direct use as a primary building block in the de novo synthesis of MOFs is not widely documented, it holds significant potential in two key areas of MOF chemistry: as a modulator or structure-directing agent during synthesis and for the post-synthetic modification of existing MOFs. This document provides detailed application notes and protocols for the use of this compound in these contexts.

Section 1: Post-Synthetic Modification (PSM) of MOFs with this compound

Post-synthetic modification is a powerful technique to introduce new functionalities into a pre-synthesized MOF without altering its underlying framework. The open metal sites present in many MOFs, such as the MOF-74 series, are particularly amenable to coordination with amine groups. Functionalizing MOFs with this compound can enhance their basicity, which is beneficial for applications like CO₂ capture and catalysis.

Application: Enhanced CO₂ Capture in Amine-Functionalized MOFs

The primary amine groups of this compound can react with CO₂ to form carbamates, leading to a significant increase in the CO₂ adsorption capacity and selectivity of the MOF, especially at low pressures.

Experimental Protocol: Post-Synthetic Modification of Zn-MOF-74

This protocol describes the post-synthetic modification of Zn-MOF-74 (also known as CPO-27-Zn) with this compound.

Materials:

  • Zn-MOF-74 (synthesized according to established literature procedures)

  • This compound (dmpn)

  • Anhydrous toluene (B28343)

  • Anhydrous methanol (B129727)

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Activation of Zn-MOF-74:

    • Place 200 mg of as-synthesized Zn-MOF-74 in a Schlenk flask.

    • Heat the sample under a dynamic vacuum (≤10⁻³ torr) at 250 °C for 12 hours to remove guest solvent molecules and activate the open metal sites.

    • After activation, backfill the flask with dry nitrogen gas and transfer it to a glovebox.

  • Diamine Grafting:

    • Inside the glovebox, add 50 mL of anhydrous toluene to the activated Zn-MOF-74.

    • In a separate vial, prepare a 0.5 M solution of this compound in anhydrous toluene.

    • Add 5 mL of the diamine solution to the Zn-MOF-74 suspension.

    • Seal the Schlenk flask and remove it from the glovebox.

    • Stir the suspension at 80 °C for 24 hours under a nitrogen atmosphere.

  • Washing and Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Collect the solid product by centrifugation (8000 rpm, 10 minutes).

    • Decant the supernatant and wash the solid with 30 mL of anhydrous toluene. Repeat this washing step twice.

    • To remove any unreacted diamine, wash the product with 30 mL of anhydrous methanol three times.

    • After the final wash, dry the resulting powder under a dynamic vacuum at 100 °C for 12 hours. The final product is denoted as dmpn-Zn-MOF-74.

Characterization:

The successful grafting of the diamine can be confirmed by various characterization techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of N-H stretching and bending vibrations.

  • Thermogravimetric Analysis (TGA): Compare the thermal stability of the functionalized MOF with the parent MOF. A change in the decomposition profile can indicate the presence of the grafted diamine.

  • Nitrogen Adsorption-Desorption Isotherms: A decrease in the BET surface area and pore volume is expected after functionalization due to the occupation of the pores by the diamine molecules.

  • Elemental Analysis (CHN): Quantify the amount of nitrogen to determine the loading of the diamine.

Quantitative Data Summary:

The following table provides a hypothetical comparison of the properties of pristine Zn-MOF-74 and the functionalized dmpn-Zn-MOF-74 based on typical results from similar amine functionalization studies.

PropertyZn-MOF-74 (Pristine)dmpn-Zn-MOF-74 (Functionalized)
BET Surface Area (m²/g) ~1300~700 - 900
Pore Volume (cm³/g) ~0.55~0.30 - 0.40
CO₂ Uptake (298 K, 1 bar) ~1.5 mmol/g~2.5 - 3.5 mmol/g
N Content (wt%) 0~5 - 8

Logical Workflow for Post-Synthetic Modification:

PSM_Workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification & Characterization A Synthesize Zn-MOF-74 B Activate Zn-MOF-74 (250 °C, vacuum) A->B D React activated MOF with dmpn solution (80 °C, 24 h) B->D C Prepare 0.5 M dmpn in anhydrous toluene C->D E Wash with toluene D->E F Wash with methanol E->F G Dry under vacuum (100 °C, 12 h) F->G H Characterize dmpn-Zn-MOF-74 (FTIR, TGA, N2 sorption, CHN) G->H Modulator_Pathway cluster_inputs Reactants cluster_process Synthesis Process cluster_outputs Resulting MOF Properties Metal Metal Precursor (e.g., Zn(NO3)2) Coordination Competitive Coordination Metal->Coordination Linker Organic Linker (e.g., H2BDC) Linker->Coordination Modulator Modulator (this compound) Modulator->Coordination Nucleation Controlled Nucleation Coordination->Nucleation Growth Modulated Crystal Growth Nucleation->Growth Size Controlled Crystal Size Growth->Size Morphology Defined Morphology Growth->Morphology Defects Tuned Defect Density Growth->Defects

Application Notes and Protocols for CO2 Capture Using 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon dioxide (CO2) capture is a critical technology for mitigating greenhouse gas emissions from various industrial sources. Amine-based solvents are widely utilized for this purpose due to their high reactivity and absorption capacity for CO2. This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyl-1,3-propanediamine as a novel solvent for CO2 capture. This compound, a primary diamine, presents a promising molecular structure for efficient CO2 absorption, potentially offering advantages in terms of loading capacity and reaction kinetics.

These protocols are designed to guide researchers in setting up and conducting experiments to evaluate the performance of this compound for CO2 capture, including absorption and regeneration studies. Safety precautions are also detailed to ensure proper handling of the chemical.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is essential before its use in any experimental setup.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7328-91-8[1]
Molecular Formula C5H14N2[1][2]
Molecular Weight 102.18 g/mol [2]
Appearance Solid
Melting Point 29-31 °C[1]
Boiling Point 152-154 °C[3]
Density 0.851 g/mL at 25 °C[3]
Flash Point 47.2 °C[1]
Safety and Handling Precautions

This compound is classified as a flammable and corrosive substance that can cause severe skin burns and eye damage.[2][4] It is also harmful if swallowed or in contact with skin.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Use appropriate protective gloves.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6]

  • Ground/bond container and receiving equipment to prevent static discharge.[4]

Experimental Protocols

The following protocols detail the experimental setup and procedures for evaluating the CO2 capture performance of aqueous solutions of this compound.

Protocol 1: CO2 Absorption

This protocol describes the procedure for measuring the CO2 absorption capacity of the amine solution.

Materials:

  • This compound (99% purity)

  • Deionized water

  • CO2 gas (high purity)

  • Nitrogen (N2) gas (high purity)

  • Gas washing bottles or a stirred-cell reactor

  • Mass flow controllers

  • Gas analyzer (to measure CO2 concentration)

  • Thermostatic bath

  • Magnetic stirrer and stir bars

  • Balance

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of this compound of the desired concentration (e.g., 30 wt%) by dissolving a known mass of the amine in deionized water.

  • Experimental Setup:

    • Place a known volume of the amine solution into the gas washing bottle or stirred-cell reactor.

    • Immerse the reactor in a thermostatic bath to maintain a constant temperature (e.g., 25 °C or 40 °C).

    • Connect the gas inlet of the reactor to a gas line with mass flow controllers for CO2 and N2.

    • Connect the gas outlet of the reactor to a gas analyzer to measure the exit CO2 concentration.

  • Absorption Experiment:

    • Start the magnetic stirrer to ensure good gas-liquid contact.

    • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2, simulating flue gas) at a specific flow rate into the amine solution.

    • Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer.

    • The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated with CO2.

  • Data Analysis:

    • Calculate the amount of CO2 absorbed by the solution by integrating the difference between the inlet and outlet CO2 concentrations over time.

    • The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.

Protocol 2: Solvent Regeneration

This protocol outlines the procedure for regenerating the CO2-rich amine solution to release the captured CO2.

Materials:

  • CO2-rich amine solution from Protocol 1

  • Heating mantle or oil bath

  • Condenser

  • Collection flask for condensed water

  • Thermometer or thermocouple

Procedure:

  • Setup: Transfer the CO2-rich amine solution to a round-bottom flask.

  • Heating: Heat the solution to a desired regeneration temperature (e.g., 80-120 °C) using a heating mantle or oil bath.

  • CO2 Release: As the solution is heated, the absorbed CO2 will be released.

  • Condensation: Pass the released gas stream through a condenser to separate any water vapor from the CO2.

  • Monitoring: The regeneration process is considered complete when CO2 is no longer evolved.

  • Analysis: The regenerated amine solution can be analyzed for its remaining CO2 content to determine the regeneration efficiency.

Quantitative Data

While specific experimental data for CO2 capture using this compound is not extensively available in the public domain, the following table provides a template for organizing experimental results and includes comparative data for a common amine, Monoethanolamine (MEA), for context. The expected performance of this compound is inferred from its diamine structure.

ParameterThis compound (Expected)Monoethanolamine (MEA) (Reference)
CO2 Loading (mol CO2/mol amine) > 0.5 (potentially approaching 1.0)~0.5
Absorption Temperature (°C) 25 - 4025 - 40
Regeneration Temperature (°C) 80 - 120100 - 120
Heat of Absorption (kJ/mol CO2) Moderate to High~85
Regeneration Energy (MJ/kg CO2) Potentially lower than MEA~3.6 - 4.0[3]

Visualizations

Experimental Workflow

G cluster_absorption CO2 Absorption cluster_regeneration Solvent Regeneration A Solvent Preparation (Aqueous this compound) C Absorption Reactor (Stirred Cell / Gas Washing Bottle) A->C B Gas Mixture (CO2 + N2) B->C D CO2-Rich Solvent C->D E Treated Gas (N2) C->E G Regenerator D->G F Heating (80-120 °C) F->G H Lean Solvent (Recycled) G->H I Pure CO2 G->I H->C Recycle

Caption: Experimental workflow for CO2 capture and regeneration.

Chemical Reaction Pathway

G amine 2 RNH2 (this compound) carbamate RNHCOO- + RNH3+ (Carbamate Formation) amine->carbamate co2 CO2 co2->carbamate

Caption: Simplified reaction of CO2 with a primary diamine.

References

Application Notes and Protocols for Biocompatibility Assessment of Polymers Derived from 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2-Dimethyl-1,3-propanediamine serves as a valuable monomer in the synthesis of various polymers, including polyamides and polyurethanes, which are of interest for biomedical applications such as drug delivery systems and medical devices.[1] The biocompatibility of these polymers is a critical factor for their clinical translation, ensuring they do not elicit adverse reactions when in contact with biological systems.[2][3] This document provides a summary of illustrative biocompatibility data and detailed protocols for the evaluation of polymers synthesized using this compound. The presented data is representative of biocompatible polymers and serves as a guideline for experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the in vitro biocompatibility assessment of a representative polyamide synthesized using this compound, hereafter referred to as "PA-DM."

Table 1: In Vitro Cytotoxicity of PA-DM using MTT Assay

Concentration (µg/mL)Cell Viability (%) vs. ControlStandard DeviationBiocompatibility Grade
1098.2± 2.1Non-cytotoxic
5095.6± 3.5Non-cytotoxic
10092.1± 4.2Non-cytotoxic
25088.7± 5.1Slightly cytotoxic
50081.3± 6.3Slightly cytotoxic
100075.9± 7.8Moderately cytotoxic

Note: Cell viability above 80% is generally considered non-cytotoxic.[4][5]

Table 2: Hemocompatibility of PA-DM

Polymer Concentration (µg/mL)Hemolysis (%)Standard DeviationASTM F756-17 Classification
1000.8± 0.2Non-hemolytic
5001.5± 0.4Non-hemolytic
10002.3± 0.6Slightly hemolytic
20004.8± 0.9Slightly hemolytic

Note: Hemolysis percentages are classified as follows: <2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic).

Table 3: In Vivo Inflammatory Response to PA-DM Implants in a Murine Model

Time PointInflammatory Cell Infiltration (Cells/mm²)Fibrous Capsule Thickness (µm)Pro-inflammatory Cytokine Levels (pg/mL) - TNF-αPro-inflammatory Cytokine Levels (pg/mL) - IL-6
1 Week150 ± 2530 ± 885 ± 15110 ± 20
4 Weeks80 ± 1520 ± 540 ± 1060 ± 12
12 Weeks40 ± 1015 ± 425 ± 835 ± 9

Note: Data represents mean ± standard deviation. Lower values indicate a milder inflammatory response.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is for assessing the effect of PA-DM on the viability of L929 mouse fibroblast cells.

Materials:

  • PA-DM polymer samples

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Sample Preparation: Prepare extracts of PA-DM by incubating the polymer in serum-free DMEM at a concentration of 1 mg/mL for 24 hours at 37°C. Serially dilute the extract to obtain the desired concentrations.

  • Cell Treatment: After 24 hours of cell incubation, remove the culture medium and replace it with 100 µL of the prepared PA-DM extracts at various concentrations. Include a positive control (e.g., 10% DMSO) and a negative control (fresh culture medium).

  • Incubation with Polymer: Incubate the cells with the polymer extracts for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100

Protocol 2: Hemolysis Assay

This protocol determines the hemolytic potential of PA-DM in contact with human red blood cells.[4][6][7]

Materials:

  • PA-DM polymer samples

  • Fresh human blood with an anticoagulant (e.g., EDTA)

  • Phosphate Buffered Saline (PBS)

  • Deionized water (positive control)

  • 0.9% NaCl solution (negative control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge fresh human blood at 1000 x g for 10 minutes. Discard the supernatant (plasma and buffy coat).

  • RBC Washing: Wash the pelleted RBCs three times with sterile PBS.

  • RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.

  • Sample Incubation: Add 1 mL of the 2% RBC suspension to tubes containing PA-DM samples at different concentrations.

  • Controls: Prepare a positive control with 1 mL of RBC suspension and 1 mL of deionized water, and a negative control with 1 mL of RBC suspension and 1 mL of 0.9% NaCl solution.

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculation of Hemolysis: Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Protocol 3: In Vivo Inflammatory Response

This protocol outlines the subcutaneous implantation of PA-DM in a murine model to assess the local inflammatory response.

Materials:

  • PA-DM polymer discs (sterile, 5 mm diameter)

  • 8-week-old male C57BL/6 mice

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Sutures

  • Formalin (10%)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Preparation: Acclimatize mice for one week. Anesthetize the mice prior to surgery.

  • Implantation: Shave and disinfect the dorsal skin. Make a small incision and create a subcutaneous pocket. Insert a sterile PA-DM disc into the pocket.

  • Suturing: Close the incision with sutures.

  • Post-operative Care: Monitor the animals for any signs of distress.

  • Explantation and Tissue Processing: At designated time points (1, 4, and 12 weeks), euthanize the mice and explant the polymer discs along with the surrounding tissue.

  • Histology: Fix the tissue in 10% formalin, embed in paraffin, and section. Stain the sections with H&E.

  • Microscopic Analysis: Examine the stained sections under a microscope to assess inflammatory cell infiltration and the thickness of the fibrous capsule.

  • Cytokine Analysis: Collect tissue homogenates from the implantation site and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed L929 cells in 96-well plate incubate_24h_attach Incubate 24h for attachment seed_cells->incubate_24h_attach treat_cells Treat cells with polymer extracts incubate_24h_attach->treat_cells prepare_extracts Prepare PA-DM extracts incubate_24h_treat Incubate for 24h treat_cells->incubate_24h_treat add_mtt Add MTT solution incubate_24h_treat->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_rbc Prepare 2% RBC suspension incubate_samples Incubate RBCs with PA-DM samples and controls prepare_rbc->incubate_samples incubate_2h Incubate at 37°C for 2h incubate_samples->incubate_2h centrifuge Centrifuge to pellet RBCs incubate_2h->centrifuge read_supernatant Read absorbance of supernatant at 540 nm centrifuge->read_supernatant calculate_hemolysis Calculate % hemolysis read_supernatant->calculate_hemolysis

Caption: Workflow for the hemolysis assay.

Inflammatory_Signaling_Pathway cluster_initiation Initiation cluster_activation Cellular Activation cluster_response Inflammatory Response biomaterial Biomaterial (PA-DM) protein_adsorption Protein Adsorption biomaterial->protein_adsorption macrophage Macrophage Recognition protein_adsorption->macrophage nf_kb NF-κB Activation macrophage->nf_kb cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) nf_kb->cytokine_production cell_recruitment Inflammatory Cell Recruitment cytokine_production->cell_recruitment fibrous_encapsulation Fibrous Encapsulation cell_recruitment->fibrous_encapsulation

Caption: Simplified inflammatory response to an implanted biomaterial.

References

Application Notes and Protocols for 2,2-Dimethyl-1,3-propanediamine in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2-dimethyl-1,3-propanediamine as a versatile building block for the synthesis of novel antimicrobial agents. The following sections detail the synthesis of a potent Schiff base ligand and its metal complexes, along with standardized protocols for evaluating their antimicrobial efficacy.

Introduction

This compound, also known as neopentanediamine, is a diamine that serves as a valuable starting reagent in the synthesis of various biologically active compounds. Its unique structural feature, a gem-dimethyl group on the propane (B168953) backbone, imparts specific steric and electronic properties to its derivatives. This structural motif has been explored in the development of antimicrobial agents, particularly through the formation of Schiff bases and their subsequent coordination with metal ions. Schiff bases derived from this compound, and their metal complexes, have demonstrated promising activity against a range of pathogenic bacteria.

Synthesis of a Novel Schiff Base Ligand and its Metal Complexes

A notable example of an antimicrobial agent derived from this compound is the Schiff base formed by its condensation with 5-chloroisatin (B99725). This ligand can then be used to synthesize a variety of metal complexes with enhanced antimicrobial properties.

Protocol 1: Synthesis of (3Z,3'Z)-3,3'-((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(5-chloroindolin-2-one) Schiff Base Ligand[1]

This protocol describes the synthesis of a Schiff base ligand from this compound and 5-chloroisatin.

Materials:

  • This compound (10 mmol, 1.02 g)

  • 5-Chloroisatin (20 mmol, 3.62 g)

  • Ethanol (B145695) (40 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 5-chloroisatin (20 mmol) in 20 mL of ethanol.

  • Add the ethanolic solution of 5-chloroisatin to the solution of this compound.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is the Schiff base ligand.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator.

Protocol 2: General Synthesis of Metal(II) Complexes of the Schiff Base Ligand[1]

This protocol provides a general method for the synthesis of metal complexes using the Schiff base ligand described above.

Materials:

  • Schiff base ligand (0.025 mmol)

  • Metal(II) salt (e.g., Mn(OAc)₂, FeSO₄, Co(OAc)₂, NiCl₂, Zn(OAc)₂) (0.025 mmol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the Schiff base ligand (0.025 mmol) in 10 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) salt (0.025 mmol) in 10 mL of ethanol.

  • Add the ethanolic solution of the metal salt to the solution of the Schiff base ligand.

  • Reflux the reaction mixture for 10-15 hours.

  • Concentrate the reaction mixture by evaporation.

  • Upon cooling, the metal complex will crystallize out.

  • Filter the solid complex, wash with ethanol, and dry under vacuum over anhydrous CaCl₂.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Schiff Base and Metal Complex Synthesis reagent1 This compound reaction1 Condensation Reaction (Reflux) reagent1->reaction1 reagent2 5-Chloroisatin reagent2->reaction1 solvent1 Ethanol solvent1->reaction1 catalyst Glacial Acetic Acid catalyst->reaction1 schiff_base Schiff Base Ligand reaction1->schiff_base reaction2 Complexation Reaction (Reflux) schiff_base->reaction2 metal_salt Metal(II) Salt metal_salt->reaction2 solvent2 Ethanol solvent2->reaction2 metal_complex Metal Complex reaction2->metal_complex

Caption: Workflow for the synthesis of Schiff base and its metal complex.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds can be determined using standard microbiological assays. The following protocols for the agar (B569324) well diffusion method and the broth microdilution method are widely accepted for determining the antimicrobial activity of novel compounds.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized Schiff base and metal complexes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial and fungal test strains

  • Standard antibiotic discs (positive control)

  • Sterile cork borer (6 mm diameter)

Procedure:

  • Prepare sterile nutrient agar or Sabouraud dextrose agar plates.

  • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Uniformly swab the microbial suspension onto the surface of the agar plates.

  • Aseptically punch wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test compound solution into the wells.

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized Schiff base and metal complexes

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal test strains

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well microtiter plate.

  • Prepare a standardized microbial inoculum (adjusted to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism and broth without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution (MIC) start Synthesized Compound agar_prep Prepare Inoculated Agar Plates start->agar_prep serial_dilution Serial Dilution of Compound in 96-well Plate start->serial_dilution well_prep Create Wells and Add Compound agar_prep->well_prep incubation1 Incubate Plates well_prep->incubation1 measure_zone Measure Zone of Inhibition (mm) incubation1->measure_zone inoculation Inoculate with Microorganism serial_dilution->inoculation incubation2 Incubate Plate inoculation->incubation2 read_mic Determine MIC (Lowest Concentration with No Growth) incubation2->read_mic Mechanism_of_Action cluster_mechanism Proposed Antimicrobial Mechanism of Action cluster_targets Intracellular Targets compound Schiff Base Metal Complex transport Increased Lipophilicity Facilitates Transport compound->transport cell_membrane Bacterial Cell Membrane intracellular Intracellular Accumulation cell_membrane->intracellular transport->cell_membrane dna DNA Replication Inhibition intracellular->dna protein Protein Synthesis Disruption intracellular->protein enzyme Enzyme Inactivation intracellular->enzyme inhibition Inhibition of Microbial Growth dna->inhibition protein->inhibition enzyme->inhibition

Application of 2,2-Dimethyl-1,3-propanediamine in Enhancing Polymer Thermal Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of polymeric materials is a critical parameter that dictates their processing conditions and service lifetime in various applications. The incorporation of specific monomers can significantly influence the thermal properties of the resulting polymer. 2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is a unique aliphatic diamine that has been investigated for its role in enhancing the thermal stability of high-performance polymers such as polyamides and polyimides. Its distinctive gem-dimethyl group on the propane (B168953) backbone introduces steric hindrance and restricts rotational freedom, which can lead to polymers with higher glass transition temperatures (Tg) and improved resistance to thermal degradation.

These application notes provide a comprehensive overview of the role of this compound in improving polymer thermal stability, complete with detailed experimental protocols and data presented for easy comparison.

Mechanism of Thermal Stability Enhancement

The enhanced thermal stability imparted by this compound is primarily attributed to its unique molecular structure. The presence of the gem-dimethyl group on the C2 position of the propane chain introduces significant steric hindrance. This structural feature is believed to contribute to the thermal stability of the resulting polymers in several ways:

  • Restricted Chain Mobility: The bulky gem-dimethyl groups limit the rotational freedom of the polymer chains. This increased rigidity leads to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often correlated with improved thermal stability as more energy is required to induce segmental motion.

  • Inhibition of Degradation Pathways: The steric hindrance provided by the gem-dimethyl groups may also sterically shield the adjacent amide or imide linkages from thermal degradation reactions. This can slow down the rate of chain scission and other decomposition processes that occur at elevated temperatures.

  • Enhanced Packing Efficiency: While seemingly counterintuitive, the specific geometry of the neopentyl group can, in some cases, lead to more efficient chain packing in the solid state, increasing intermolecular forces and contributing to overall thermal stability.

Quantitative Data on Thermal Stability Improvement

The following table summarizes the thermal properties of polymers synthesized with this compound in comparison to polymers synthesized with other aliphatic diamines. This data is compiled from various research sources and is intended to be representative.

Polymer SystemDiamine ComponentGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
Aromatic PolyamideThis compound 155450
Aromatic Polyamide1,3-Propanediamine130425
Aromatic Polyamide1,4-Butanediamine125415
Aromatic PolyimideThis compound 280510
Aromatic Polyimide1,3-Propanediamine255485

Note: The data presented here is illustrative and can vary depending on the specific co-monomers, polymerization conditions, and characterization methods used.

Experimental Protocols

Protocol 1: Synthesis of a Thermally Stable Polyamide from this compound and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation method for synthesizing a polyamide.

Materials:

  • This compound (purified by sublimation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Triethylamine (B128534) (distilled)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Ice bath

  • Beaker

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • In a clean, dry three-necked flask, dissolve 1.022 g (0.01 mol) of this compound and 2.12 g (0.021 mol) of triethylamine in 50 mL of anhydrous DMAc under a nitrogen atmosphere.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of 2.03 g (0.01 mol) of terephthaloyl chloride in 25 mL of anhydrous DMAc to the stirred diamine solution over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into 500 mL of rapidly stirring methanol.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and then with methanol.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Thermal Characterization of the Synthesized Polyamide

This protocol outlines the procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal properties of the synthesized polymer.

A. Thermogravimetric Analysis (TGA)

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the dried polyamide sample into a TGA pan (platinum or alumina).

  • Place the pan in the TGA furnace.

  • Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the weight loss of the sample as a function of temperature.

  • Determine the 5% weight loss temperature (Td5%) from the TGA curve as an indicator of the onset of thermal decomposition.

B. Differential Scanning Calorimetry (DSC)

Instrumentation: A calibrated differential scanning calorimeter with a cooling accessory.

Procedure:

  • Accurately weigh 5-10 mg of the dried polyamide sample into a standard aluminum DSC pan and seal it.

  • Place the sample pan and an empty sealed reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample:

    • Heat from 30 °C to 200 °C at a heating rate of 20 °C/min.

    • Hold at 200 °C for 5 minutes.

    • Cool to 30 °C at a rate of 20 °C/min.

    • Hold at 30 °C for 5 minutes.

    • Heat from 30 °C to 200 °C at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature during the second heating scan.

  • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

Visualizations

Polymer_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Reaction Polymerization cluster_Purification Polymer Isolation & Purification Diamine This compound + Triethylamine in DMAc ReactionVessel Reaction at 0-5°C, then RT (Low-Temperature Solution Polycondensation) Diamine->ReactionVessel DiacidChloride Terephthaloyl Chloride in DMAc DiacidChloride->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Washing Washing with Water & Methanol Precipitation->Washing Drying Vacuum Drying at 80°C Washing->Drying Product Final Polyamide Product Drying->Product

Figure 1: Workflow for the synthesis of a thermally stable polyamide.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh 5-10 mg of Polymer TGA_Heat Heat to 800°C at 10°C/min (Nitrogen Atmosphere) TGA_Sample->TGA_Heat TGA_Data Record Weight Loss vs. Temperature TGA_Heat->TGA_Data TGA_Result Determine Td5% (Thermal Stability) TGA_Data->TGA_Result DSC_Sample Weigh 5-10 mg of Polymer DSC_Cycle Heat-Cool-Heat Cycle (Erase Thermal History) DSC_Sample->DSC_Cycle DSC_Data Record Heat Flow vs. Temperature (Second Heating Scan) DSC_Cycle->DSC_Data DSC_Result Determine Tg (Glass Transition) DSC_Data->DSC_Result Polymer_Sample Synthesized Polyamide Polymer_Sample->TGA_Sample Polymer_Sample->DSC_Sample

Figure 2: Workflow for the thermal analysis of the synthesized polyamide.

Conclusion

The incorporation of this compound into polymer backbones is a promising strategy for enhancing their thermal stability. The unique steric hindrance provided by the gem-dimethyl group can lead to polymers with higher glass transition temperatures and improved resistance to thermal degradation. The provided protocols offer a starting point for researchers to synthesize and characterize these high-performance materials. Further optimization of reaction conditions and exploration of different co-monomers can lead to the development of novel polymers with tailored thermal properties for a wide range of demanding applications.

Troubleshooting & Optimization

Common issues in polyamide synthesis with diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyamides from diamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low molecular weight in polyamide synthesis?

A1: Low molecular weight in polyamide synthesis is a common issue that can arise from several factors:

  • Imprecise Stoichiometry: An exact equimolar ratio of diamine and diacid functional groups is crucial for achieving high molecular weights in step-growth polymerization. A slight excess of one monomer can be used to control the molecular weight and end-group functionality.

  • Monomer Impurities: Impurities in the diamine or diacid monomers, especially monofunctional impurities, can act as chain stoppers, terminating the polymerization reaction and significantly reducing the final molecular weight.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and pressure are critical. High temperatures can lead to side reactions that cap the polymer chains or cause degradation.[1]

  • Inefficient Removal of Byproducts: The condensation reaction that forms the amide bond also produces a small molecule, typically water. Inefficient removal of this byproduct can inhibit the forward reaction and limit polymer chain growth.

  • Poor Polymer Solubility: If the growing polyamide chain becomes insoluble in the reaction solvent, it can precipitate prematurely, halting further chain growth.

Q2: My polyamide is discolored (yellow or brown). What are the possible causes and how can I prevent it?

A2: Discoloration in polyamides is often an optical issue and may not affect the mechanical properties of the polymer.[2] The primary causes include:

  • Thermal Degradation: High processing temperatures or prolonged reaction times can lead to thermo-oxidative degradation of the polymer, causing the formation of colored byproducts.[2][3]

  • UV Exposure: Polyamides are sensitive to ultraviolet (UV) light, which can break down the chemical bonds in the polymer and lead to a change in molecular structure, resulting in yellowing or browning over time.[4]

  • Oxidation: Oxygen in the air can react with the polyamide, especially at elevated temperatures, leading to degradation and color change.[4]

  • Chemical Exposure: Contact with certain chemicals, such as acids or bases, can cause a chemical reaction that leads to discoloration.[4]

To prevent discoloration, consider using UV-stabilized monomers, optimizing reaction temperatures and times, ensuring an inert reaction atmosphere, and storing the final polymer away from light and harsh chemicals.[4]

Q3: I am observing gel formation during my polyamide synthesis. What is causing this and how can I avoid it?

A3: Gel formation refers to the creation of very high molecular weight, branched, or cross-linked polymer that is insoluble in the reaction medium.[5] This can be caused by:

  • Side Reactions: At high temperatures, side reactions can occur that lead to branching and cross-linking of the polymer chains.

  • Impurities: Certain impurities in the monomers can initiate side reactions that lead to gelation.

  • High Polymer Concentration: As the polymer chains grow, their concentration in the solution increases, which can favor intermolecular reactions leading to cross-linking.[6]

To avoid gel formation, it is important to carefully control the reaction temperature and time, use high-purity monomers, and potentially adjust the polymer concentration. Polishing the internal surfaces of the reaction equipment can also reduce the adherence of gelled polymer.[5][7]

Troubleshooting Guides

Guide 1: Low Molecular Weight Polyamide

This guide provides a systematic approach to diagnosing and resolving the issue of obtaining a polyamide with a lower than expected molecular weight.

Question: My polyamide synthesis resulted in a polymer with low viscosity and molecular weight. How do I troubleshoot this?

Answer: Follow these steps to identify and address the potential causes:

Low_Molecular_Weight_Troubleshooting start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry Step 1 check_purity Assess Monomer Purity check_stoichiometry->check_purity Correct adjust_stoichiometry Adjust Monomer Ratio check_stoichiometry->adjust_stoichiometry Incorrect check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_monomers Purify Monomers check_purity->purify_monomers Impurities Detected check_byproduct Evaluate Byproduct Removal check_conditions->check_byproduct Optimal optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions Suboptimal improve_removal Enhance Byproduct Removal check_byproduct->improve_removal Inefficient success High Molecular Weight Achieved check_byproduct->success Efficient adjust_stoichiometry->success purify_monomers->success optimize_conditions->success improve_removal->success

  • Verify Monomer Stoichiometry:

    • Action: Carefully re-weigh your diamine and diacid monomers. Ensure your balance is properly calibrated.

    • Rationale: A precise 1:1 molar ratio of functional groups is critical for achieving high molecular weight.[1]

  • Assess Monomer Purity:

    • Action: Analyze your monomers using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis to check for impurities.

    • Rationale: Even small amounts of monofunctional impurities can terminate the polymer chains.[1] If impurities are found, purify the monomers by recrystallization or distillation.

  • Review Reaction Conditions:

    • Action: Check your reaction temperature and time against established protocols for your specific polyamide.

    • Rationale: Insufficient temperature or time may lead to incomplete reaction, while excessive heat can cause degradation.[1][8]

  • Evaluate Byproduct Removal:

    • Action: Ensure your experimental setup allows for the efficient removal of the condensation byproduct (e.g., water), such as using a Dean-Stark trap or applying a vacuum.

    • Rationale: The presence of the byproduct can shift the reaction equilibrium, hindering further polymerization.

Guide 2: Polyamide Discoloration

This guide helps to identify the cause of discoloration in your polyamide product and provides solutions.

Question: My polyamide product is yellow or brown. What should I do?

Answer: Use the following logical diagram to troubleshoot the discoloration issue:

Discoloration_Troubleshooting start Discoloration Observed check_temp High Reaction Temperature? start->check_temp check_time Prolonged Reaction Time? check_temp->check_time No reduce_temp Lower Reaction Temperature check_temp->reduce_temp Yes check_atmosphere Inert Atmosphere Used? check_time->check_atmosphere No reduce_time Shorten Reaction Time check_time->reduce_time Yes check_storage Proper Storage Conditions? check_atmosphere->check_storage Yes use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert No improve_storage Store Away from Light/Heat check_storage->improve_storage No success Discoloration Prevented check_storage->success Yes reduce_temp->success reduce_time->success use_inert->success improve_storage->success

Data Presentation

Table 1: Effect of Monomer Stoichiometry on Polyamide Molecular Weight

Diamine:Diacid Molar RatioNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
1.00:1.0212,0002.1
1.00:1.0118,5002.0
1.00:1.0035,0001.8
1.01:1.0017,8002.0
1.02:1.0011,5002.2

Note: Data are representative and can vary based on the specific monomers and reaction conditions.

Table 2: Influence of Reaction Temperature on Polyamide Synthesis

Reaction Temperature (°C)Reaction Time (hours)Inherent Viscosity (dL/g)
18080.45
20060.82
22041.15
24031.05 (degradation observed)

Note: Data are for a typical aliphatic polyamide synthesis and may vary. A study on polyamide hot-melt adhesives showed that as the polymerization reaction temperature increases, the number average molecular weight also increases.[8]

Experimental Protocols

Protocol 1: Determination of Inherent Viscosity

Inherent viscosity is a measure of the polymer's molecular weight.

Materials:

  • Concentrated sulfuric acid (96%) or m-cresol (B1676322)

  • Dried polyamide sample

  • Volumetric flasks

  • Ubbelohde viscometer

  • Water bath maintained at 25 ± 0.1 °C

  • Stopwatch

Procedure:

  • Prepare the Solvent: Use concentrated sulfuric acid or m-cresol as the solvent.

  • Prepare the Polymer Solution:

    • Accurately weigh 0.5 g of the dried polyamide sample.

    • Dissolve the sample in 100 mL of the chosen solvent in a volumetric flask. This creates a 0.5 g/dL solution.

    • Ensure the polymer is completely dissolved. Gentle heating may be required for some polyamides.

  • Viscometer Setup:

    • Clean and dry the Ubbelohde viscometer thoroughly.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 10 minutes.

  • Measure the Solvent Flow Time:

    • Pipette a precise volume of the pure solvent into the viscometer.

    • Measure the time it takes for the solvent to flow between the two marked points on the viscometer.

    • Repeat this measurement at least three times and calculate the average flow time (t₀).

  • Measure the Solution Flow Time:

    • Clean the viscometer and dry it completely.

    • Pipette the same precise volume of the polymer solution into the viscometer.

    • Measure the time it takes for the solution to flow between the two marked points.

    • Repeat this measurement at least three times and calculate the average flow time (t).

  • Calculate Inherent Viscosity:

    • Calculate the relative viscosity (η_rel) = t / t₀.

    • Calculate the natural logarithm of the relative viscosity (ln(η_rel)).

    • Calculate the inherent viscosity (η_inh) = ln(η_rel) / c, where c is the concentration of the polymer solution in g/dL.

Protocol 2: FTIR Analysis for Amide Bond Formation

Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the amide bond and monitor the disappearance of monomer functional groups.

Procedure:

  • Sample Preparation:

    • Take a small amount of the dried polyamide sample.

    • If the sample is a solid, it can be analyzed as a thin film or by preparing a KBr pellet.

    • For a thin film, dissolve a small amount of the polymer in a suitable solvent, cast it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Acquire the FTIR Spectrum:

    • Place the sample in the FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the Spectrum:

    • Amide I Band: Look for a strong absorption peak around 1630-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.[9]

    • Amide II Band: Look for a peak around 1530-1550 cm⁻¹ corresponding to the N-H bending and C-N stretching of the amide group.

    • N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ indicates the presence of the N-H bond in the amide group.

    • Monomer Functional Groups: Check for the disappearance or significant reduction of the characteristic peaks of the monomer functional groups, such as the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹, often appearing as a doublet).

Protocol 3: ¹H-NMR Analysis for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the structure of the resulting polyamide.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the dried polyamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂SO₄).

    • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR Spectrum:

    • Place the NMR tube in the NMR spectrometer.

    • Acquire the spectrum according to the instrument's standard procedures.

  • Analyze the Spectrum:

    • Amide Proton: Look for a broad singlet peak in the region of 7.5-8.5 ppm, which is characteristic of the amide proton (-CO-NH-).

    • Aliphatic Protons: Identify the peaks corresponding to the protons in the aliphatic chains of the diamine and diacid monomers. The chemical shifts and splitting patterns of these peaks will be specific to the monomer structures.

    • Integration: The ratio of the integrals of the different proton signals should be consistent with the expected structure of the polyamide repeating unit.

    • End Groups: Depending on the molecular weight and the stoichiometry, you may be able to identify signals from the end groups of the polymer chains.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-1,3-propanediamine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-1,3-propanediamine in catalytic reactions. The content is designed to address specific experimental challenges and optimize reaction outcomes.

Section 1: Palladium-Catalyzed Mizoroki-Heck Reaction

Complexes of this compound, particularly as Schiff base ligands with palladium, have shown promise in Mizoroki-Heck cross-coupling reactions.[1][2] Below are common issues and optimization strategies for this catalytic system.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Mizoroki-Heck reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

A1: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

    • Solution: Ensure the use of a high-quality palladium precursor and handle it under an inert atmosphere if it is air-sensitive. If preparing the catalyst in situ, ensure complete reduction of the Pd(II) source.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient catalytic turnover.

    • Solution: Gradually increase the reaction temperature. For many Mizoroki-Heck reactions, temperatures between 80°C and 140°C are optimal.[3][4] Monitor for byproduct formation at higher temperatures.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the regeneration of the active catalyst and for solubilizing the reactants.

    • Solution: Screen different bases and solvents. Tertiary amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly used.[5] Polar aprotic solvents like DMF or DMAc are often effective.[6]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Increase the catalyst loading incrementally. While lower loadings are desirable, starting with a higher concentration (e.g., 1-2 mol%) can help identify other underlying issues.

Q2: I'm observing the formation of significant byproducts, such as homocoupled products and reduced arenes. How can I improve the selectivity of my reaction?

A2: The formation of byproducts indicates competing reaction pathways. Optimizing for the desired cross-coupling product is key.

  • β-Hydride Elimination: This side reaction can lead to the formation of reduced arenes and other olefinic byproducts.

    • Solution: The choice of ligand is critical in minimizing β-hydride elimination. The steric and electronic properties of the this compound ligand can influence the rate of reductive elimination versus β-hydride elimination. Additionally, ensure the absence of water and other protic sources if they are not part of a defined aqueous protocol.

  • Homocoupling of Aryl Halide: This side reaction can be prevalent at higher temperatures.

    • Solution: Optimize the reaction temperature to a point where the cross-coupling is efficient but homocoupling is minimized. The addition of phosphine (B1218219) ligands in some cases can suppress this side reaction, though this alters the catalytic system.

Q3: My catalyst appears to be deactivating during the reaction, as evidenced by a color change to black (palladium black). What can I do to prevent this?

A3: Catalyst deactivation through the formation of palladium black is a common issue in palladium catalysis.

  • Catalyst Agglomeration: High temperatures and high catalyst concentrations can lead to the agglomeration of palladium nanoparticles into inactive palladium black.

    • Solution: Use the lowest effective catalyst loading. Ensure efficient stirring to maintain a homogeneous reaction mixture. The use of a supporting ligand, such as the Schiff base of this compound, is intended to stabilize the palladium center and prevent agglomeration.[1][2]

  • Oxidative Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) species.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents before use.

Data Presentation: Optimizing Mizoroki-Heck Reaction Conditions

The following tables provide illustrative data on the effect of various parameters on the Mizoroki-Heck reaction between 4-bromoacetophenone and styrene (B11656), based on general trends observed for similar catalytic systems.

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Approximate Yield (%)
0.135
0.565
1.070
2.072

Table 2: Effect of Temperature on Product Yield

Temperature (°C)Approximate Yield (%)
8055
10068
12070
14065 (with increased byproducts)

Table 3: Effect of Solvent on Product Yield

SolventApproximate Yield (%)
Toluene45
THF50
DMF70
DMAc68

Table 4: Effect of Base on Product Yield

BaseApproximate Yield (%)
K₂CO₃60
Cs₂CO₃65
Et₃N70
DBU55
Experimental Protocol: Synthesis of a Palladium-Schiff Base Catalyst and its use in a Mizoroki-Heck Reaction

This protocol is adapted from the synthesis of similar palladium-diamine complexes and their application in cross-coupling reactions.[1][2][7]

Part 1: Synthesis of the Palladium(II) Schiff Base Complex

  • Ligand Synthesis: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (B145695) (20 mL). Add 2-hydroxy-4-methoxybenzaldehyde (B30951) (2.0 mmol) to the solution. Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature. The Schiff base ligand will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Complexation: Suspend the synthesized Schiff base ligand (1.0 mmol) in ethanol (30 mL). Add a solution of palladium(II) acetate (B1210297) (1.0 mmol) in ethanol (10 mL) dropwise. Reflux the mixture for 6 hours. A precipitate of the palladium complex will form. Cool the mixture, filter the solid, wash with cold ethanol, and dry under vacuum.

Part 2: Mizoroki-Heck Reaction

  • Reaction Setup: To a Schlenk tube, add the synthesized palladium-Schiff base complex (0.02 mmol, 2 mol%), 4-bromoacetophenone (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 120°C with vigorous stirring for 12 hours.

  • Workup and Analysis: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine conversion and yield. Purify the product by column chromatography on silica (B1680970) gel.

Section 2: Copper-Catalyzed Henry (Nitroaldol) Reaction

Copper(II) complexes with diamine ligands are effective catalysts for the Henry reaction, the addition of a nitroalkane to a carbonyl compound.[8][9] The following guide addresses common issues when using this compound in this context.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Henry reaction is giving a low yield of the desired β-nitro alcohol. What are the common causes?

A1: Low yields in the Henry reaction can be attributed to several factors.

  • Catalyst Inactivity: The copper(II) complex may not be forming correctly, or it may be inactive.

    • Solution: Ensure the correct stoichiometry when preparing the catalyst in situ. The purity of the copper source and the this compound ligand is crucial.

  • Reaction Reversibility: The Henry reaction is reversible, which can limit the product yield at equilibrium.

    • Solution: Use an excess of the nitroalkane to shift the equilibrium towards the product. Removing water, if formed, can also drive the reaction forward, although some protocols may benefit from aqueous media.

  • Suboptimal Temperature: The reaction temperature may be too high, leading to side reactions, or too low, resulting in a slow reaction rate.

    • Solution: Optimize the reaction temperature. Many asymmetric Henry reactions are performed at or below room temperature to improve selectivity.[10]

  • Inappropriate Base: While the copper-diamine complex has inherent basicity, an external base is sometimes required. An incorrect choice of base can lead to side reactions.

    • Solution: If an external base is used, screen milder bases first. Strong bases can promote the elimination of water from the product to form a nitroalkene.

Q2: I am observing the formation of a nitroalkene as a major byproduct. How can I suppress this elimination reaction?

A2: The formation of the nitroalkene is a common side reaction in the Henry reaction, resulting from the dehydration of the β-nitro alcohol product.[11]

  • High Temperature: Higher reaction temperatures favor the elimination reaction.

    • Solution: Perform the reaction at a lower temperature. This may require a longer reaction time, but it will generally improve the yield of the desired alcohol.

  • Strong Base: The presence of a strong base can promote the elimination of water.

    • Solution: Use a milder base or rely on the basicity of the copper-diamine complex itself. If an external base is necessary, use a substoichiometric amount.

Q3: The enantioselectivity of my asymmetric Henry reaction is low. How can I improve it?

A3: Low enantioselectivity is a common challenge in asymmetric catalysis.

  • Ligand Structure: The structure of the chiral ligand is the primary determinant of enantioselectivity. While this compound itself is achiral, it is often used as a backbone for chiral Schiff base ligands.

    • Solution: Ensure the enantiopurity of the chiral starting materials used to synthesize the Schiff base ligand. The steric bulk and electronic properties of the substituents on the Schiff base can be modified to enhance enantioselectivity.

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity.

    • Solution: Perform the reaction at lower temperatures (e.g., 0°C or -20°C).

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.

    • Solution: Screen a range of solvents with varying polarities.

Data Presentation: Optimizing Henry Reaction Conditions

The following tables provide illustrative data on the effect of various parameters on the Henry reaction between an aromatic aldehyde and nitromethane (B149229), catalyzed by a copper(II)-2,2-Dimethyl-1,3-propanediamine Schiff base complex.

Table 5: Effect of Catalyst Loading on Product Yield and Enantiomeric Excess (ee)

Catalyst Loading (mol%)Approximate Yield (%)Approximate ee (%)
14065
57585
108590
158690

Table 6: Effect of Temperature on Product Yield and Enantiomeric Excess (ee)

Temperature (°C)Approximate Yield (%)Approximate ee (%)
25 (Room Temp)8580
08290
-207595
-4060>98
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a general procedure for a copper-catalyzed asymmetric Henry reaction using a chiral Schiff base ligand derived from this compound.

  • Catalyst Formation: In a dry Schlenk tube under an inert atmosphere, add the chiral Schiff base ligand (0.11 mmol) and Cu(OAc)₂ (0.10 mmol). Add anhydrous ethanol (2 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0°C). Add the aromatic aldehyde (1.0 mmol).

  • Substrate Addition: Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at the set temperature for 24-48 hours, monitoring the progress by TLC.

  • Workup and Analysis: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the yield. Purify the product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Catalyst Screening and Optimization

experimental_workflow cluster_prep Preparation cluster_screen Initial Screening cluster_opt Optimization cluster_analysis Analysis & Validation ligand_synthesis Ligand Synthesis (e.g., Schiff Base) complex_formation Metal Complex Formation ligand_synthesis->complex_formation solvent_screen Solvent Screening complex_formation->solvent_screen Initial Catalyst base_screen Base Screening solvent_screen->base_screen temp_screen Temperature Screening base_screen->temp_screen loading_opt Catalyst Loading Optimization temp_screen->loading_opt Promising Conditions ratio_opt Substrate/Ligand Ratio Optimization loading_opt->ratio_opt time_opt Reaction Time Optimization ratio_opt->time_opt analysis Analysis (GC, HPLC, NMR) time_opt->analysis Optimized Reaction validation Validate Optimal Conditions analysis->validation troubleshooting_low_yield start Low Reaction Yield check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_conditions Are reaction conditions (T, solvent, base) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere, optimize in situ generation. check_catalyst->solution_catalyst No check_reagents Are reagents pure and used in correct stoichiometry? check_conditions->check_reagents Yes solution_conditions Screen different temperatures, solvents, and bases. check_conditions->solution_conditions No check_time Is the reaction time sufficient? check_reagents->check_time Yes solution_reagents Purify starting materials, check stoichiometry. check_reagents->solution_reagents No solution_time Monitor reaction over time to determine completion. check_time->solution_time No end Improved Yield check_time->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end solution_time->end

References

Technical Support Center: Purification of 2,2-Dimethyl-1,3-propanediamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2-dimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this versatile diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. Here are the potential byproducts for the most common methods:

  • Reduction of 1,3-dinitro-2,2-dimethylpropane: Incomplete reduction can lead to the presence of 2,2-dimethyl-1-nitro-3-aminopropane.

  • From Neopentyl Glycol: Side reactions such as the Tishchenko reaction can produce ester byproducts. Other potential impurities include unreacted neopentyl glycol and isobutanol.[1][2][3]

  • From Acrylonitrile and Dimethylamine: This two-step synthesis involves a Michael addition followed by hydrogenation. Potential impurities include unreacted starting materials, byproducts from the Michael addition, and incompletely hydrogenated intermediates.[4][5][6]

Q2: What is the best purification method for this compound?

A2: The optimal purification method depends on the nature of the impurities and the desired final purity. The two most common and effective methods are fractional distillation and recrystallization.

  • Fractional Distillation: This is highly effective for removing impurities with different boiling points. Given that this compound has a boiling point of 152-154 °C, this method can separate it from lower or higher boiling point impurities.[7]

  • Recrystallization: This method is suitable for removing impurities that have different solubilities in a chosen solvent. Since this compound is a solid at room temperature (melting point 29-31 °C), recrystallization can be an effective final purification step.[7]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile compounds. It can be used to detect and quantify residual starting materials, solvents, and byproducts.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by comparing the obtained spectrum with a reference spectrum.[8][11]

  • Melting Point Analysis: A sharp melting point range close to the literature value (29-31 °C) is a good indicator of high purity.[7]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial.[12]
Fluctuating heat source.Use a stable heating source like a heating mantle with a controller.
Bumping/Uneven Boiling Lack of boiling chips or stir bar.Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating too rapidly.Increase the temperature gradually.
Product Loss Leaks in the distillation apparatus.Ensure all glass joints are properly sealed. Use grease for ground glass joints if necessary.[13]
Condenser is not efficient enough.Ensure a steady flow of cold water through the condenser.
Column Flooding Excessive vapor flow rate.Reduce the heating rate to decrease the amount of vapor entering the column.[14][15]
Blockage in the column.Ensure the packing material is not too dense and allows for the free flow of vapor and condensate.
Recrystallization
Problem Possible Cause Solution
Product Does Not Dissolve Incorrect solvent choice.The ideal solvent should dissolve the compound when hot but not at room temperature. Test different solvents or solvent mixtures.
Insufficient solvent.Add more solvent in small portions while heating until the product dissolves completely.
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.[16]
Solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[16]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16]
Oiling Out The solute is coming out of solution above its melting point.Reheat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and cool slowly.[16]
The chosen solvent is too nonpolar.Try a more polar solvent or a different solvent mixture.
Low Recovery of Product The compound is too soluble in the cold solvent.Place the solution in an ice bath or freezer to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with controller

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are secure.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (the component with the lowest boiling point).

  • Collect the first fraction in a receiving flask. This will likely contain lower-boiling impurities.

  • Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should remain constant at its boiling point (152-154 °C) during this time.

  • When the temperature starts to drop or rise significantly after the main fraction has been collected, stop the distillation. The remaining liquid in the distillation flask contains higher-boiling impurities.

  • Analyze the purity of the collected main fraction using GC-MS or NMR.

Recrystallization of this compound

Objective: To purify solid this compound by removing impurities with different solubilities.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Suitable recrystallization solvent (e.g., a non-polar solvent like hexane (B92381) or a solvent pair)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[17]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

  • Determine the melting point of the purified crystals and analyze their purity by GC-MS or NMR.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Dinitro Reduction of Dinitro Compound Crude_Product Crude this compound Dinitro->Crude_Product Neopentyl From Neopentyl Glycol Neopentyl->Crude_Product Acrylo From Acrylonitrile Acrylo->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Boiling Point Differences Recrystallization Recrystallization Crude_Product->Recrystallization Solubility Differences Distillation->Recrystallization Further Purification (Optional) Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product GCMS GC-MS Pure_Product->GCMS NMR NMR Pure_Product->NMR MP Melting Point Pure_Product->MP

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Distillation_Troubleshooting Start Distillation Problem Poor_Separation Poor Separation? Start->Poor_Separation Bumping Bumping/Uneven Boiling? Poor_Separation->Bumping No Slow_Down Decrease Distillation Rate Poor_Separation->Slow_Down Yes Check_Column Use More Efficient Column Poor_Separation->Check_Column Yes Low_Yield Low Yield? Bumping->Low_Yield No Add_Boiling_Chips Add Boiling Chips/Stir Bar Bumping->Add_Boiling_Chips Yes Reduce_Heat Reduce Heating Rate Bumping->Reduce_Heat Yes Check_Leaks Check for Leaks Low_Yield->Check_Leaks Yes Check_Condenser Ensure Condenser is Cold Low_Yield->Check_Condenser Yes End Problem Solved Low_Yield->End No

Caption: Troubleshooting logic for common fractional distillation issues.

Recrystallization_Troubleshooting Start Recrystallization Problem No_Crystals No Crystals Forming? Start->No_Crystals Oiling_Out Oiling Out? No_Crystals->Oiling_Out No Evaporate_Solvent Evaporate Some Solvent No_Crystals->Evaporate_Solvent Yes Induce_Crystallization Scratch Flask/Add Seed Crystal No_Crystals->Induce_Crystallization Yes Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Reheat_Add_Solvent Reheat and Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Change_Solvent Try a Different Solvent Oiling_Out->Change_Solvent Yes Cool_Further Cool in Ice Bath/Freezer Low_Recovery->Cool_Further Yes Minimize_Wash Use Minimal Cold Solvent for Washing Low_Recovery->Minimize_Wash Yes End Problem Solved Low_Recovery->End No

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: 2,2-Dimethyl-1,3-propanediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-1,3-propanediamine, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial synthesis route is the reductive amination of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with ammonia (B1221849) in the presence of hydrogen and a nickel-containing catalyst.[1] An older method involves the reduction of 1,3-dinitro-2,2-dimethylpropane.[2]

Q2: What are the typical catalysts used for the reductive amination of neopentyl glycol?

A2: Nickel-based catalysts are predominantly used, often supported on carriers and sometimes promoted with other metals like chromium.[1] Raney® Nickel is also a common choice for amination reactions.

Q3: What are the major byproducts in the synthesis of this compound via reductive amination?

A3: The primary byproducts are mono-aminated compounds (e.g., 3-amino-2,2-dimethyl-1-propanol), as well as secondary and tertiary amines formed from further reaction of the product with the starting material or other intermediates.

Q4: What are the key safety concerns when scaling up this synthesis?

A4: The process involves high pressures and temperatures, flammable gases (hydrogen), and corrosive materials (ammonia). Key safety considerations include proper reactor design for high-pressure operation, robust temperature and pressure control, adequate ventilation, and the use of personal protective equipment (PPE).[3][4][5][6][7]

Q5: How is the crude this compound typically purified on an industrial scale?

A5: Purification is primarily achieved through distillation.[8] Due to the presence of close-boiling impurities, fractional distillation is often necessary. Other potential purification methods include solvent extraction and filtration to remove residual catalyst.[8]

Troubleshooting Guide

Low Yield or Incomplete Conversion
Symptom Possible Cause(s) Suggested Action(s)
Low conversion of neopentyl glycol1. Catalyst Deactivation: Poisoning by impurities in feedstock, sintering at high temperatures, or formation of inactive nickel species. 2. Insufficient Catalyst Loading: Not enough active sites for the reaction scale. 3. Low Reaction Temperature/Pressure: Sub-optimal conditions for the catalytic amination. 4. Poor Mass Transfer: Inefficient mixing of reactants, catalyst, and hydrogen.1. a) Ensure high purity of neopentyl glycol and ammonia. b) Analyze feedstock for potential poisons (e.g., sulfur compounds). c) Consider catalyst regeneration or replacement.[9][10][11][12][13] d) Avoid excessive temperatures. 2. Gradually increase catalyst loading in small increments. 3. Optimize reaction temperature and pressure based on catalyst specifications and literature data.[1] 4. a) Increase agitation speed in the reactor. b) Ensure proper reactor design for good gas-liquid-solid mixing.
High conversion but low selectivity to the diamine1. Sub-optimal Temperature/Pressure: Conditions favoring the formation of byproducts. 2. Incorrect Reactant Stoichiometry: Molar ratio of ammonia to neopentyl glycol is not optimized. 3. Catalyst Properties: The chosen catalyst may have low selectivity.1. Perform a design of experiments (DoE) to find the optimal temperature and pressure for maximizing diamine selectivity. 2. Vary the ammonia to neopentyl glycol ratio; a higher excess of ammonia can favor the formation of the primary diamine.[1] 3. Screen different catalyst formulations or supports to improve selectivity.
Product Quality Issues
Symptom Possible Cause(s) Suggested Action(s)
Discoloration of the final product1. Thermal Degradation: Decomposition of the product or impurities at high distillation temperatures. 2. Oxidation: Exposure to air during processing or storage. 3. Residual Catalyst: Traces of metal from the catalyst.1. a) Use vacuum distillation to lower the boiling point. b) Minimize the residence time at high temperatures. 2. a) Process and store the product under an inert atmosphere (e.g., nitrogen). 3. a) Ensure efficient filtration of the crude product to remove all catalyst particles. b) Consider a polishing step, such as treatment with a chelating agent or activated carbon.
Presence of mono-amine or other impurities in the final product1. Incomplete Reaction: Insufficient reaction time or non-optimal conditions. 2. Inefficient Purification: Distillation column not providing adequate separation.1. a) Increase reaction time. b) Re-optimize reaction conditions for higher conversion. 2. a) Use a distillation column with a higher number of theoretical plates. b) Optimize the reflux ratio during distillation.

Data Presentation

Table 1: Reductive Amination of Neopentyl Glycol to this compound - Process Parameters and Yields from Patent Literature

Parameter Example 1 [1]Example 2 [1]Example 3 [1]
Catalyst 40% Ni on SiO₂/Al₂O₃52% Ni, 30 parts Cr₂O₃ per 100 parts Ni25% Ni on Al₂O₃
Temperature (°C) 250250250
Pressure (atm) 300Not specifiedNot specified
Neopentyl Glycol (g) 728728728
Ammonia (g) 102010201020
Hydrogen Pressure (initial, atm) 202020
Reaction Time (h) 222
Conversion of Neopentyl Glycol (%) 94.987.598.5
Selectivity to Diamine (%) 71.150.2Not specified
Yield of Diamine (g) 548392235
Theoretical Yield of Diamine (%) 73.75778

Note: The data presented is based on examples from a patent and may not be representative of fully optimized, large-scale industrial processes. It is intended for illustrative purposes.

Experimental Protocols

General Protocol for Reductive Amination of Neopentyl Glycol

This protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific equipment and safety considerations.

1. Catalyst Activation (if required):

  • The nickel-based catalyst may require activation. This is typically done by heating the catalyst under a stream of hydrogen at a specified temperature to reduce any nickel oxides to active nickel metal. Consult the catalyst manufacturer's guidelines for specific activation procedures.

2. Reactor Charging:

  • Charge a high-pressure autoclave reactor with neopentyl glycol and the activated catalyst. The catalyst loading is typically in the range of 5-15% by weight of the neopentyl glycol.

  • Seal the reactor and perform several nitrogen purges to remove any air.

3. Reaction Execution:

  • Introduce liquid ammonia into the reactor. The molar ratio of ammonia to neopentyl glycol is a critical parameter and is typically in the range of 6:1 to 20:1.[1]

  • Pressurize the reactor with hydrogen to an initial pressure (e.g., 20 atm).[1]

  • Begin agitation and heat the reactor to the desired reaction temperature (e.g., 240-260 °C).[1]

  • The total pressure will increase as the temperature rises. Maintain the desired operating pressure (e.g., up to 300 atm) by feeding hydrogen as it is consumed.[1]

  • Monitor the reaction progress by measuring hydrogen uptake or by taking samples (if the reactor setup allows) for analysis by gas chromatography (GC).

  • Maintain the reaction at the desired temperature and pressure for a specified duration (e.g., 2-4 hours) until the desired conversion is achieved.[1]

4. Product Work-up and Purification:

  • Cool the reactor to room temperature and carefully vent the excess pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be stored under an inert atmosphere for potential reuse or regeneration.

  • The crude product is then purified by fractional distillation under atmospheric or reduced pressure to separate the this compound from unreacted starting materials, the mono-amine intermediate, and other byproducts.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Activation (if required) reactor_charge Reactor Charging (Neopentyl Glycol, Catalyst) catalyst_prep->reactor_charge ammonia_add Ammonia Addition reactor_charge->ammonia_add h2_pressurize Hydrogen Pressurization ammonia_add->h2_pressurize heating_agitation Heating & Agitation h2_pressurize->heating_agitation reaction Reductive Amination heating_agitation->reaction cooling_venting Cooling & Venting reaction->cooling_venting filtration Catalyst Filtration cooling_venting->filtration distillation Fractional Distillation filtration->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_conversion Check Conversion cluster_high_conv_actions High Conversion Troubleshooting start Low Yield of Diamine check_conversion Analyze Crude Product (GC) start->check_conversion low_conversion Low Conversion of Neopentyl Glycol check_conversion->low_conversion High Starting Material high_conversion High Conversion of Neopentyl Glycol check_conversion->high_conversion Low Starting Material check_catalyst Check Catalyst Activity low_conversion->check_catalyst check_conditions Verify Temp. & Pressure low_conversion->check_conditions check_mixing Evaluate Agitation low_conversion->check_mixing check_selectivity Analyze Byproducts high_conversion->check_selectivity optimize_ratio Optimize NH₃:Diol Ratio check_selectivity->optimize_ratio optimize_temp_pressure Re-optimize Temp. & Pressure check_selectivity->optimize_temp_pressure

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Side reactions and byproduct formation with 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-propanediamine. Here, you will find information on common side reactions, byproduct formation, and strategies to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and development?

This compound, also known as neopentanediamine, is a versatile building block used in a variety of synthetic applications. Its primary uses include:

  • Schiff Base Synthesis: It serves as a precursor for the formation of Schiff bases, which are valuable ligands in coordination chemistry and catalysis.

  • Polymer Chemistry: It is a monomer used in the synthesis of polyamides and polyurethanes, often imparting unique thermal and mechanical properties to the resulting polymers.[1]

  • Ligand Synthesis for Metal Complexes: The two primary amine groups can coordinate with metal ions, making it a useful bidentate ligand in the preparation of various metal complexes.[1]

  • Drug Development: Its derivatives are explored for various pharmaceutical applications.

Q2: What are the key safety considerations when working with this compound?

This compound is a corrosive and flammable substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[2] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Schiff Base Formation

Issue: Incomplete reaction or low yield of the desired Schiff base.

Possible Causes:

  • Steric Hindrance: The gem-dimethyl group on the propane (B168953) backbone can sterically hinder the approach of the carbonyl compound to the amine, slowing down the reaction rate.

  • Reversibility of the Reaction: Imine formation is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials.

  • Incorrect Stoichiometry: An improper ratio of diamine to carbonyl compound can lead to incomplete conversion.

Troubleshooting Strategies:

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. Refluxing in a suitable solvent like ethanol (B145695) is a common practice.[3]

    • Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

    • Water Removal: Use anhydrous solvents and consider employing a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

  • Purification:

    • If unreacted starting materials are the primary impurity, recrystallization from a suitable solvent like ethanol is often effective for purification.[3]

dot

Caption: General workflow for Schiff base formation.

N-Alkylation Reactions

Issue: Formation of a mixture of mono- and di-alkylated products, or over-alkylation.

Possible Causes:

  • High Reactivity of Primary Amines: Both primary amine groups are susceptible to alkylation, making selective mono-alkylation challenging.

  • Reaction Conditions: The choice of alkylating agent, solvent, and temperature can significantly influence the product distribution. Direct alkylation with alkyl halides often leads to overalkylation.[4]

Troubleshooting Strategies:

  • Control of Stoichiometry:

    • To favor mono-alkylation , use a stoichiometric excess of the diamine relative to the alkylating agent. This increases the probability that the alkylating agent will react with an unreacted diamine molecule rather than the already mono-alkylated product.

    • To favor di-alkylation , use at least two equivalents of the alkylating agent per equivalent of the diamine.

  • Reductive Amination: This method offers better control over the degree of alkylation compared to direct alkylation with alkyl halides.[4] It involves the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent.

  • Use of Protecting Groups: To achieve selective mono-alkylation, one of the amine groups can be temporarily protected, followed by alkylation of the unprotected amine and subsequent deprotection.

Quantitative Data on N-Alkylation Selectivity (Illustrative)

Alkylating AgentDiamine:Alkylating Agent RatioSolventTemperature (°C)Mono-alkylation (%)Di-alkylation (%)
Benzyl Bromide3:1THF257520
Benzyl Bromide1:2.2THF601085
Benzaldehyde (Reductive Amination)1:1.1Methanol258510
Benzaldehyde (Reductive Amination)1:2.5Methanol25590

Note: These are representative values and actual results may vary depending on the specific reaction conditions and substrates.

dot

N_Alkylation_Pathway cluster_conditions1 Favoring Mono-alkylation cluster_conditions2 Favoring Di-alkylation Diamine This compound Mono_Alkylated Mono-alkylated Product Diamine->Mono_Alkylated 1 eq. Alkylating Agent Di_Alkylated Di-alkylated Product Mono_Alkylated->Di_Alkylated 1 eq. Alkylating Agent Over_Alkylated Over-alkylation (Potential Side Product) Di_Alkylated->Over_Alkylated Excess Alkylating Agent Excess Diamine Excess Diamine Controlled addition of Alkylating Agent Controlled addition of Alkylating Agent Excess Alkylating Agent Excess Alkylating Agent

Caption: N-Alkylation pathways of this compound.

Polyamide Synthesis

Issue: Low molecular weight polymer or formation of oligomeric byproducts.

Possible Causes:

  • Steric Hindrance: The bulky gem-dimethyl group can hinder the approach of the diacid or diacyl chloride, leading to slower polymerization rates and lower molecular weight polymers.[5]

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of diamine and diacid is crucial for achieving high molecular weight in step-growth polymerization.[6]

  • Side Reactions:

    • Intramolecular Cyclization: The diamine can react with a diacid to form a cyclic amide (a lactam), especially under dilute conditions. The gem-dimethyl group can, in some cases, favor cyclization (Thorpe-Ingold effect).[7]

    • Oligomer Formation: Incomplete polymerization can lead to the formation of linear or cyclic oligomers.[8]

Troubleshooting Strategies:

  • Monomer Purity and Stoichiometry:

    • Ensure high purity of both the diamine and the diacid monomers.

    • Carefully measure the reactants to achieve a precise 1:1 stoichiometric ratio.

  • Reaction Conditions:

    • Concentration: Higher monomer concentrations generally favor intermolecular polymerization over intramolecular cyclization.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the temperature profile is often necessary.

  • Monomer Activation: Converting the diacid to a more reactive species, such as a diacyl chloride, can facilitate the reaction with the sterically hindered diamine.

dot

Caption: Desired and competing pathways in polyamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., salicylaldehyde)

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the aldehyde (2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the Schiff base.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

Protocol 2: Selective Mono-N-Boc Protection

This protocol allows for the protection of one amine group, facilitating selective reaction at the other amine.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add triethylamine (1 equivalent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (0.5 equivalents) in DCM dropwise over 1 hour. The slow addition and lower stoichiometry of the protecting agent are crucial for favoring mono-protection.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC to follow the consumption of the starting diamine and the formation of the mono-protected product.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-Boc-protected diamine.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethyl-1,3-propanediamine (also known as neopentanediamine) for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main established methods for synthesizing this compound include:

  • Reductive Amination of Neopentyl Glycol: This process involves reacting neopentyl glycol with ammonia (B1221849) and hydrogen at elevated temperatures and pressures in the presence of a nickel-containing catalyst.[1]

  • Reduction of 1,3-Dinitro-2,2-dimethylpropane: This route utilizes iron to reduce the dinitro compound, which is reported to produce high yields.[2]

  • Reaction of Hydroxypivalaldehyde with Ammonia and Hydrogen: This is a two-step process carried out at different temperatures using a nickel catalyst.[3]

Q2: I am experiencing low yields in the reductive amination of neopentyl glycol. What are the common causes and how can I improve the yield?

A2: Low yields in this synthesis can often be attributed to suboptimal reaction conditions or catalyst issues. Here are some key factors to consider:

  • Catalyst Selection and Composition: The catalyst is crucial. A nickel-based catalyst, often supported on materials like kieselguhr, is typically used. For improved performance, a catalyst containing 23-60% by weight of nickel and 16-40% by weight of chromium (as Cr₂O₃) is recommended.[1]

  • Reaction Temperature and Pressure: The reaction is typically carried out at temperatures between 150°C and 300°C, with a preferred range of 240°C to 260°C. A pressure of at least 10 atmospheres is necessary.[1]

  • Molar Ratio of Reactants: The molar ratio of hydroxyl groups to ammonia is a critical parameter. An excess of ammonia is generally used, with a recommended molar ratio of 1:6 to 1:20.[1]

  • Intermediate Recycling: A significant byproduct can be 1-amino-3-hydroxy-2,2-dimethylpropane. Recycling this intermediate back into the reactor can substantially increase the overall yield of the desired diamine.[1]

Q3: What are potential side reactions to be aware of during the synthesis from hydroxypivalaldehyde?

A3: A potential side reaction is the aldol (B89426) cleavage of hydroxypivalaldehyde, which would break it down into formaldehyde (B43269) and isobutyraldehyde. These fragments can then react with ammonia and hydrogen in the reaction mixture to form methylamine (B109427) and isobutylamine (B53898) as byproducts, thereby reducing the yield of the target molecule.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Neopentyl Glycol Insufficient catalyst activity or deactivation.- Ensure the catalyst is properly activated before use.- Use a catalyst with a high nickel content (e.g., 55% nickel on a kieselguhr support).[1]- Consider adding chromium(III) oxide to the catalyst formulation.[1]
Suboptimal temperature or pressure.- Gradually increase the reaction temperature within the 240-260°C range.[1]- Ensure the pressure is maintained at a minimum of 10 atmospheres.[1]
Formation of 1-amino-3-hydroxy-2,2-dimethylpropane as a major byproduct Incomplete reaction or unfavorable equilibrium.- Increase the reaction time.- Increase the ammonia concentration to favor the formation of the diamine.[1]- Separate and recycle the 1-amino-3-hydroxy-2,2-dimethylpropane intermediate.[1]
Presence of Methylamine and Isobutylamine Impurities (Hydroxypivalaldehyde route) Aldol cleavage of the starting material.- Implement a two-step temperature profile: a lower temperature first step (40-150°C) followed by a higher temperature second step (220-300°C) to manage the reaction pathway.[3]

Experimental Protocols and Data

Reductive Amination of Neopentyl Glycol

Objective: To synthesize this compound from neopentyl glycol.

Materials:

  • Neopentyl glycol

  • Ammonia

  • Hydrogen

  • Nickel catalyst (e.g., 55% nickel on kieselguhr support, potentially with chromium(III) oxide)[1]

Procedure:

  • Charge a high-pressure autoclave with neopentyl glycol and the nickel catalyst.

  • Seal the autoclave and purge with an inert gas.

  • Introduce ammonia to achieve the desired molar ratio (e.g., 1:6 to 1:20 hydroxyl group to ammonia).[1]

  • Pressurize the autoclave with hydrogen.

  • Heat the mixture to the reaction temperature (e.g., 250°C) and maintain for a set duration (e.g., 2 hours).[1]

  • Cool the reactor, vent the excess pressure, and collect the reaction mixture.

  • Isolate the product through distillation.

Quantitative Data on Reaction Conditions and Yields:

Catalyst CompositionTemperature (°C)Pressure (atm)Hydroxyl:Ammonia Molar RatioConversion (%)Yield (%)Reference
55% Ni on Kieselguhr250≥101:6 to 1:2098.578[1]
52% Ni with Cr₂O₃250≥10Not specified87.550.2[1]
Two-Step Synthesis from Hydroxypivalaldehyde

Objective: To synthesize this compound from hydroxypivalaldehyde.

Procedure:

  • React hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst at an initial temperature of 40-150°C (preferably 60-110°C).[3]

  • After the initial reaction step, increase the temperature to 220-300°C (preferably 240-260°C) to complete the reaction.[3]

  • The reaction is carried out under a pressure of 5 to 500 bars.[3]

Process Visualization

experimental_workflow cluster_reductive_amination Reductive Amination of Neopentyl Glycol start_ra Neopentyl Glycol + Ammonia + H₂ reactor_ra Autoclave with Ni Catalyst (240-260°C, ≥10 atm) start_ra->reactor_ra distillation_ra Distillation reactor_ra->distillation_ra product_ra This compound distillation_ra->product_ra byproduct_ra 1-amino-3-hydroxy- 2,2-dimethylpropane distillation_ra->byproduct_ra recycle_ra Recycle byproduct_ra->recycle_ra recycle_ra->reactor_ra

Caption: Workflow for the reductive amination of neopentyl glycol.

troubleshooting_logic start Low Yield of This compound check_conversion Is Neopentyl Glycol conversion low? start->check_conversion check_byproduct Is 1-amino-3-hydroxy- 2,2-dimethylpropane the major byproduct? check_conversion->check_byproduct No solution_catalyst Optimize Catalyst: - Check activation - Increase Ni content - Add Cr₂O₃ check_conversion->solution_catalyst Yes solution_conditions Optimize Conditions: - Increase Temperature (240-260°C) - Increase Pressure (≥10 atm) check_conversion->solution_conditions Yes solution_recycle Implement Byproduct Recycling check_byproduct->solution_recycle Yes solution_ammonia Increase Ammonia Ratio check_byproduct->solution_ammonia Yes

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with Diamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues related to catalyst deactivation and regeneration in reactions utilizing diamine ligands.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during catalytic reactions involving diamine ligands.

Issue 1: Low or No Product Yield

Your reaction is not proceeding to the expected conversion, or you are observing a complete lack of product formation.

Possible Causes Troubleshooting Steps
Catalyst Poisoning 1. Reagent Purity Check: Ensure all reactants, solvents, and gases are of high purity and free from common poisons such as sulfur, halides, and water. Consider purifying reagents; for example, amines can be distilled or filtered through activated alumina. 2. Inert Atmosphere: Verify that the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Change Reagent Source: If possible, use reagents from a different, trusted supplier to rule out batch-specific impurities.
Improper Catalyst Activation 1. Pre-catalyst Activation: For Pd(II) pre-catalysts, ensure proper in-situ reduction to the active Pd(0) species. This may involve pre-stirring the Pd(II) source with the ligand, sometimes at elevated temperatures or with a base. 2. Use of Pre-formed Pd(0) Catalyst: Consider using a pre-formed Pd(0) catalyst to bypass potential issues with in-situ reduction.
Ligand Degradation 1. Analyze Reaction Mixture: Use techniques like NMR or LC-MS to check for signs of ligand decomposition. 2. Modify Reaction Conditions: If degradation is observed, consider lowering the reaction temperature or screening alternative, more robust diamine ligands.
Formation of Inactive Catalyst Species 1. Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to the formation of inactive complexes. For some reactions, adding a slight excess of the phosphine (B1218219) ligand relative to palladium can prevent catalyst deactivation. 2. Ligand Modification: Sterically hindered ligands can favor the formation of the active monoligated palladium species and prevent the formation of inactive dimers.

Issue 2: Reaction Starts but Stalls or Proceeds Slowly

The reaction begins as expected but the rate decreases significantly over time or the reaction does not reach completion.

Possible Causes Troubleshooting Steps
Product Inhibition 1. Slow Addition of Reactants: Consider a slow addition of the limiting reagent to maintain a low concentration of the product, which may be inhibiting the catalyst. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to compensate for the portion of the catalyst that becomes deactivated by the product.
Catalyst Coking or Fouling 1. Visual Inspection: A change in the reaction mixture's color to black or the formation of a black precipitate can indicate the formation of palladium black (coking). 2. Regeneration: If coking is suspected, attempt to regenerate the catalyst using an oxidative treatment (see Experimental Protocols).
Thermal Degradation (Sintering) 1. Lower Reaction Temperature: High temperatures can cause metal particles to agglomerate, reducing the active surface area. Lower the reaction temperature and extend the reaction time.
Gradual Poisoning 1. Trace Contaminants: Even trace amounts of poisons can accumulate over time and lead to a gradual decrease in catalyst activity. Re-evaluate the purity of all reaction components.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation?

A1: The primary indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete halt of the reaction.

  • A noticeable drop in the yield of the desired product.

  • An increase in the formation of side products.

  • A change in the color of the reaction mixture, which could indicate a change in the oxidation state of the metal or ligand degradation.

  • Precipitation of the catalyst from the solution, often as palladium black.

Q2: What are the main mechanisms of deactivation for catalysts with diamine ligands?

A2: Key deactivation pathways include:

  • Poisoning: Impurities such as sulfur, halides, water, oxygen, and carbon monoxide can irreversibly bind to the catalyst's active sites.

  • Coking/Fouling: The formation of carbonaceous deposits on the catalyst surface can block active sites.

  • Sintering: At high temperatures, metal nanoparticles can agglomerate into larger, less active particles.

  • Ligand Degradation: The diamine ligand itself can degrade under harsh reaction conditions. Un-substituted or less sterically hindered diamines can sometimes undergo undesired N-arylation.

  • Formation of Inactive Species: The catalyst can form inactive dimeric species or be inhibited by the reaction product.

Q3: How can I prevent or minimize catalyst deactivation?

A3: To prolong catalyst life:

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and gases are of the highest possible purity.

  • Maintain an Inert Atmosphere: For air and moisture-sensitive catalysts, rigorously exclude oxygen and water.

  • Control Reaction Conditions: Carefully control temperature, pressure, and stoichiometry to avoid conditions that promote degradation or side reactions.

  • Optimize Ligand Design: Use sterically hindered diamine ligands to prevent the formation of inactive catalyst species. N,N'-dimethyl-substituted diamines can also prevent unwanted N-arylation of the ligand.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, regeneration is often possible depending on the deactivation mechanism.

  • For Coking: A controlled oxidation can burn off carbonaceous deposits.

  • For Pd(0) Formation: In some cases, an oxidizing agent like benzoquinone can re-oxidize inactive Pd(0) to the active Pd(II) state.

  • For Poisoning: Regeneration from poisoning is more challenging and often requires specific chemical treatments tailored to the poison.

Q5: When should I consider using a copper-based catalyst with a diamine ligand instead of palladium?

A5: Copper-based systems with diamine ligands can be advantageous due to the lower cost of copper. They have shown high efficacy in reactions like the Goldberg reaction (coupling of aryl halides and amides) and can often be performed under mild conditions. However, palladium catalysts are often more versatile and active for a broader range of cross-coupling reactions.

Data Presentation

The following tables provide illustrative data on catalyst deactivation and the effectiveness of regeneration.

Table 1: Catalyst Deactivation Over Repeated Cycles

Catalyst SystemCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Predominant Deactivation Mechanism
Pd(OAc)₂ / TMEDA956520Coking, Ligand Degradation
CuI / DMEDA927035Leaching, Product Inhibition
[Pd(dba)₂] / BINAP988050Sintering, Ligand Oxidation

Note: Data are representative and will vary based on specific reaction conditions.

Table 2: Efficacy of Catalyst Regeneration Techniques

Catalyst SystemDeactivation CauseRegeneration MethodYield Before Regeneration (%)Yield After Regeneration (%)
Pd/CCokingControlled Oxidation3085
Pd(II)-AmP-MCFReduction to Pd(0)Benzoquinone Treatment4090
CuI / TMEDAFoulingAcid Wash followed by Recalcination3575

Note: Regeneration success is highly dependent on the specific catalyst and deactivation mechanism.

Experimental Protocols

Protocol 1: General Procedure for Regeneration of a Coked Palladium Catalyst by Controlled Oxidation

Objective: To remove carbonaceous deposits from a deactivated palladium catalyst (e.g., Pd on carbon).

Materials:

  • Deactivated palladium catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz tube

  • Source of nitrogen (or other inert gas)

  • Source of air (or a dilute oxygen/nitrogen mixture)

Procedure:

  • Catalyst Loading: Place the deactivated catalyst in a quartz tube and load it into the tube furnace.

  • Inert Purge: Purge the system with nitrogen gas at a flow rate of 50-100 mL/min for 15-30 minutes at room temperature to remove any residual solvents or reactants.

  • Heating: While maintaining the nitrogen flow, slowly heat the furnace to 300-400 °C. The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst support.

  • Oxidation: Once the target temperature is reached, gradually introduce a stream of air (or a mixture of 1-5% oxygen in nitrogen) into the gas flow. Caution: The initial introduction of oxygen can cause a rapid exotherm. Start with a low oxygen concentration and monitor the temperature closely.

  • Hold Time: Maintain the oxidative atmosphere at the set temperature for 2-4 hours, or until the burnout of coke is complete (often indicated by the cessation of CO₂ evolution, if being monitored).

  • Cooling: Switch the gas flow back to pure nitrogen and cool the furnace down to room temperature.

  • Catalyst Recovery: Once cooled, the regenerated catalyst can be safely removed from the furnace.

Protocol 2: Regeneration of a Reduced Heterogeneous Palladium(II) Catalyst

Objective: To re-oxidize a Pd(0) species back to the active Pd(II) state. This protocol is based on the regeneration of a Pd(II)-AmP-MCF catalyst.

Materials:

  • Deactivated Pd(II) catalyst (reduced to Pd(0))

  • Benzoquinone (BQ)

  • Suitable solvent (e.g., the reaction solvent)

  • Reaction vessel

Procedure:

  • Catalyst Isolation: After the reaction, isolate the deactivated heterogeneous catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a fresh solvent to remove any adsorbed products or remaining reactants.

  • Regeneration Slurry: Suspend the deactivated catalyst in a fresh portion of the reaction solvent.

  • Addition of Oxidant: Add a stoichiometric amount of benzoquinone (relative to the palladium content) to the catalyst slurry.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for 1-2 hours. The progress of the re-oxidation can be monitored by a color change or by analytical techniques if available.

  • Isolation and Washing: Isolate the regenerated catalyst by filtration or centrifugation.

  • Final Wash: Wash the regenerated catalyst thoroughly with fresh solvent to remove any residual benzoquinone and its byproducts.

  • Drying: Dry the catalyst under vacuum before its reuse in a subsequent reaction.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd(0)-Diamine) Poisoning Poisoning (S, H₂O, O₂, CO) Active_Catalyst->Poisoning Sintering Sintering (High Temp) Active_Catalyst->Sintering Coking Coking/Fouling Active_Catalyst->Coking Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Sintering->Inactive_Catalyst Coking->Inactive_Catalyst Ligand_Degradation->Inactive_Catalyst

Caption: Common pathways for catalyst deactivation.

Regeneration_Workflow Start Deactivated Catalyst Identify_Cause Identify Deactivation Mechanism Start->Identify_Cause Coking Coking/Fouling Identify_Cause->Coking Carbon Deposits Reduction Reduction (e.g., Pd(II) -> Pd(0)) Identify_Cause->Reduction Change in Oxidation State Poisoning Poisoning Identify_Cause->Poisoning Impurity Analysis Oxidation Controlled Oxidation Coking->Oxidation Reoxidation Chemical Re-oxidation (e.g., with BQ) Reduction->Reoxidation Chemical_Treatment Specific Chemical Treatment Poisoning->Chemical_Treatment End Regenerated Catalyst Oxidation->End Reoxidation->End Chemical_Treatment->End

Caption: A logical workflow for catalyst regeneration.

Troubleshooting_Logic Start Low Reaction Yield Check_Purity Check Reagent Purity & Inert Atmosphere Start->Check_Purity Purity_OK Purity OK Check_Purity->Purity_OK Yes Purity_Bad Purify Reagents/ Improve Inertness Check_Purity->Purity_Bad No Check_Conditions Check Reaction Conditions (T, t, ratio) Purity_OK->Check_Conditions End Improved Yield Purity_Bad->End Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Bad Optimize Conditions Check_Conditions->Conditions_Bad No Analyze_Mixture Analyze Reaction Mixture (NMR, LC-MS) Conditions_OK->Analyze_Mixture Conditions_Bad->End Ligand_Degradation Ligand Degradation Observed Analyze_Mixture->Ligand_Degradation Yes Product_Inhibition Product Inhibition Suspected Analyze_Mixture->Product_Inhibition No Change_Ligand Use More Robust Ligand/ Lower Temperature Ligand_Degradation->Change_Ligand Slow_Addition Slow Reagent Addition Product_Inhibition->Slow_Addition Change_Ligand->End Slow_Addition->End

Caption: Troubleshooting logic for low reaction yield.

Impact of steric hindrance of 2,2-Dimethyl-1,3-propanediamine in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-1,3-propanediamine (also known as neopentanediamine) in polymerization reactions. The unique steric hindrance imparted by the gem-dimethyl group on the propane (B168953) backbone can introduce specific challenges and opportunities in polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of the steric hindrance from the 2,2-dimethyl groups in this compound on polymerization?

A1: The gem-dimethyl group introduces significant steric hindrance around the amine functional groups. This has several key consequences:

  • Reduced Reactivity: The bulky nature of the neopentyl core can slow down the rate of polymerization compared to linear diamines like 1,3-propanediamine. This is due to the increased difficulty for the amine groups to approach the co-monomer (e.g., a diacid chloride) for reaction.

  • Disruption of Polymer Chain Packing: The non-linear structure of the diamine disrupts the regular packing of polymer chains. This often leads to the formation of amorphous (non-crystalline) polymers.

  • Altered Polymer Properties: The resulting polymers often exhibit distinct properties, such as increased solubility in organic solvents, higher glass transition temperatures (Tg), and improved optical transparency. The gem-dimethyl substitution can also lead to enhanced ductility.

Q2: Why is my polymerization with this compound resulting in a low molecular weight polymer?

A2: Low molecular weight is a common issue and can be attributed to several factors, some of which are exacerbated by the use of a sterically hindered diamine:

  • Incomplete Reaction: Due to the lower reactivity of this compound, standard reaction times may be insufficient to achieve high conversion.

  • Impurities: Trace impurities in the monomers or solvent can act as chain terminators, preventing the formation of long polymer chains.

  • Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of the diamine and the co-monomer will limit the maximum achievable molecular weight.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to chain termination.

Q3: Can I use melt polymerization with this compound?

A3: While melt polymerization is a common technique for polyamide synthesis, it may be challenging with this compound. The high temperatures required for melt processing can lead to degradation or unwanted side reactions before high molecular weight is achieved, especially given the diamine's reduced reactivity. Solution polymerization at lower temperatures is often a more suitable method.

Q4: How does the use of this compound affect the thermal properties of the resulting polyamide?

A4: Polyamides synthesized with this compound typically exhibit a higher glass transition temperature (Tg) compared to analogous polymers made with linear diamines.[1] The bulky gem-dimethyl groups restrict the rotational freedom of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. However, the thermal stability (decomposition temperature) may not be significantly different and depends on the overall polymer structure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield Incomplete reaction due to steric hindrance.- Increase reaction time.- Optimize reaction temperature. A moderate increase can improve reaction rate, but excessive heat can cause degradation.- Consider using a catalyst if applicable to your system.
Premature precipitation of the polymer.- Use a more suitable solvent or a solvent mixture to improve polymer solubility.- Perform the reaction at a more dilute concentration.
Low Molecular Weight Non-stoichiometric monomer ratio.- Accurately determine the purity of your monomers.- Carefully weigh and dissolve monomers to ensure a 1:1 molar ratio.
Impurities in monomers or solvent.- Purify monomers (e.g., by recrystallization or distillation).- Use high-purity, anhydrous solvents.
Insufficient reaction time.- Extend the polymerization time to allow the sterically hindered monomers to react more completely. Monitor molecular weight over time if possible.
Poor Solubility of the Final Polymer Inappropriate solvent for the polymer structure.- While polymers from this compound are often more soluble, test a range of solvents to find the most effective one for purification and characterization. Common solvents for polyamides include NMP, DMAc, and m-cresol.
Brittle Polymer Film Low molecular weight.- Address the causes of low molecular weight as described above. Higher molecular weight generally leads to improved mechanical properties.
Lack of chain entanglement.- Ensure polymerization conditions are optimized to achieve a sufficiently high degree of polymerization.

Data on Polymer Properties

The inclusion of this compound in a polymer backbone significantly alters its properties. Below is a comparative table summarizing typical properties of polyamides, illustrating the general impact of incorporating sterically hindered or flexible groups.

PropertyTypical Aromatic Polyamide (e.g., from linear diamine)Polyamide with Bulky/Flexible Groups
Crystallinity Semi-crystalline to crystallineAmorphous
Solubility Generally poor in common organic solventsOften soluble in polar aprotic solvents (NMP, DMAc, etc.)
Glass Transition Temperature (Tg) Can be high, but often with a melting point (Tm)Typically a high Tg and no Tm.[1]
Optical Properties Often opaque or translucentCan be highly transparent
Tensile Strength HighModerate to High
Elongation at Break ModerateCan be higher (more ductile)[1]

Note: Specific values depend on the co-monomer and polymerization conditions. This table provides a general comparison.

Experimental Protocols

Representative Solution Polymerization of a Polyamide

This protocol describes a general method for the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride) via low-temperature solution polymerization.

Materials:

  • This compound (purified, anhydrous)

  • Terephthaloyl chloride (purified, anhydrous)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Methanol (B129727)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred diamine solution. The diacid chloride can be added as a solid in portions or as a solution in a small amount of anhydrous NMP.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Polymer Isolation Monomer_Diamine 2,2-Dimethyl-1,3- propanediamine Purify_Diamine Purify & Dry Monomer_Diamine->Purify_Diamine Monomer_Diacid Diacid Chloride Purify_Diacid Purify & Dry Monomer_Diacid->Purify_Diacid Dissolve Dissolve Diamine in Anhydrous Solvent Purify_Diamine->Dissolve Add_Diacid Slowly Add Diacid Chloride Purify_Diacid->Add_Diacid Cool Cool to 0°C Dissolve->Cool Cool->Add_Diacid React Stir at RT for 12-24h Add_Diacid->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Precipitate->Filter Wash Wash with Methanol & Water Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Experimental workflow for polyamide synthesis.

troubleshooting_logic Start Low Molecular Weight Observed Check_Stoichiometry Verify Monomer Stoichiometry (1:1) Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Check_Purity Check Monomer/Solvent Purity Purity_OK Purity High? Check_Purity->Purity_OK Check_Time Evaluate Reaction Time Time_OK Time Sufficient? Check_Time->Time_OK Stoichiometry_OK->Check_Purity Yes Adjust_Stoichiometry Adjust Weighing/ Purity Assay Stoichiometry_OK->Adjust_Stoichiometry No Purity_OK->Check_Time Yes Purify_Reagents Purify Monomers/ Use Anhydrous Solvent Purity_OK->Purify_Reagents No Increase_Time Increase Reaction Time Time_OK->Increase_Time No Success High Molecular Weight Achieved Time_OK->Success Yes Adjust_Stoichiometry->Check_Stoichiometry Purify_Reagents->Check_Purity Increase_Time->Check_Time

Caption: Troubleshooting logic for low molecular weight.

References

Troubleshooting low molecular weight in polyamides with 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low molecular weight in polyamides synthesized using 2,2-Dimethyl-1,3-propanediamine.

Troubleshooting Guides

Issue: The molecular weight of my polyamide is consistently low when using this compound.

Question: Why am I observing low molecular weight in my polyamide synthesis with this compound?

Answer: Low molecular weight in polyamides synthesized with this compound (also known as neopentyl diamine) can stem from several factors, many of which are exacerbated by the unique structure of this diamine. The primary causes include:

  • Steric Hindrance: The two methyl groups on the same carbon atom (a gem-dimethyl group) adjacent to the amine functionalities create significant steric hindrance. This bulkiness can slow down the rate of polymerization by impeding the approach of the diacid monomer to the amine's reactive sites.

  • Reduced Reactivity: The steric bulk of the neopentyl group can decrease the nucleophilicity of the amine groups, leading to a lower reaction rate compared to linear diamines like 1,3-propanediamine or hexamethylenediamine.

  • Monomer Impurities: As with any polycondensation, impurities in either the diamine or diacid monomer can act as chain terminators, preventing the formation of long polymer chains.

  • Stoichiometric Imbalance: Achieving a precise 1:1 molar ratio of diamine to diacid is critical for reaching high molecular weight. Any deviation from this ratio will result in an excess of one functional group at the chain ends, limiting further polymerization.

  • Inadequate Removal of Byproducts: The removal of the condensation byproduct (typically water in melt polycondensation or a salt in solution polymerization) is essential to drive the reaction equilibrium towards polymer formation. Inefficient removal can halt chain growth prematurely.

  • Suboptimal Reaction Conditions: High temperatures required for melt polycondensation can potentially lead to the decomposition of this compound. Conversely, temperatures that are too low may not provide sufficient energy to overcome the activation energy of the sterically hindered reaction.

  • Poor Polymer Solubility: The irregular polymer chains formed from this compound can sometimes lead to amorphous polyamides with varying solubility. If the growing polymer chain precipitates from the reaction medium, chain growth will cease.

Question: How can I troubleshoot and optimize my reaction to achieve a higher molecular weight?

Answer: A systematic approach is necessary to identify and resolve the cause of low molecular weight. Consider the following troubleshooting steps:

  • Verify Monomer Purity and Stoichiometry:

    • Purity: Ensure the purity of both this compound and the diacid monomer. If necessary, purify the monomers by distillation or recrystallization.

    • Stoichiometry: Carefully and accurately weigh the monomers to ensure a precise 1:1 molar ratio.

  • Optimize Reaction Conditions:

    • Temperature: For melt polycondensation, a careful temperature profile is crucial. Start at a lower temperature to initiate the reaction and form a prepolymer, then gradually increase the temperature while applying a vacuum to drive the reaction to completion. Be cautious of the diamine's decomposition temperature. For solution polymerization, the reaction can often be carried out at lower temperatures.

    • Reaction Time: Due to the lower reactivity of the sterically hindered diamine, longer reaction times may be necessary to achieve high conversion.

    • Catalyst: The use of a suitable catalyst can help to increase the reaction rate at lower temperatures.

  • Ensure Efficient Byproduct Removal:

    • Melt Polycondensation: A high vacuum is essential in the later stages of the reaction to effectively remove water and drive the polymerization.

    • Solution Polymerization: If using diacid chlorides, an acid scavenger (like a tertiary amine) is necessary to neutralize the HCl byproduct.

  • Consider the Polymerization Method:

    • Solution Polymerization: This method, particularly with highly reactive diacid chlorides, can sometimes be more effective for sterically hindered monomers as it can be performed at lower temperatures.

    • Interfacial Polymerization: This technique can also be a viable option for achieving high molecular weight with reactive monomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the gem-dimethyl group in this compound on the final polyamide properties?

A1: The gem-dimethyl group disrupts the regular packing of the polymer chains. This typically leads to amorphous or low-crystallinity polyamides. As a result, you can expect:

  • Improved Solubility: The amorphous nature often enhances solubility in common organic solvents.

  • Lower Melting Point (or lack thereof): The disruption of crystallinity leads to a lower melting point or, in many cases, the absence of a distinct melting point, with the polymer exhibiting a glass transition temperature (Tg) instead.

  • Increased Transparency: Amorphous polymers are often more transparent than their semi-crystalline counterparts.

Q2: Are there any specific side reactions to be aware of when using this compound at high temperatures?

A2: While specific high-temperature side reactions for this compound are not extensively documented in readily available literature, it is known that diamines can be susceptible to thermal decomposition. It is advisable to carefully control the reaction temperature and time to minimize potential degradation, which can lead to chain termination and discoloration of the final polymer.

Q3: Can I use a catalyst to improve the polymerization rate?

A3: Yes, catalysts are often used in polycondensation reactions. For polyamide synthesis, common catalysts include phosphorus compounds (in the Yamazaki-Higashi reaction), and various metal catalysts. The choice of catalyst will depend on the specific polymerization method (melt or solution) and the monomers being used. An appropriate catalyst may allow for lower reaction temperatures, which can be beneficial in preventing monomer decomposition.

Data Presentation

The following table provides a qualitative comparison of properties for polyamides synthesized with a sterically hindered diamine versus a linear diamine. Quantitative values can vary significantly based on the specific diacid used and the polymerization conditions.

PropertyPolyamide with this compoundPolyamide with a Linear Diamine (e.g., Hexamethylenediamine)
Reaction Rate SlowerFaster
Typical Molecular Weight Lower to ModerateModerate to High
Crystallinity Amorphous to LowSemi-crystalline
Solubility Generally HigherLower
Glass Transition Temp (Tg) Typically lower for aliphatic diacidsCan be higher or lower depending on the system
Melting Point (Tm) Often absent or lowDistinct and higher

Note: This table provides general trends. Actual values are highly dependent on the specific comonomer and reaction conditions.

Experimental Protocols

1. Interfacial Polycondensation of this compound with a Diacid Chloride (Adapted from US Patent 5,264,544)

This protocol is an example and may require optimization for specific diacid chlorides.

  • Materials:

    • This compound (NPDA)

    • Diacid chloride (e.g., a mixture of terephthaloyl chloride and isophthaloyl chloride)

    • Potassium hydroxide (B78521) (KOH) or other suitable acid scavenger

    • Methylene (B1212753) chloride (or another suitable organic solvent)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of this compound and potassium hydroxide.

    • Prepare an organic solution of the diacid chloride in methylene chloride.

    • In a blender or a vessel with high-speed stirring, add the aqueous diamine solution.

    • While stirring vigorously, rapidly add the organic diacid chloride solution to the aqueous phase.

    • Continue stirring for several minutes to allow the polymerization to proceed at the interface of the two immiscible liquids.

    • The polyamide will precipitate as a solid. Isolate the polymer by filtration.

    • Wash the polymer thoroughly with water to remove any unreacted monomers and salts.

    • Further wash with a dilute base solution (e.g., ammonium (B1175870) hydroxide) to neutralize any remaining acid chloride groups, followed by another water wash.

    • Dry the polymer in a vacuum oven at an appropriate temperature (e.g., 100 °C) until a constant weight is achieved.

2. General Melt Polycondensation Protocol (Adaptable for this compound)

This is a general procedure that must be adapted and optimized for this compound, paying close attention to the temperature profile.

  • Materials:

    • This compound

    • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

    • Catalyst (optional, e.g., phosphorous acid)

    • Antioxidant (optional)

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and the dicarboxylic acid. A nylon salt can be pre-formed by reacting the two monomers in an alcohol/water mixture and isolating the salt.

    • If used, add the catalyst and antioxidant.

    • Purge the reactor with an inert gas (e.g., nitrogen) and heat the mixture under a slow stream of nitrogen to a temperature where a homogeneous melt is formed (e.g., 180-220 °C). Water will begin to distill off.

    • Maintain this temperature to form a low molecular weight prepolymer.

    • Gradually increase the temperature (e.g., to 220-260 °C) while slowly applying a vacuum. The temperature should be carefully controlled to avoid decomposition of the diamine.

    • Continue the reaction under high vacuum for several hours. The viscosity of the melt will increase significantly as the molecular weight builds.

    • Once the desired viscosity is reached, the molten polymer can be extruded from the reactor and quenched in water.

    • The resulting polymer can be pelletized and dried in a vacuum oven.

Mandatory Visualization

Troubleshooting_Low_MW_Polyamide Start Low Molecular Weight Observed in Polyamide with this compound Check_Stoichiometry Verify Monomer Stoichiometry (Precise 1:1 Molar Ratio) Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct Check_Stoichiometry->Stoichiometry_OK Correct Adjust_Stoichiometry Action: Accurately Re-weigh Monomers Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Purity Assess Monomer Purity (Diamine and Diacid) Purity_OK Purity High Check_Purity->Purity_OK High Purify_Monomers Action: Purify Monomers (Distillation/Recrystallization) Check_Purity->Purify_Monomers Low Stoichiometry_OK->Check_Purity Check_Conditions Evaluate Reaction Conditions Purity_OK->Check_Conditions Adjust_Stoichiometry->Check_Stoichiometry Purify_Monomers->Check_Purity Conditions_OK Conditions Optimized Check_Conditions->Conditions_OK Optimized Optimize_Conditions Action: Adjust Temperature, Time, Catalyst (Consider lower temp & longer time due to steric hindrance) Check_Conditions->Optimize_Conditions Suboptimal Check_Byproduct_Removal Check Efficiency of Byproduct Removal (Water/HCl) Conditions_OK->Check_Byproduct_Removal Optimize_Conditions->Check_Conditions Byproduct_Removal_OK Removal Efficient Check_Byproduct_Removal->Byproduct_Removal_OK Efficient Improve_Byproduct_Removal Action: Increase Vacuum (Melt) or Use Effective Acid Scavenger (Solution) Check_Byproduct_Removal->Improve_Byproduct_Removal Inefficient Consider_Solubility Assess Polymer Solubility in Reaction Medium Byproduct_Removal_OK->Consider_Solubility Improve_Byproduct_Removal->Check_Byproduct_Removal Solubility_OK Soluble Consider_Solubility->Solubility_OK Soluble Change_Solvent Action: Change Solvent or Polymerization Method (e.g., Interfacial) Consider_Solubility->Change_Solvent Insoluble Success High Molecular Weight Achieved Solubility_OK->Success Change_Solvent->Consider_Solubility

Caption: Troubleshooting workflow for low molecular weight in polyamides.

Technical Support Center: Optimizing Reactions with 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 2,2-Dimethyl-1,3-propanediamine (CAS: 7328-91-8).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for solvent selection?

A1: When selecting a solvent, it is crucial to consider the physical and chemical properties of this compound. Its relatively low melting point and high boiling point influence the viable temperature range for reactions. As a primary diamine, its basicity and nucleophilicity are high, and its potential for hydrogen bonding will strongly influence its solubility in various solvents. The sterically hindered neopentyl core can also impact solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
CAS Number7328-91-8[1][2]
Molecular FormulaC₅H₁₄N₂[1][2]
Molecular Weight102.18 g/mol [1]
Melting Point29-31 °C[3][4]
Boiling Point152-154 °C[3][4]
Density0.851 g/mL at 25 °C[3][4]
Flash Point52 °C

Q2: Which general classes of solvents are most suitable for reactions with this compound?

A2: The choice of solvent class depends heavily on the specific reaction.

  • Polar Aprotic Solvents (e.g., THF, DCM, Acetone): These are often good general-purpose solvents as they can dissolve the diamine without interfering with its nucleophilicity through hydrogen bonding. They are suitable for many substitution and acylation reactions.

  • Non-Polar Solvents (e.g., Toluene, Heptane): These may be used when reactants are non-polar or to precipitate out polar byproducts. Solubility of the diamine can be limited.

  • Polar Protic Solvents (e.g., Ethanol, Water): While the diamine is soluble in these, they should be used with caution. Protic solvents can solvate the amine groups, potentially reducing nucleophilicity, and can act as competing nucleophiles in some reactions.[5] They are often used in reductive aminations or when a proton source is required.[6][7]

Q3: My reaction is sluggish or incomplete. Could the solvent be the cause?

A3: Yes, several solvent-related factors can lead to incomplete reactions. The solvent may not be sufficiently solubilizing one of the reactants, or its polarity may be suboptimal for the reaction's transition state. For reactions involving polar intermediates, a more polar solvent can accelerate the rate. Conversely, for reactions with non-polar transition states, a less polar solvent might be favorable.[8] Additionally, if an acidic byproduct is generated, it can protonate the diamine, rendering it non-nucleophilic; in such cases, using a non-nucleophilic base is advised.[5]

Q4: I am observing the formation of multiple products. How can the solvent system be adjusted to improve selectivity?

A4: Solvent choice can influence chemoselectivity (e.g., mono- vs. di-acylation). By changing the solvent's polarity and hydrogen-bonding capability, you can alter the relative reactivity of the amine groups and other functional groups. For instance, in some cases, a non-polar solvent can favor mono-substitution by reducing the solubility of the initially formed product, preventing further reaction. Running the reaction at a lower concentration can also favor mono-substitution.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Poor Solubility of Reactants 1. Consult a solvent properties table (see Table 2) and select a solvent in which all reactants are known to be soluble. 2. Consider using a co-solvent system (e.g., THF/Toluene) to achieve adequate solubility for all components. 3. Gentle heating may improve solubility, but monitor for potential side reactions.
Protonation of Diamine If the reaction generates an acidic byproduct (e.g., HCl), the diamine can be protonated, halting the reaction. 1. Add a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to scavenge the acid.[5] 2. Use a solvent that can help to sequester or buffer the acid.
Side Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid alcoholic solvents in acylation reactions where ester formation could compete with amidation.[5]
Reaction Stalling In reactions involving inorganic bases or catalysts (e.g., K₂CO₃), their solubility in the organic solvent can be low, leading to stalling.[9] 1. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). 2. Switch to a more polar solvent that better solubilizes the inorganic components.
Problem 2: Difficult Product Purification and Work-up
Possible CauseRecommended Solution
High-Boiling Point Solvent Solvents like DMF or DMSO are difficult to remove under vacuum. 1. If possible, select a lower-boiling point alternative (e.g., THF, Ethyl Acetate). 2. For work-up, quench the reaction in water and extract the product with a less polar, water-immiscible solvent like TBME or Heptane, which will minimize the carry-over of DMF/DMSO.[9]
Persistent Amine Impurities Residual this compound or amine-based reagents can be difficult to remove. 1. An aqueous wash with dilute acetic acid can be more effective than HCl for removing low molecular weight amines.[9] 2. Consider using scavenger resins designed to bind excess amines.
Emulsion During Extraction The amphiphilic nature of amine products can lead to emulsions during aqueous work-up. 1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. 2. Filter the mixture through a pad of Celite.

Table 2: Properties of Common Solvents for Amine Reactions

SolventDielectric Constant (20°C)Boiling Point (°C)General Use & Cautions
Dichloromethane (DCM)9.140Good for a wide range of reactions; volatile and non-flammable.
Tetrahydrofuran (THF)7.666Excellent polar aprotic solvent; must be dried and checked for peroxides.
Acetonitrile (MeCN)37.582Polar aprotic; useful for promoting SN2 reactions.
Toluene2.4111Non-polar; good for reactions requiring higher temperatures or azeotropic water removal.
Ethanol (EtOH)24.678Protic; can act as a nucleophile. Good for reductive aminations.[8]
Dimethylformamide (DMF)36.7153Highly polar aprotic; excellent solvating power but difficult to remove.[9]
Dimethyl Sulfoxide (DMSO)46.7189Highly polar aprotic; excellent solvating power but very high boiling point.[9]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Acylation Reactions

Objective: To determine an optimal solvent for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Non-nucleophilic base (e.g., Triethylamine)

  • Anhydrous solvents for screening (e.g., DCM, THF, Toluene)

  • Nitrogen or Argon atmosphere setup

  • TLC plates and appropriate eluent system

Procedure:

  • Set up a parallel reaction block or a series of small, oven-dried reaction vials, each with a magnetic stir bar and under an inert atmosphere.

  • In each vial, dissolve this compound (1.0 eq.) and triethylamine (2.2 eq.) in the selected anhydrous solvent (approx. 0.1 M concentration).

  • Cool the solutions to 0 °C using an ice bath.

  • Slowly add a solution of the acyl chloride (2.0 eq.) in the same solvent to each respective vial.

  • Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours).

  • Monitor the reaction progress by TLC, comparing the consumption of the starting diamine in each solvent.

  • Upon completion, quench the reactions with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product yield and purity from each solvent system to identify the optimal one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization start Define Reaction & Goal (e.g., Acylation, Yield) select_solvents Select Candidate Solvents (Polar, Non-polar, etc.) start->select_solvents setup Parallel Reaction Setup (Inert, Temp Control) select_solvents->setup run_rxn Execute Reactions (Fixed Time & Concentration) setup->run_rxn monitor Monitor Progress (TLC/LCMS) run_rxn->monitor workup Quench & Work-up monitor->workup analyze Analyze Yield & Purity workup->analyze optimize Identify Best Solvent & Optimize Conditions analyze->optimize end Final Protocol optimize->end

Caption: Experimental workflow for solvent system optimization.

troubleshooting_yield start Low Product Yield Observed q1 Are all reactants fully dissolved? start->q1 sol1 Change to a better solvent or use a co-solvent system. q1->sol1 No q2 Is an acidic byproduct formed in the reaction? q1->q2 Yes end Re-run optimized reaction sol1->end sol2 Add a non-nucleophilic base (e.g., Et3N). q2->sol2 Yes q3 Is the solvent reactive? (e.g., alcohol in acylation) q2->q3 No sol2->end sol3 Choose an inert solvent (e.g., THF, DCM, Toluene). q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting logic for low product yield.

solvent_properties cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes center Solvent System Choice polarity Polarity & Dielectric Constant center->polarity proticity Proticity (Protic vs. Aprotic) center->proticity bp Boiling Point center->bp solubility Reactant/Product Solubility polarity->solubility rate Reaction Rate polarity->rate proticity->rate selectivity Selectivity proticity->selectivity workup Ease of Work-up bp->workup

Caption: Relationship between solvent properties and reaction outcome.

References

Validation & Comparative

The Impact of Diamine Structure on the Thermal Stability of Polyamamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 2,2-dimethyl-1,3-propanediamine into the backbone of polyamides is anticipated to enhance their thermal stability due to the presence of gem-dimethyl groups, which can restrict chain mobility and increase the energy required for thermal degradation. While direct comparative studies are limited, analysis of related research on polyamide structures provides valuable insights into the expected performance of these polymers.

Polyamides derived from branched diamines, such as this compound (also known as neopentanediamine), are of significant interest to researchers and materials scientists for their potential to yield polymers with superior thermal and mechanical properties. The unique structural feature of this diamine is the presence of two methyl groups on the central carbon atom of the propane (B168953) chain. This "gem-dimethyl" effect is known to introduce steric hindrance, which can significantly impact the polymer's macroscopic properties.

Influence of Branched Diamine Structures on Thermal Properties

The structure of the diamine monomer plays a crucial role in determining the final properties of a polyamide. The linearity, packing efficiency, and intermolecular interactions of the polymer chains are all influenced by the diamine's architecture.

  • Increased Glass Transition Temperature (Tg): The introduction of branched side chains, such as the methyl groups in this compound, can lead to increased thermal stability. For instance, studies on aromatic polyamides with branched side chains have shown higher glass transition temperatures compared to their linear counterparts[1][2]. This is attributed to the restricted rotation around the polymer backbone, which requires more thermal energy for the chains to gain mobility.

  • Disruption of Crystallinity: While branching can enhance Tg, it may also disrupt the regular packing of polymer chains, potentially leading to a decrease in crystallinity and melting temperature (Tm). However, the specific impact depends on the overall polymer structure, including the nature of the dicarboxylic acid used in the polymerization.

Experimental Data and Observations

Below is a table summarizing typical thermal properties of polyamides derived from various diamines. It is important to note that these values can vary significantly based on the specific dicarboxylic acid used, the molecular weight of the polymer, and the analytical conditions.

DiamineDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
Hypothetical Polyamide
This compoundAliphatic/AromaticExpected to be elevatedDependent on crystallinityExpected to be high
Common Aliphatic Polyamides
HexamethylenediamineAdipic Acid (Nylon 6,6)~50~265~350-400
HexamethylenediamineSebacic Acid (Nylon 6,10)~40~220~350-400
Aromatic Polyamides
m-PhenylenediamineIsophthalic Acid (Nomex)~270N/A (amorphous)~400-450
p-PhenylenediamineTerephthalic Acid (Kevlar)>300N/A (decomposes before melting)>500

Note: The data for the hypothetical polyamide is an educated estimation based on structure-property relationships and is not derived from a specific experimental study.

Experimental Protocols

The synthesis and thermal characterization of polyamides generally follow established procedures.

Synthesis of Polyamides

A common method for synthesizing polyamides in a laboratory setting is through low-temperature solution polycondensation.

  • Monomer Preparation: The diamine (e.g., this compound) is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often in the presence of an acid scavenger like pyridine.

  • Polycondensation: The dicarboxylic acid chloride (e.g., adipoyl chloride or terephthaloyl chloride) is added dropwise to the cooled diamine solution under an inert atmosphere (e.g., nitrogen).

  • Polymer Isolation: The resulting viscous polymer solution is then poured into a non-solvent, such as methanol (B129727) or water, to precipitate the polyamide.

  • Purification and Drying: The polymer is collected by filtration, washed thoroughly to remove impurities, and dried under vacuum at an elevated temperature.

Thermal Analysis

The thermal stability of the synthesized polyamides is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides the decomposition temperature (Td), which is often reported as the temperature at which 5% or 10% weight loss occurs.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Logical Relationship of Diamine Structure to Thermal Stability

The following diagram illustrates the conceptual relationship between the structural features of the diamine and the resulting thermal properties of the polyamide.

G cluster_0 Diamine Structure cluster_1 Polymer Chain Characteristics cluster_2 Thermal Properties Diamine Diamine Monomer Linear Linear Chain (e.g., Hexamethylenediamine) Packing Chain Packing Efficiency Linear->Packing High Mobility Chain Mobility Linear->Mobility High Branched Branched Chain (e.g., this compound) Branched->Packing Low Branched->Mobility Low (Steric Hindrance) Aromatic Aromatic Ring (e.g., Phenylenediamine) Aromatic->Packing Variable Aromatic->Mobility Very Low (Rigid) Interactions Intermolecular Interactions Aromatic->Interactions Strong (π-π stacking) Tm Melting Temperature (Tm) Packing->Tm Influences Tg Glass Transition Temperature (Tg) Mobility->Tg Directly Affects Td Decomposition Temperature (Td) Mobility->Td Influences Interactions->Tg Increases Interactions->Td Increases

Figure 1. Influence of diamine structure on polyamide thermal properties.

Conclusion

The inclusion of this compound in polyamide synthesis is a promising strategy for developing materials with enhanced thermal stability. The gem-dimethyl groups are expected to restrict chain mobility, leading to a higher glass transition temperature and potentially a higher decomposition temperature. While more direct comparative studies are needed to quantify these effects against a broad range of linear and other branched diamines, the fundamental principles of polymer chemistry suggest a favorable impact on the thermal performance of the resulting polyamides. Further research focusing on the synthesis and detailed thermal analysis of polyamides derived from this compound and various dicarboxylic acids would be invaluable for confirming these expectations and providing concrete data for materials selection and design.

References

A Comparative Analysis of Catalytic Activity: 2,2-Dimethyl-1,3-propanediamine vs. Ethylenediamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry and catalysis, the choice of ligand plays a pivotal role in dictating the efficacy, selectivity, and overall performance of a metal complex. This guide provides a comparative overview of the catalytic activity of complexes derived from 2,2-dimethyl-1,3-propanediamine (dmpn) and the archetypal ethylenediamine (B42938) (en). While both are bidentate N-donor ligands, their structural differences, particularly the steric bulk introduced by the gem-dimethyl group in dmpn, can lead to significant variations in their catalytic behavior. This analysis is aimed at researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of ligand architecture on catalytic outcomes.

Structural and Electronic Considerations

Ethylenediamine is a flexible five-membered chelate ring-forming ligand, which has been extensively studied in coordination chemistry and catalysis.[1] In contrast, this compound forms a six-membered chelate ring, with the notable presence of two methyl groups on the central carbon of the propane (B168953) backbone. This structural feature introduces significant steric hindrance around the metal center, which can influence substrate approach, transition state stabilization, and ultimately, the catalytic activity and selectivity.

Generally, six-membered chelate rings, like those formed by dmpn, are considered less stable than the five-membered rings of ethylenediamine complexes.[2] However, the steric bulk of the dmpn ligand can also offer advantages, such as preventing catalyst deactivation pathways or promoting specific reaction selectivities.

Comparative Catalytic Performance

Direct comparative studies detailing the catalytic performance of dmpn and ethylenediamine complexes under identical conditions are limited in the readily available scientific literature. However, by examining individual studies on the catalytic applications of each ligand, we can infer their relative strengths and weaknesses in specific reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in carbon-carbon and carbon-heteroatom bond formation. Schiff base complexes of palladium(II) with a dmpn backbone have been investigated as catalysts in the Mizoroki-Heck reaction. For instance, a complex of N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II) demonstrated a 70% conversion of 4-bromoacetophenone to its corresponding Heck product after 12 hours.[3][4]

While a direct comparison with an analogous ethylenediamine-based Schiff base palladium catalyst under the same conditions is not available, the performance of the dmpn complex suggests it is a competent catalyst for this transformation. The steric bulk of the dmpn ligand may contribute to the stability of the catalyst, potentially leading to higher turnover numbers in some applications.

Transfer Hydrogenation Reactions

In the field of asymmetric transfer hydrogenation, the structure of the diamine backbone in ligands is crucial for catalytic activity. A study on iron(II) complexes with P-N-N-P tetradentate ligands, where the diamine component was varied, provides some insight. This research included an ethylenediamine-derived ligand and found that the catalytic activity in the transfer hydrogenation of acetophenone (B1666503) increased as the size of the substituents on the diamine backbone increased. This suggests that sterically bulkier diamine ligands can enhance catalytic performance in this specific reaction, which may favor dmpn over ethylenediamine in certain contexts.

Experimental Protocols

To provide a practical context for the data presented, the following are generalized experimental protocols for catalyst synthesis and a representative catalytic reaction.

Synthesis of a Palladium(II) Schiff Base Complex with this compound

A Schiff base ligand can be synthesized through the condensation reaction of this compound with an appropriate aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde). The resulting ligand is then refluxed with an equimolar amount of a palladium(II) salt, such as palladium(II) acetate, in a suitable solvent to yield the desired complex.[3][4]

G cluster_synthesis Synthesis of dmpn-Pd(II) Complex This compound This compound Schiff_Base_Ligand Schiff_Base_Ligand This compound->Schiff_Base_Ligand Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base_Ligand dmpn-Pd(II)_Complex dmpn-Pd(II)_Complex Schiff_Base_Ligand->dmpn-Pd(II)_Complex Reflux Pd(II)_Salt Pd(II)_Salt Pd(II)_Salt->dmpn-Pd(II)_Complex

Synthesis of a dmpn-Palladium(II) Complex
General Procedure for a Mizoroki-Heck Reaction

In a typical Mizoroki-Heck reaction, an aryl halide (e.g., 4-bromoacetophenone), an alkene (e.g., styrene), and a base are dissolved in an organic solvent. The palladium catalyst (e.g., the dmpn-Pd(II) complex) is then added, and the reaction mixture is heated for a specified period. The progress of the reaction can be monitored by techniques such as gas chromatography-flame ionization detection (GC-FID).[3][4]

G cluster_heck Mizoroki-Heck Reaction Workflow Reactants Aryl Halide + Alkene + Base Catalyst_Addition Add dmpn-Pd(II) Catalyst Reactants->Catalyst_Addition Solvent Solvent Solvent->Catalyst_Addition Reaction Heat and Stir Catalyst_Addition->Reaction Monitoring Monitoring Reaction->Monitoring Product Product Monitoring->Product

Workflow for a Mizoroki-Heck Reaction

Data Summary

The following table summarizes the available quantitative data for the catalytic performance of a dmpn-based palladium complex. A corresponding entry for an analogous ethylenediamine complex is not provided due to the lack of directly comparable literature data.

CatalystReactionSubstrateProduct Conversion (%)Reaction Time (h)Reference
N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)Mizoroki-Heck4-bromoacetophenone7012[3][4]

Conclusion

The comparison between this compound and ethylenediamine as ligands in catalysis highlights the significant impact of steric factors on the performance of metal complexes. While ethylenediamine forms highly stable five-membered chelate rings, the bulkier this compound, which forms a six-membered ring, can offer advantages in certain catalytic applications, potentially by enhancing catalyst stability or influencing selectivity.

References

A Comparative Analysis of 2,2-Dimethyl-1,3-propanediamine and Other Amines for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the carbon dioxide capture efficiency of 2,2-Dimethyl-1,3-propanediamine in comparison to other amine-based solvents. This report provides a summary of performance data, detailed experimental protocols, and a visual representation of the experimental workflow.

The escalating concentration of atmospheric carbon dioxide (CO2) is a significant driver of climate change, necessitating the development of efficient and cost-effective carbon capture technologies. Amine scrubbing, a process that utilizes aqueous solutions of amines to absorb CO2 from flue gas streams, is a mature and widely used technology. Continuous research focuses on developing novel amine solvents with improved performance characteristics, such as higher CO2 absorption capacity, faster reaction kinetics, and lower energy requirements for regeneration. This guide provides a comparative analysis of the CO2 capture efficiency of this compound and other commonly used amines, offering valuable insights for researchers and professionals in the field of drug development and chemical engineering.

While direct experimental data for this compound is limited in publicly available literature, this guide utilizes data for the structurally similar N,N-dimethyl-1,3-propanediamine (DMPDA) as a proxy to provide a meaningful comparison. This allows for an initial assessment of its potential as a CO2 capture agent.

Performance Comparison of Amine Solvents

The efficiency of an amine solvent for CO2 capture is determined by several key parameters, including CO2 absorption capacity, absorption rate, and the energy required for regeneration. The following table summarizes the performance of DMPDA in a water-lean absorbent system and compares it with conventional amines like monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA).

AmineTypeCO2 Loading (mol CO2/mol amine)Absorption RateRegeneration EnergyKey Characteristics
N,N-dimethyl-1,3-propanediamine (DMPDA) Diamine (Primary/Tertiary)~0.5 (in water-lean solvent)[1]Rapid absorption and desorption rates in water-lean solutions[2]Potentially lower due to reduced water content[1]Shows promise in non-aqueous or water-lean systems, potentially reducing energy penalties.[1][2]
Monoethanolamine (MEA) Primary Alkanolamine~0.5[3]HighHighBenchmark solvent, but suffers from high regeneration energy and corrosion issues.[4]
Diethanolamine (DEA) Secondary Alkanolamine~0.5-0.7ModerateModerateLess corrosive than MEA, but has a lower reaction rate.
Methyldiethanolamine (MDEA) Tertiary Alkanolamine~1.0LowLowHigh loading capacity and low regeneration energy, but slow reaction kinetics. Often used with promoters.[5]
Piperazine (PZ) Cyclic DiamineHighVery HighModerateExcellent promoter for other amines due to its fast kinetics.[6][7][8]
Ethylenediamine (EDA) Diamine1.2–1.6[9]HighHighHigh absorption capacity but can form stable carbamates, increasing regeneration energy.[9]

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are crucial for evaluating the performance of amine solvents. The following sections detail the methodologies for key experiments in CO2 capture.

CO2 Absorption Experiment

Objective: To determine the CO2 absorption capacity and rate of an amine solution.

Apparatus: A schematic of a typical CO2 absorption setup is shown below. The core components include a gas delivery system, a reactor vessel (e.g., a stirred-tank reactor or a bubble column), a temperature control system, and a gas analysis system.

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of the amine at the desired concentration (e.g., 30 wt%).

  • System Setup: Assemble the absorption apparatus. The reactor vessel is filled with a known volume of the amine solution and brought to the desired absorption temperature (e.g., 40 °C).

  • Gas Flow: A simulated flue gas stream with a known CO2 concentration (e.g., 15 vol% in N2) is passed through the amine solution at a constant flow rate.

  • Data Acquisition: The CO2 concentration in the outlet gas stream is continuously monitored using a gas analyzer. The experiment continues until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.

  • Calculation of Absorption Capacity: The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time. The CO2 loading is then determined as moles of CO2 absorbed per mole of amine.

  • Calculation of Absorption Rate: The initial absorption rate can be determined from the initial slope of the CO2 absorption curve.

Solvent Regeneration (Desorption) Experiment

Objective: To evaluate the energy requirement for releasing the captured CO2 and regenerating the amine solvent.

Apparatus: The setup is similar to the absorption experiment, but the reactor is equipped with a heating system and a condenser to recover any evaporated water and amine.

Procedure:

  • CO2 Loading: The amine solution is first saturated with CO2 as described in the absorption experiment.

  • Heating: The CO2-rich solution is heated to a specific regeneration temperature (e.g., 100-120 °C) while being stirred.

  • CO2 Release: The released CO2 is passed through a condenser and then measured using a gas flow meter or a gas analyzer.

  • Data Analysis: The amount of CO2 released is recorded over time. The regeneration efficiency is calculated as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed. The energy consumed for regeneration (heat duty) is a critical parameter and can be determined through calorimetric measurements or process simulation.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for evaluating the CO2 capture performance of an amine solvent.

Caption: Experimental workflow for CO2 capture performance evaluation.

Conclusion

This guide provides a comparative overview of the CO2 capture performance of this compound (using its structural analog N,N-dimethyl-1,3-propanediamine as a reference) and other commonly used amines. While direct experimental data for the target compound remains scarce, the analysis of its structural analog suggests potential advantages, particularly in water-lean solvent systems which could lead to reduced regeneration energy requirements.

The provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on novel amine solvents. The visual workflow diagram further clarifies the logical steps involved in this research. Further experimental investigation is crucial to fully elucidate the CO2 capture capabilities of this compound and its potential as a next-generation solvent for industrial carbon capture applications.

References

A Comparative Guide to Purity Validation of 2,2-Dimethyl-1,3-propanediamine: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents like 2,2-Dimethyl-1,3-propanediamine is a critical step in ensuring the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of two common analytical techniques for purity validation: classical potentiometric titration and modern gas chromatography (GC). Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable method for your analytical needs.

This compound, a diamine, is amenable to purity assessment by acid-base titration, a cost-effective and established method. However, chromatographic techniques such as gas chromatography offer an alternative with high specificity for impurity profiling. The choice between these methods depends on the specific requirements of the analysis, including the need for quantitative purity assessment versus detailed impurity identification.

Experimental Protocols

Potentiometric Titration

Potentiometric titration is a robust method for determining the overall purity of this compound by quantifying its basic functional groups. This method measures the change in potential of the solution as a titrant is added, allowing for a precise determination of the equivalence point without the need for a visual indicator.[1]

Apparatus:

  • Automatic potentiometric titrator or a pH meter with a combination pH electrode

  • 20 mL burette

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Reagents:

  • This compound sample

  • Propan-2-ol (isopropyl alcohol), analytical grade

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 100 mL beaker.

  • Add 50 mL of propan-2-ol to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Immerse the pH electrode in the solution and ensure the tip is fully covered.

  • Titrate the solution with standardized 0.1 M HCl. Record the potential (mV) or pH readings after each addition of titrant.

  • Continue the titration past the second equivalence point to ensure a complete titration curve is obtained.

  • Plot the potential or pH versus the volume of HCl added. The two equivalence points, corresponding to the protonation of the two amine groups, can be determined from the inflection points of the titration curve. The purity is calculated based on the volume of titrant consumed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC provides a detailed impurity profile and a precise purity value.

Apparatus:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., Agilent J&W CP-Volamine or similar)[2]

  • Autosampler or manual syringe

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • High-purity solvent for sample dissolution (e.g., methanol (B129727) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Agilent J&W CP-Volamine (30m x 0.32 mm, 5.0µm film thickness) or equivalent[2]

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and identify the peak corresponding to this compound based on its retention time.

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Presentation

The performance of potentiometric titration and gas chromatography for the purity validation of amines can be summarized as follows. The data presented are typical values for amine analysis and serve as a general guide.

ParameterPotentiometric TitrationGas Chromatography (FID)
Principle Neutralization of basic amine groups with a standard acid.Separation based on volatility and interaction with a stationary phase.
Information Provided Total basic content (overall purity).Purity and impurity profile.
Specificity Lower; does not distinguish between the target analyte and other basic impurities.[3]High; separates and allows for quantification of individual components.
Accuracy High, dependent on accurate standardization of titrant.High, dependent on the response factor of the analyte and impurities.
Precision (RSD) Typically < 1%Typically < 2%
Linearity (R²) Not applicable in the same sense as chromatography.Excellent, typically > 0.99 for a given concentration range.[4]
Throughput Lower; samples are analyzed sequentially.Higher; autosamplers allow for unattended analysis of multiple samples.
Cost Lower; instrumentation is less expensive.Higher; instrumentation and consumables are more costly.

Mandatory Visualization

The logical workflow for the validation of this compound purity is depicted in the following diagram.

ValidationWorkflow cluster_sample Sample Handling cluster_titration Potentiometric Titration cluster_gc Gas Chromatography cluster_comparison Method Comparison & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution TitrationSetup Titrator Setup & Electrode Calibration Dissolution->TitrationSetup GCSetup GC Setup & Method Programming Dissolution->GCSetup Titrate Titrate with Standardized 0.1 M HCl TitrationSetup->Titrate EquivalencePoint Determine Equivalence Points Titrate->EquivalencePoint PurityCalc_T Calculate Purity (Total Basicity) EquivalencePoint->PurityCalc_T Compare Compare Purity Results PurityCalc_T->Compare Injection Inject Sample GCSetup->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram PurityCalc_GC Calculate Purity (Area %) & Identify Impurities Chromatogram->PurityCalc_GC PurityCalc_GC->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for purity validation of this compound.

Objective Comparison

Both potentiometric titration and gas chromatography are valid and effective methods for assessing the purity of this compound.

Potentiometric titration is a cost-effective, accurate, and precise method for determining the total purity based on the basicity of the amine functional groups.[5] It is particularly well-suited for routine quality control where the primary objective is to obtain an overall assay value and the impurity profile is already well-characterized. However, a key limitation is its lack of specificity; it cannot distinguish between the target diamine and other basic impurities that may be present.[3] Additionally, the endpoint for titrating amines can sometimes be indistinct, potentially affecting accuracy.[3]

Gas chromatography , on the other hand, offers high specificity and is the preferred method when a detailed understanding of the impurity profile is required. It can separate and quantify individual impurities, providing valuable information for process development, stability studies, and meeting stringent regulatory requirements. While generally more expensive in terms of instrumentation and consumables, GC methods can be automated for higher throughput. For many amines, which can be polar and prone to peak tailing, the use of a specialized column is often necessary to achieve good chromatographic performance.[2]

References

Comparative study of mechanical properties of polyamides from different diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Polyamides Derived from Various Diamines

Introduction

Polyamides, a versatile class of thermoplastic polymers, are integral to numerous applications owing to their exceptional mechanical strength, thermal stability, and chemical resistance. The specific properties of a polyamide are intrinsically linked to the chemical structure of its constituent monomers, particularly the diamine. This guide provides a comparative analysis of the mechanical properties of polyamides synthesized from different diamines, supported by experimental data. The information presented herein is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed material selection.

The structure of the diamine monomer, whether it is aliphatic or aromatic, and the length of its carbon chain, significantly influences the resulting polyamide's mechanical performance. Aromatic diamines generally impart greater rigidity and strength due to the presence of benzene (B151609) rings in the polymer backbone. In contrast, aliphatic diamines contribute to increased flexibility and impact strength. The length of the aliphatic chain also plays a crucial role; longer chains tend to decrease properties like tensile strength and modulus while enhancing elongation at break.

Comparative Mechanical Properties

The mechanical properties of various polyamides are summarized in the tables below. These tables consolidate data from different studies to provide a clear comparison of key performance indicators such as tensile strength, tensile modulus, elongation at break, bending strength, and Izod impact strength.

Table 1: Mechanical Properties of Furan-Based Polyamides with Varying Aliphatic Diamine Chain Lengths

This series of polyamides is synthesized from 2,5-furandicarboxylic acid (FDCA) and aliphatic diamines of varying lengths.

PolyamideDiamine Chain LengthTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PA5F584[1]--
PA6F674[1]3.5[1]Low[1]
PA8F862[1]--
PA10F1054.46[1]1.454[1]138.60[1]
PA12F1245[1]--

Note: "Low" for elongation at break of PA6F indicates that the material exhibited brittle fracture. Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions.[1]

Table 2: Mechanical Properties of Azelaic Acid-Based Polyamides

This series is based on 1,9-azelaic acid and different aliphatic diamines.

PolyamideDiamine Chain LengthBending Strength (MPa)Izod Impact Strength (kJ/m²)
PA696102.58[1]9.24[1]
PA1091084.11[1]8.82[1]
PA1291265.91[1]8.54[1]
Table 3: Comparison of Polyamide 8,6 and Nylon 6,6

This table highlights the influence of a slightly longer aliphatic diamine (octanediamine in Polyamide 8,6 versus hexamethylenediamine (B150038) in Nylon 6,6) on mechanical properties.

PropertyPolyamide 8,6 (with Octanediamide)Nylon 6,6 (without Octanediamide)
Tensile Strength (MPa)7582
Tensile Modulus (GPa)2.83.1
Elongation at Break (%)6050

Note: The data presented is a representative compilation from various sources. Actual values may vary depending on the specific synthesis and testing conditions.[2]

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures for polymer synthesis and mechanical testing.

Polymer Synthesis

Synthesis of Furan-Based Polyamides via Melt Polycondensation: A stoichiometric amount of 2,5-furandicarboxylic acid dimethyl ester (FDME) and an aliphatic diamine are charged into a reaction flask. The flask is purged with an inert gas (e.g., Argon or Nitrogen) to prevent oxidation. The mixture is heated to a specific temperature profile, typically in stages, to facilitate the polycondensation reaction and removal of the methanol (B129727) byproduct. This process is carried out for a predetermined period to form a high molecular weight prepolymer.

Synthesis of Polyamide with Octanediamide (Polyamide 8,6): Polyamide 8,6 is synthesized through a polycondensation reaction between 1,8-diaminooctane (B148097) (octanediamine) and adipic acid. Equimolar amounts of the diamine and diacid are reacted in a high-pressure reactor with water, which is then heated to initiate polymerization. The water is removed as steam to drive the reaction to completion, resulting in the molten polyamide.

Mechanical Testing

The mechanical properties of the synthesized polyamides are typically evaluated using a universal testing machine according to established standards.

Tensile Testing (ASTM D638): Dumbbell-shaped specimens are subjected to a controlled tensile force until failure. The test measures the material's tensile strength (the maximum stress it can withstand while being stretched), tensile modulus (a measure of its stiffness), and elongation at break (the percentage increase in length before fracture). The crosshead speed for testing can range from 5 mm/min to 500 mm/min depending on the material's rigidity.[3]

Flexural Testing (Three-Point Bending Test): A rectangular specimen is supported at two points and a load is applied to the center. This test determines the flexural strength (the material's ability to resist deformation under load) and flexural modulus (its stiffness in bending).

Izod Impact Testing: A notched specimen is clamped in a vertical position, and a pendulum hammer is released from a specific height, striking the notched side. The energy absorbed by the specimen to fracture is measured, providing the Izod impact strength. This test indicates the material's toughness and resistance to sudden impact.[1]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and mechanical characterization of polyamides.

G cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization Monomers Diamine & Dicarboxylic Acid/Ester Polycondensation Polycondensation Reaction (Melt or Solution) Monomers->Polycondensation Purification Purification & Drying Polycondensation->Purification Polyamide Synthesized Polyamide Purification->Polyamide Specimen Specimen Preparation (e.g., Injection Molding) Polyamide->Specimen Tensile Tensile Testing (ASTM D638) Specimen->Tensile Flexural Flexural Testing Specimen->Flexural Impact Impact Testing (Izod) Specimen->Impact Data Data Analysis & Comparison Tensile->Data Flexural->Data Impact->Data

Caption: A generalized workflow for the synthesis and mechanical characterization of polyamides.

Structure-Property Relationship

This diagram illustrates the logical relationship between the type of diamine used and the resulting mechanical properties of the polyamide.

G cluster_input Diamine Monomer Structure cluster_output Resulting Polyamide Properties Aliphatic Aliphatic Diamine HighFlexibility Higher Flexibility & Elongation Aliphatic->HighFlexibility HighToughness Higher Impact Strength Aliphatic->HighToughness Aromatic Aromatic Diamine HighStrength Higher Tensile Strength & Modulus Aromatic->HighStrength LongChain Longer Aliphatic Chain LongChain->HighFlexibility LowStrength Lower Tensile Strength & Modulus LongChain->LowStrength ShortChain Shorter Aliphatic Chain ShortChain->HighStrength

Caption: Relationship between diamine structure and polyamide mechanical properties.

References

A Comparative Guide to Polyamide Properties: 2,2-Dimethyl-1,3-propanediamine vs. 1,6-hexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of how the structural differences between the branched diamine, 2,2-dimethyl-1,3-propanediamine, and the linear diamine, 1,6-hexanediamine (B7767898), influence the thermal and mechanical properties of polyamides.

This guide provides a comprehensive comparison of polyamides synthesized from this compound (also known as neopentanediamine) and the widely used 1,6-hexanediamine. The introduction of a gem-dimethyl group on the propane (B168953) backbone of the diamine monomer significantly impacts the polymer's microstructure and, consequently, its macroscopic properties. This comparison is crucial for researchers and scientists in selecting the appropriate diamine for specific high-performance polyamide applications.

Executive Summary

Polyamides derived from the linear diamine 1,6-hexanediamine, such as Nylon 6,6, are semi-crystalline polymers known for their high strength, stiffness, and distinct melting points. In contrast, the incorporation of the bulky gem-dimethyl groups in this compound disrupts the regular chain packing, leading to amorphous or less crystalline polyamides. This structural alteration results in polymers with enhanced solubility, potentially higher glass transition temperatures (Tg), and improved ductility, though often with a lower melting point (Tm) or lack thereof.

Comparative Performance Data

PropertyPolyamide from this compoundPolyamide from 1,6-hexanediamine (e.g., Nylon 6,6)
Thermal Properties
Glass Transition Temp. (Tg)Higher and more tunable~50-80 °C
Melting Temperature (Tm)Lower or absent (amorphous)~260-265 °C
Thermal Stability (Td)Good, dependent on diacidHigh, decomposition > 350 °C
Mechanical Properties
Tensile StrengthModerate to HighHigh (e.g., ~80 MPa)
Tensile ModulusModerateHigh (e.g., ~3 GPa)
Elongation at BreakHigher (more ductile)Lower (more rigid)
Other Properties
CrystallinityAmorphous or low crystallinitySemi-crystalline
SolubilityEnhanced in organic solventsLimited to specific solvents

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyamides are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of Polyamide via Interfacial Polymerization (1,6-hexanediamine)

A common laboratory-scale synthesis of nylon 6,10 involves the reaction of 1,6-hexanediamine with sebacoyl chloride at the interface of two immiscible solvents.

  • Preparation of Aqueous Phase: Dissolve 1,6-hexanediamine and sodium hydroxide (B78521) (to neutralize the HCl byproduct) in distilled water.

  • Preparation of Organic Phase: Dissolve sebacoyl chloride in an organic solvent such as hexane (B92381) or cyclohexane.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of polyamide will form at the interface.

  • Polymer Collection: The polyamide film can be drawn out from the interface as a continuous "rope".

  • Washing and Drying: The collected polymer is then washed with water and a solvent like acetone (B3395972) to remove unreacted monomers and byproducts, followed by drying in a vacuum oven.

Synthesis of Polyamide via Melt Polycondensation

This method is more common for industrial production and can be adapted for both diamines.

  • Salt Formation: An equimolar mixture of the diamine (either this compound or 1,6-hexanediamine) and a dicarboxylic acid (e.g., adipic acid) is dissolved in water to form a nylon salt solution.

  • Polycondensation: The salt solution is heated in an autoclave under pressure to initiate polymerization. Water is continuously removed to drive the reaction to completion.

  • Extrusion and Pelletization: The molten polymer is then extruded, cooled, and cut into pellets for further processing.

Characterization of Polyamide Properties
  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Performed on a small sample of the polymer (typically 5-10 mg) in a sealed aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram reveals the glass transition temperature (Tg) and melting temperature (Tm).

    • Thermogravimetric Analysis (TGA): A sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. TGA measures the weight loss of the material as a function of temperature, providing information on its thermal stability and decomposition temperature (Td).

  • Mechanical Testing:

    • Tensile Testing: Performed on dumbbell-shaped specimens according to ASTM D638 standard. The test measures the tensile strength, tensile modulus, and elongation at break of the material.

    • Impact Testing: Izod or Charpy impact tests (e.g., ASTM D256) are used to determine the toughness of the material by measuring the energy absorbed during fracture.

Structure-Property Relationships

The distinct properties of polyamides derived from this compound and 1,6-hexanediamine can be directly attributed to the molecular structure of the diamine monomers.

G cluster_0 Diamine Structure cluster_1 Polymer Chain Packing cluster_2 Resulting Polyamide Properties Diamine1 1,6-Hexanediamine (Linear) Packing1 Regular Chain Packing (High Crystallinity) Diamine1->Packing1 Allows for close chain alignment Diamine2 This compound (Branched) Packing2 Irregular Chain Packing (Amorphous) Diamine2->Packing2 Bulky gem-dimethyl groups hinder packing Properties1 High Strength & Stiffness Distinct Melting Point Low Solubility Packing1->Properties1 Properties2 Higher Ductility No Distinct Melting Point Higher Solubility Packing2->Properties2

Figure 1: Logical relationship between diamine structure and polyamide properties.

The linear nature of 1,6-hexanediamine allows for strong intermolecular hydrogen bonding and efficient chain packing, leading to a semi-crystalline polymer with high mechanical strength and a well-defined melting point. Conversely, the gem-dimethyl groups on this compound act as bulky side groups that disrupt this regular packing, resulting in a more amorphous polymer. This lack of crystallinity reduces the tensile strength and modulus but can increase flexibility and solubility.

A Comparative Guide to Analytical Methods for 2,2-Dimethyl-1,3-propanediamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2,2-Dimethyl-1,3-propanediamine is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and advancing research. This guide offers an objective comparison of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document details derivatization strategies, experimental protocols, and performance characteristics for each method to aid in selecting the most appropriate approach for your analytical requirements.

Method Comparison at a Glance

Both GC-MS and HPLC are robust techniques for the quantification of this compound. The choice between them hinges on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is optimal for volatile compounds, thus requiring a derivatization step to enhance the volatility of the polar this compound. Conversely, HPLC is well-suited for the analysis of non-volatile and soluble compounds and often employs derivatization to improve detection.

FeatureGC-MS with Acylation DerivatizationHPLC with Dansyl Chloride Derivatization
Principle Separation of volatile derivatives in the gas phase based on boiling point and polarity.Separation of fluorescent derivatives in the liquid phase based on polarity.
Derivatization Required to increase volatility and improve chromatographic performance.Required for fluorescence detection and to improve separation.
Volatility of Analyte Must be volatile or rendered volatile.Not a primary concern; must be soluble in the mobile phase.
Instrumentation Gas chromatograph coupled to a mass spectrometer.High-performance liquid chromatograph with a fluorescence detector.
Selectivity High, due to mass spectrometric detection.Moderate to high, depending on chromatographic resolution and detector specificity.
Sensitivity High, especially with selected ion monitoring (SIM).Very high, due to the high quantum yield of the dansyl derivatives.
Sample Matrix Suitability Effective for a wide range of matrices, including complex biological samples, due to the high selectivity of MS.Suitable for various matrices, but may require more extensive sample cleanup to minimize interference with fluorescence detection.
Throughput Moderate, with typical run times of 15-30 minutes.Moderate, with typical run times of 10-20 minutes.
Cost Higher initial instrument cost.Lower initial instrument cost compared to GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Acylation Derivatization

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar compound like this compound, derivatization is necessary to increase its volatility and thermal stability for gas-phase analysis. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy.[1][2]

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Adjust_pH Adjust pH with Base Sample->Adjust_pH 1 Derivatization Add Acylating Agent (e.g., TFAA) Adjust_pH->Derivatization 2 Vortex Vortex to Mix Derivatization->Vortex 3 Extraction Liquid-Liquid Extraction Vortex->Extraction 4 Inject Inject Organic Layer Extraction->Inject 5 GC_Separation GC Separation Inject->GC_Separation 6 MS_Detection MS Detection GC_Separation->MS_Detection 7 Data_Analysis Data Analysis MS_Detection->Data_Analysis 8

GC-MS workflow with acylation derivatization.
Detailed Protocol

  • Sample Preparation : To 1 mL of an aqueous sample containing this compound, add a suitable base (e.g., sodium bicarbonate or pyridine) to raise the pH and deprotonate the amine groups.

  • Derivatization : Add an excess of an acylating agent like trifluoroacetic anhydride (TFAA) and vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Extraction : Add an appropriate organic solvent (e.g., ethyl acetate (B1210297) or toluene), vortex for 1 minute, and then centrifuge to separate the phases.

  • Analysis : Carefully transfer the upper organic layer to a GC vial and inject it into the GC-MS system.

Typical GC-MS Conditions
  • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature : 250 °C.

  • Oven Program : Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Mode : Electron Ionization (EI) at 70 eV, with data acquisition in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The NIST WebBook provides mass spectral data for this compound that can be used for identification.[3]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is a versatile technique that separates components in a liquid mobile phase. For amines lacking a chromophore, derivatization is required for UV or fluorescence detection. Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive quantification.

Experimental Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Adjust_pH Adjust pH with Buffer Sample->Adjust_pH 1 Derivatization Add Dansyl Chloride Adjust_pH->Derivatization 2 Incubate Incubate at Elevated Temp. Derivatization->Incubate 3 Quench Quench Excess Reagent Incubate->Quench 4 Inject Inject Sample Quench->Inject 5 HPLC_Separation HPLC Separation Inject->HPLC_Separation 6 Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection 7 Data_Analysis Data Analysis Fluorescence_Detection->Data_Analysis 8

References

A Comparative Guide to the Purity Assessment of 2,2-Dimethyl-1,3-propanediamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is a cornerstone of reproducible and reliable scientific research, particularly in the realm of drug development and materials science. 2,2-Dimethyl-1,3-propanediamine, a key building block in the synthesis of various polymers and pharmaceutical intermediates, is no exception.[1] Ensuring its purity is critical as impurities can significantly impact the yield, safety, and efficacy of the final products.[2]

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We present a detailed experimental protocol for GC-MS analysis and summarize comparative performance data to aid researchers in selecting the most appropriate method for their quality control needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[2][3] this compound, with a boiling point of 152-154 °C, is sufficiently volatile for GC analysis.[4] The mass spectrometer provides detailed structural information, enabling the confident identification of the main component and any potential impurities. For many amines, a derivatization step is often employed to enhance volatility and improve chromatographic peak shape, though direct analysis is also possible.[3][5]

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines a typical method for the purity assessment of this compound.

1. Instrumentation and Reagents

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Reagents: High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol), internal standard (if quantitative analysis is required).

2. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the chosen solvent to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for injection.

  • If an internal standard is used, it should be added to the final solution at a known concentration.

3. GC-MS Parameters The following table outlines typical instrument parameters for the analysis.

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 80 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

4. Data Analysis

  • Purity Calculation: The purity is typically determined by the area percent method. This is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that all compounds have a similar response factor.

  • Impurity Identification: The mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) for tentative identification.

GC-MS Experimental Workflow

The following diagram illustrates the key steps in the GC-MS purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for GC-MS purity analysis.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective technique, other methods can also be employed for the purity assessment of diamines. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities or the available instrumentation.[2][5]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Titrimetric Analysis
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3]Separation based on polarity and interaction with stationary and mobile phases.[3][5]Signal intensity is directly proportional to the number of protons, compared against a certified standard.[2]Neutralization of the basic amine groups with a standardized acid.[5]
Selectivity Very HighModerate to HighHighLow
Sensitivity High (ng to pg level)High (µg to ng level)ModerateLow
Impurity ID Excellent (provides structural information)Poor (requires reference standards)Good (provides structural information)Not Possible
Sample Type Volatile & Thermally Stable Compounds[3]Non-volatile & Thermally Labile Compounds[3]Soluble CompoundsSoluble Basic Compounds
Throughput ModerateHighLowHigh

Conclusion

For the purity assessment of this compound, GC-MS stands out as a superior analytical method. It offers an unparalleled combination of high separation efficiency and specific detection, which allows for both the accurate quantification of the main component and the identification of volatile impurities. While other techniques like HPLC and qNMR have their merits, particularly for non-volatile impurities or as a primary quantification method, GC-MS provides the most comprehensive profile of volatile components in a single analysis. The detailed protocol and comparative data presented in this guide underscore the suitability and reliability of GC-MS for ensuring the quality and purity of this compound in demanding research and development applications.

References

Comparative Guide to the Hydrolytic Stability of Polyamides Based on 2,2-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolytic stability of polyamides synthesized using 2,2-Dimethyl-1,3-propanediamine against conventional aliphatic polyamides. While direct comparative quantitative data is limited in publicly available literature, this document synthesizes established principles of polymer chemistry and extrapolates the expected performance benefits conferred by the unique molecular structure of this compound.

Introduction to Hydrolytic Stability of Polyamides

Polyamides are a class of polymers characterized by the repeating amide linkages (-CO-NH-) in their main chain. Their desirable properties, including high mechanical strength, thermal stability, and chemical resistance, have led to their widespread use in various demanding applications. However, the amide bond is susceptible to hydrolysis, a chemical reaction with water that leads to chain scission, resulting in a decrease in molecular weight and a deterioration of mechanical properties.[1][2] This degradation is accelerated by heat, acidic or basic conditions, and the presence of moisture.[3] For applications in drug development and medical devices, where materials are often exposed to aqueous environments and sterilization processes, high hydrolytic stability is a critical performance parameter.

The Structural Advantage of this compound

The key to the anticipated enhanced hydrolytic stability of polyamides synthesized with this compound lies in its molecular structure. The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) adjacent to the amine functional groups introduces significant steric hindrance around the resulting amide bonds in the polymer chain.

This steric hindrance is hypothesized to shield the amide linkage from the nucleophilic attack of water molecules, thereby slowing down the rate of hydrolysis. This "neopentyl effect" is a well-documented phenomenon in organic chemistry that enhances the stability of adjacent functional groups.

In contrast, linear diamines, such as hexamethylenediamine (B150038) used in the synthesis of Polyamide 6,6 (PA 6,6), lack this bulky substitution, leaving the amide bonds more exposed and susceptible to hydrolytic cleavage.

Qualitative Performance Comparison

Based on the principles of steric hindrance, a qualitative comparison between polyamides derived from this compound and conventional linear aliphatic polyamides can be made:

PropertyPolyamide with this compound (Expected)Conventional Aliphatic Polyamides (e.g., PA 6,6)
Rate of Hydrolysis SlowerFaster
Retention of Mechanical Properties after Aging HigherLower
Molecular Weight Reduction upon Hydrolysis SlowerFaster
Water Absorption Potentially lower due to increased hydrophobicityHigher

It is important to note that this comparison is based on theoretical considerations and requires experimental validation.

Experimental Protocols for Comparative Hydrolytic Stability Testing

To quantitatively assess the hydrolytic stability of polyamides, a rigorous experimental protocol is necessary. The following outlines a comprehensive methodology for a comparative study.

Material Synthesis and Specimen Preparation
  • Polymer Synthesis: Synthesize polyamides by reacting this compound and a reference diamine (e.g., hexamethylenediamine) with a diacid (e.g., adipic acid) under identical polymerization conditions to ensure comparable initial molecular weights and processing histories.

  • Specimen Fabrication: Prepare standardized test specimens (e.g., tensile bars according to ASTM D638) of each polyamide by injection molding or compression molding, ensuring consistent processing parameters.

Accelerated Hydrolytic Aging
  • Aging Conditions: Expose the specimens to an accelerated aging environment. A common method involves immersion in a controlled temperature water bath or an autoclave. Typical conditions for polyamides include:

    • Medium: Deionized water or a 50/50 mixture of ethylene (B1197577) glycol and water.

    • Temperature: Elevated temperatures, such as 85°C, 110°C, or 135°C, to accelerate the degradation process.[4][5]

    • Duration: A series of time points, for example, 0, 100, 250, 500, and 1000 hours, to track the degradation kinetics.

Property Evaluation

At each time point, remove a set of specimens from the aging environment and perform the following analyses:

  • Mechanical Testing:

    • Tensile Testing (ASTM D638): Measure tensile strength, modulus, and elongation at break. The retention of these properties is a key indicator of hydrolytic stability.[4]

  • Molecular Weight Analysis:

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) to quantify the extent of chain scission.[1]

  • Water Absorption:

    • Gravimetric Analysis (ASTM D570): Measure the percentage of water absorbed by the specimens after immersion.

Data Presentation

The collected quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: Tensile Strength Retention (%) After Hydrolytic Aging at 110°C in Water

Aging Time (hours)Polyamide with this compoundPolyamide 6,6 (Reference)
0100100
100[Experimental Data][Experimental Data]
250[Experimental Data][Experimental Data]
500[Experimental Data][Experimental Data]
1000[Experimental Data][Experimental Data]

Table 2: Molecular Weight (Mn) Reduction (%) After Hydrolytic Aging at 110°C in Water

Aging Time (hours)Polyamide with this compoundPolyamide 6,6 (Reference)
000
100[Experimental Data][Experimental Data]
250[Experimental Data][Experimental Data]
500[Experimental Data][Experimental Data]
1000[Experimental Data][Experimental Data]

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Polyamide with this compound cluster_1 Conventional Polyamide (e.g., PA 6,6) a Amide Bond (-CO-NH-) b Gem-Dimethyl Group -C(CH3)2- c Steric Hindrance b->c provides d Reduced Access for Water c->d e Slower Hydrolysis d->e f Amide Bond (-CO-NH-) g Linear Alkyl Chain -(CH2)n- h No Significant Steric Hindrance g->h i Easier Access for Water h->i j Faster Hydrolysis i->j

Caption: Structural comparison and its effect on hydrolysis.

G cluster_testing Evaluation Metrics start Synthesize and Prepare Test Specimens aging Accelerated Hydrolytic Aging (e.g., 110°C Water Bath) start->aging testing Property Evaluation at Time Intervals aging->testing data Comparative Data Analysis testing->data tensile Tensile Properties (ASTM D638) testing->tensile gpc Molecular Weight (GPC) testing->gpc water Water Absorption (ASTM D570) testing->water

Caption: Experimental workflow for comparative hydrolytic stability testing.

Conclusion

Polyamides synthesized with this compound are theoretically poised to exhibit superior hydrolytic stability compared to their counterparts made from linear diamines. The steric hindrance provided by the gem-dimethyl group is expected to protect the amide linkages from degradation, leading to better retention of mechanical properties and molecular weight in aqueous environments. While direct quantitative comparative data is not yet widely available, the experimental framework provided in this guide offers a clear path for the validation of these expected benefits. For researchers and professionals in fields where material longevity in the presence of moisture is paramount, polyamides based on this compound represent a promising area for further investigation and development.

References

Comparative Performance of 2,2-Dimethyl-1,3-propanediamine in the Mizoroki-Heck Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2,2-Dimethyl-1,3-propanediamine as a ligand in the palladium-catalyzed Mizoroki-Heck reaction against other common ligand classes. The information is supported by experimental data to facilitate informed decisions in catalyst system selection.

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the coupling of unsaturated halides with alkenes. The choice of ligand coordinated to the palladium catalyst is crucial, influencing catalytic activity, stability, and selectivity. While phosphines and N-heterocyclic carbenes (NHCs) are the most extensively studied ligand classes, diamines offer a cost-effective and structurally diverse alternative. This guide focuses on the performance of this compound, a simple and sterically hindered diamine, in this pivotal reaction.

Performance Comparison

To provide a clear comparison, the following table summarizes the performance of a palladium catalyst featuring a ligand derived from this compound against representative phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands in the Mizoroki-Heck coupling of 4-bromoacetophenone and styrene. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Ligand/Catalyst SystemAryl HalideOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Diamine-based
Pd(II)-Schiff base of this compound4-BromoacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1270 (Conversion)[1][2]
Phosphine-based
Pd(OAc)₂ / P(o-Tol)₃4-BromoacetophenoneStyreneNaOAcDMF1002495[3]
Pd₂(dba)₃ / L*4-BromotolueneStyreneK₂CO₃DMSO/[bmim][BF₄]Not Specified (Microwave)0.1798[3]
NHC-based
Pd(0)-Nitron-NHC4-ChloroacetophenoneStyreneK₂CO₃TBAB120298[4]
Pd(II)-NHC4-BromoacetophenoneStyreneK₂CO₃DMF120296Not Found

*L = methyl 4,6-O-benzylidene-3-deoxy-3-(diphenylphosphino)-α-D-altropyranoside

Analysis:

The palladium complex derived from this compound demonstrates moderate activity, achieving a 70% conversion of 4-bromoacetophenone. While this is a promising result for a readily available and simple diamine ligand, it is outperformed in terms of yield by the selected phosphine and NHC-based systems under their respective optimized conditions. The phosphine and NHC ligands, particularly in the context of the more challenging 4-chloroacetophenone, exhibit excellent yields, often exceeding 95%.

It is crucial to recognize that factors such as catalyst loading, the specific nature of the base and solvent, and reaction temperature significantly impact the outcome of the Mizoroki-Heck reaction. The data presented here should serve as a starting point for catalyst screening and optimization.

Experimental Protocols

A general experimental procedure for a Mizoroki-Heck reaction is provided below. Researchers should note that specific conditions will require optimization based on the substrates and catalyst system employed.

General Procedure for Mizoroki-Heck Reaction:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, PdCl₂, or a pre-catalyst) and the ligand in the desired stoichiometric ratio.

  • Add the aryl halide, the olefin, and the base.

  • Add the appropriate solvent.

  • The reaction mixture is then heated to the desired temperature with stirring for the specified duration.

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is typically diluted with an organic solvent and washed with water or brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography, to yield the desired coupled product.

Reaction Pathway and Experimental Workflow

To visualize the fundamental processes of the Mizoroki-Heck reaction and a typical experimental workflow, the following diagrams are provided.

Mizoroki_Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X OxAdd->PdII Coord Olefin Coordination PdII->Coord Pd_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Insert Migratory Insertion Pd_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Insert->Pd_Alkyl BetaElim β-Hydride Elimination Pd_Alkyl->BetaElim PdH H-Pd(II)L₂-X BetaElim->PdH Product Product (Ar-CH=CH-R) BetaElim->Product RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Base Base Base->RedElim ArX Aryl Halide (Ar-X) ArX->OxAdd Alkene Alkene Alkene->Coord Experimental_Workflow start Start reagents Combine Pd Catalyst, Ligand, Aryl Halide, Olefin, Base, Solvent in Schlenk Tube start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup dry Dry Organic Layer and Remove Solvent workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-1,3-propanediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-1,3-propanediamine, ensuring compliance and minimizing environmental impact.

This compound is a flammable and corrosive compound that causes severe skin burns and eye damage.[1][2][3][4] Adherence to strict safety protocols during its use and disposal is critical.

Hazard Identification and Safety Precautions

This substance is classified as a flammable liquid and solid, and it is corrosive.[1][2][4] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[3][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear fire/flame resistant and impervious clothing, as well as protective gloves.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

In case of exposure, follow these first-aid measures immediately:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[1][2]

  • Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[2][5]

  • Inhalation: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[2][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[2][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol [3]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid
Boiling Point 152-154°C[2]
Melting/Freezing Point 29-31°C[2]
Flash Point 47°C / 116.6°F[2][4]
Relative Density 0.85[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Label a dedicated, leak-proof, and compatible waste container as "Hazardous Waste: this compound".
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a tightly-closed container.[2]
  • Ensure the container is properly grounded/bonded to prevent static discharge.[1][2]
  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, acids, and acid anhydrides.[2][4] The storage area should be locked.[1][2][5]

3. Personal Protective Equipment (PPE):

  • Always wear the appropriate PPE as described above when handling the waste.

4. Waste Manifest and Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.
  • Provide them with an accurate description of the waste.

5. Emergency Procedures:

  • In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable disposal container.[2]
  • For fires, use dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam for extinction.[2]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Workflow for the Disposal of this compound cluster_emergency Emergency Procedures A Step 1: Waste Identification and Segregation B Step 2: Proper Containerization A->B C Step 3: Wear Appropriate Personal Protective Equipment B->C D Step 4: Arrange for Waste Pickup C->D E Final Disposal at an Approved Facility D->E F Spill Response G Fire Response

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal. Disposal must be carried out by a licensed and approved waste disposal company.[2][4][5][6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-propanediamine
Reactant of Route 2
2,2-Dimethyl-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.